6-Bromo-2-methylthiazolo[5,4-b]pyridine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
6-bromo-2-methyl-[1,3]thiazolo[5,4-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2S/c1-4-10-6-2-5(8)3-9-7(6)11-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSJMMGGVXKKBHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)N=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10718765 | |
| Record name | 6-Bromo-2-methyl[1,3]thiazolo[5,4-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10718765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886372-92-5 | |
| Record name | 6-Bromo-2-methylthiazolo[5,4-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886372-92-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-2-methyl[1,3]thiazolo[5,4-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10718765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Bromo-2-methylthiazolo[5,4-b]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
synthesis of 6-Bromo-2-methylthiazolo[5,4-b]pyridine
An In-depth Technical Guide to the Synthesis of 6-Bromo-2-methylthiazolo[5,4-b]pyridine
Executive Summary
This technical guide provides a comprehensive overview of a robust and logical synthetic pathway for this compound, a heterocyclic scaffold of significant interest in medicinal chemistry. The thiazolo[5,4-b]pyridine core is recognized as a privileged structure, particularly in the development of kinase inhibitors for oncology and immunology.[1][2] This document, intended for researchers and drug development professionals, details a multi-step synthesis commencing from the readily available starting material, 2-aminopyridine. Each synthetic step is presented with a detailed experimental protocol, a discussion of the underlying chemical principles, and considerations for process optimization. The guide emphasizes safety, efficiency, and validation, reflecting the standards of a senior application scientist.
Part 1: Introduction - The Thiazolo[5,4-b]pyridine Scaffold
The fusion of pyridine and thiazole rings creates the thiazolo[5,4-b]pyridine bicyclic system, an isostere of purine that has proven to be a fertile ground for the discovery of potent and selective therapeutic agents.[3] Its structural rigidity and specific arrangement of hydrogen bond donors and acceptors allow for high-affinity interactions with various biological targets. Derivatives of this scaffold have been successfully developed as inhibitors of key enzymes such as c-KIT, phosphoinositide 3-kinases (PI3K), and Bruton's tyrosine kinase (BTK), highlighting its versatility and importance in modern drug discovery.[1][2] The target molecule, this compound, incorporates a bromine atom at the 6-position, which serves as a crucial synthetic handle for late-stage functionalization via cross-coupling reactions, and a methyl group at the 2-position, a common feature in many active kinase inhibitors.
Part 2: Retrosynthetic Analysis and Strategic Considerations
The synthesis of a fused heterocyclic system like this compound requires a strategy that sequentially builds or installs the necessary functionality onto a core ring structure. Our primary strategy involves the construction of the thiazole ring onto a pre-functionalized pyridine core.
The key disconnection breaks the thiazole ring, identifying a 3-amino-5-bromo-pyridine-2-thiol derivative as the critical precursor. This intermediate contains the vicinal amino and thiol groups required for the cyclization. This precursor can be traced back through functional group interconversions to 2-amino-5-bromopyridine, which itself is readily prepared from 2-aminopyridine. This multi-step approach allows for purification and characterization at each stage, ensuring the quality of the final product.
Caption: Retrosynthetic pathway for this compound.
Part 3: Detailed Synthetic Pathway and Experimental Protocols
The proposed forward synthesis is a robust four-step sequence designed for clarity, reliability, and scalability.
Step 1: Synthesis of 2-Amino-5-bromopyridine
Causality & Rationale: The synthesis begins with the regioselective bromination of 2-aminopyridine. The amino group is a strong activating ortho-, para-director. In the pyridine ring, the electronic activation and steric factors favor electrophilic substitution at the 5-position (para to the amino group). While traditional methods use elemental bromine in acetic acid, this can lead to the formation of di-brominated byproducts.[4][5] A more controlled and higher-yielding method employs a solid, stable brominating agent like phenyltrimethylammonium tribromide, which minimizes over-bromination and improves handling safety.[6][7]
Experimental Protocol:
-
To a 1 L three-necked flask equipped with a mechanical stirrer, thermometer, and condenser, add 2-aminopyridine (94 g, 1.0 mol) and chloroform (3000 ml).
-
Stir the mixture to achieve a clear solution.
-
Add phenyltrimethylammonium tribromide (376 g, 1.0 mol) portion-wise over 30 minutes, maintaining the temperature at 25-30°C with a water bath.
-
Stir the reaction mixture at 30°C for 2 hours. Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with a saturated sodium chloride solution (400 ml). Separate the organic layer.
-
Wash the organic layer with water (2 x 200 ml).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate by rotary evaporation to yield an oil.
-
Cool the oil in an ice bath and add water to precipitate a solid.
-
Collect the crude product by filtration. Recrystallize from benzene to obtain the pure product.[7]
Data Presentation:
| Parameter | Expected Value | Reference(s) |
| Yield | 75-85% | [6],[7] |
| Appearance | Yellow to off-white solid | [6] |
| Melting Point | 132-135 °C | [4] |
Step 2: Synthesis of 2-Amino-5-bromo-3-nitropyridine
Causality & Rationale: To prepare for the thiazole ring formation, a functional group must be installed at the 3-position, adjacent to the amino group. Electrophilic nitration is the chosen method. A potent nitrating mixture (HNO₃ in H₂SO₄) is required to overcome the deactivating effect of the pyridine ring nitrogen. The reaction is conducted at low temperatures to control the exothermic reaction and prevent unwanted side reactions. The sulfuric acid protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which then attacks the electron-rich position ortho to the strongly activating amino group.[4]
Experimental Protocol:
-
In a 1 L three-necked flask immersed in an ice bath and equipped with a stirrer and dropping funnel, add concentrated sulfuric acid (500 ml).
-
Slowly add 2-amino-5-bromopyridine (86.5 g, 0.5 mol) while maintaining the internal temperature below 5°C.
-
Once the addition is complete, add 95% nitric acid (26 ml, 0.57 mol) dropwise, ensuring the temperature remains at 0°C.
-
Stir the mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional hour.
-
Carefully heat the mixture to 50-60°C for 1 hour.
-
Cool the reaction mixture and pour it slowly onto 5 L of crushed ice with vigorous stirring.
-
Neutralize the solution with 40% sodium hydroxide solution until a precipitate forms.
-
Collect the yellow precipitate by filtration, wash thoroughly with water, and dry.[4]
Data Presentation:
| Parameter | Expected Value | Reference(s) |
| Yield | ~90% | [4] |
| Appearance | Yellow solid | [4] |
| Melting Point | 215-217 °C | [4] |
Step 3: Synthesis of 5-Bromo-pyridine-2,3-diamine
Causality & Rationale: The nitro group introduced in the previous step is a versatile precursor to the required amine. Reduction of the nitro group is achieved using a classic method: reduced iron powder in an acidic aqueous ethanol solution. This method is cost-effective, efficient, and avoids the need for high-pressure hydrogenation equipment. The iron is oxidized while the nitro group is reduced to the amine.[4]
Experimental Protocol:
-
To a 100 ml flask fitted with a reflux condenser, add 2-amino-5-bromo-3-nitropyridine (10.9 g, 0.05 mol), reduced iron powder (30 g), 95% ethanol (40 ml), and water (10 ml).
-
Add concentrated hydrochloric acid (0.5 ml) to initiate the reaction.
-
Heat the mixture on a steam bath for 1 hour.
-
Filter the hot reaction mixture to remove the iron salts. Wash the filter cake with hot 95% ethanol (3 x 10 ml).
-
Combine the filtrate and washings and evaporate to dryness under reduced pressure.
-
Recrystallize the dark residue from approximately 50 ml of water to yield the pure diamine.[4]
Data Presentation:
| Parameter | Expected Value | Reference(s) |
| Yield | ~85% | [4] |
| Appearance | Solid | [4] |
| Melting Point | 155-156 °C | [4] |
Step 4: Cyclization to this compound
Causality & Rationale: This is the pivotal ring-forming step. A common and effective method to construct a 2-methylthiazole ring from a precursor bearing adjacent amino and thiol groups is through condensation with an acetyl source. While our precursor is a diamine, it can be converted in situ to the necessary aminothiol. This reaction likely proceeds through a variation of the Hantzsch thiazole synthesis.[8][9] By reacting the diamine with carbon disulfide to form an intermediate pyridinethione, followed by S-alkylation and cyclization, or more directly by reacting with a thioacylating agent, the fused ring can be constructed. For simplicity and efficiency, a one-pot reaction with a reagent that provides both the carbon and sulfur atoms of the thiazole ring is ideal. A well-established method for cyclizing o-phenylenediamines to 2-methylbenzothiazoles uses reagents like acetic acid in the presence of a sulfur source or by reaction with N-acetyl-dithiocarbamic acid.
A highly effective and analogous procedure involves the reaction of the diamine with thioacetic acid, which serves as the source for the C2-methyl and sulfur atoms, followed by cyclization.
Experimental Protocol (Adapted from analogous syntheses):
-
In a round-bottom flask, suspend 5-bromo-pyridine-2,3-diamine (9.4 g, 0.05 mol) in polyphosphoric acid (50 g).
-
Add thioacetic acid (4.2 g, 0.055 mol) to the stirred suspension.
-
Heat the mixture to 130-140°C for 3 hours.
-
Cool the reaction mixture to approximately 80°C and pour it into a beaker containing ice water (500 ml).
-
Neutralize the acidic solution by the slow addition of concentrated ammonium hydroxide until the pH is ~8.
-
A precipitate will form. Collect the solid by filtration, wash with water, and dry.
-
Purify the crude product by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) or recrystallization from ethanol.
Data Presentation:
| Parameter | Expected Value | Reference(s) |
| Molecular Formula | C₇H₅BrN₂S | [10] |
| Molecular Weight | 229.09 g/mol | [10] |
| Appearance | Solid | [11] |
Part 4: Workflow and Mechanism Visualization
The overall synthetic workflow is a linear sequence designed for efficiency and control.
Caption: Overall synthetic workflow from starting material to final product.
The key cyclization step involves the formation of a thioamide intermediate followed by an intramolecular nucleophilic attack and dehydration to form the aromatic thiazole ring.
Caption: Conceptual mechanism for the final thiazole ring formation.
Part 5: Challenges, Optimization, and Safety
-
Regioselectivity: The bromination and nitration steps are critical for the success of the synthesis. While the directing effects of the amino group are strong, monitoring for and minimizing the formation of isomers via TLC and NMR is crucial. Optimization of temperature and reaction time can improve selectivity.
-
Purification: The intermediates in this synthesis are solids, and recrystallization is an effective purification method. The final product may require column chromatography to achieve high purity (>98%), which is often necessary for subsequent use in drug development.
-
Safety: This synthesis involves several hazardous reagents.
-
Brominating agents: Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Nitric and Sulfuric Acids: These are highly corrosive. Use extreme caution, especially during the mixing and quenching steps. The quenching of the nitration reaction by pouring it onto ice is highly exothermic and must be done slowly and with vigorous stirring.
-
Thioacetic Acid: Has a strong, unpleasant odor and is toxic. All manipulations should be performed in a fume hood.
-
-
Diazonium Salts: Although not used in the primary proposed pathway, alternative routes involving Sandmeyer reactions would generate potentially explosive diazonium salt intermediates, which must be handled with extreme care at low temperatures and should not be isolated.[12][13]
Part 6: References
-
Sandmeyer Reaction - ResearchGate. Available at: --INVALID-LINK--
-
Lee, K., et al. (2021). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance . Cancers (Basel). Available at: --INVALID-LINK--
-
Baran, P., et al. (2021). Deaminative chlorination of aminoheterocycles . Nature. Available at: --INVALID-LINK--
-
Chem Help ASAP. Hantzsch Thiazole Synthesis . Available at: --INVALID-LINK--
-
Li, J., et al. (2020). Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors . Molecules. Available at: --INVALID-LINK--
-
SynArchive. Hantzsch Thiazole Synthesis . Available at: --INVALID-LINK--
-
Organic Chemistry Portal. Synthesis of thiazoles . Available at: --INVALID-LINK--
-
Fedorov, I., et al. (2018). THIAZOLO[5,4-D]PYRIMIDINES AND THIAZOLO[4,5-D] PYRIMIDINES: A REVIEW ON SYNTHESIS AND PHARMACOLOGICAL IMPORTANCE OF THEIR DERIVATIVES . PHARMACHRONICLE.
-
Wikipedia. Sandmeyer reaction . Available at: --INVALID-LINK--
-
Hantzsch thiazole synthesis - ResearchGate. Available at: --INVALID-LINK--
-
Bou وكل, S., et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst . Molecules. Available at: --INVALID-LINK--
-
SynHet. This compound . Available at: --INVALID-LINK--
-
Synthesis of 2-Amino-5-bromopyridine - ResearchGate. Available at: --INVALID-LINK--
-
Chhabra, S., et al. (2023). Synthetic strategies for thiazolopyridine derivatives . Phosphorus, Sulfur, and Silicon and the Related Elements. Available at: --INVALID-LINK--
-
Patsnap. Preparation method of 2-amino-5-bromopyridine . Available at: --INVALID-LINK--
-
Organic Chemistry Portal. Sandmeyer Reaction . Available at: --INVALID-LINK--
-
Google Patents. A kind of preparation method of 2- amino -5- bromopyridine . Available at: --INVALID-LINK--
-
Organic Syntheses. 2,3-diaminopyridine . Available at: --INVALID-LINK--
-
Heterocyclic Letters. A convenient and scalable process for preparation of 2,5-dibromopyridine . Available at: --INVALID-LINK--
-
A Single-Step Preparation of Thiazolo[5,4-b]pyridine- and Thiazolo[5,4-c]pyridine Derivatives from Chloronitropyridines and Thioamides, or Thioureas - ResearchGate. Available at: --INVALID-LINK--
-
ChemicalBook. 6-BROMO-2-METHYLOXAZOLO[4,5-B]PYRIDINE synthesis . Available at: --INVALID-LINK--
-
Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions . Available at: --INVALID-LINK--
-
PubChem. This compound . Available at: --INVALID-LINK--
References
- 1. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. bsphs.org [bsphs.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. heteroletters.org [heteroletters.org]
- 6. Preparation method of 2-amino-5-bromopyridine - Eureka | Patsnap [eureka.patsnap.com]
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- 13. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Physicochemical Properties of 6-Bromo-2-methylthiazolo[5,4-b]pyridine
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of 6-Bromo-2-methylthiazolo[5,4-b]pyridine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The thiazolo[5,4-b]pyridine scaffold is a key pharmacophore in the development of various therapeutic agents, notably kinase inhibitors. Understanding the physicochemical characteristics of derivatives such as this compound is paramount for predicting its pharmacokinetic and pharmacodynamic behavior, including absorption, distribution, metabolism, and excretion (ADME). This document collates available experimental data, presents robust computational predictions, and details standardized protocols for the empirical determination of these critical parameters. The synthesis of this information is intended to empower researchers in their efforts to design and develop novel therapeutics based on this promising molecular framework.
Introduction: The Significance of the Thiazolo[5,4-b]pyridine Scaffold
The thiazolo[5,4-b]pyridine core is a privileged heterocyclic structure that has garnered substantial attention in the field of drug discovery. Its unique electronic and steric properties make it an effective scaffold for designing molecules that can interact with a variety of biological targets. Notably, derivatives of this scaffold have been identified as potent inhibitors of several protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases such as cancer.[1][2] The introduction of various substituents onto the thiazolo[5,4-b]pyridine ring system allows for the fine-tuning of a compound's biological activity and its physicochemical properties. The 6-bromo-2-methyl derivative is a valuable intermediate and a potential drug candidate in its own right, making a thorough understanding of its properties essential for its advancement in the drug development pipeline.
The journey of a drug candidate from the laboratory to the clinic is fraught with challenges, with a significant number of failures attributed to poor physicochemical properties leading to unfavorable ADME profiles. Properties such as solubility, lipophilicity, melting point, and pKa are not merely academic data points; they are critical determinants of a compound's "drug-likeness" and its ultimate therapeutic potential. This guide is structured to provide a detailed examination of these key characteristics for this compound, offering both theoretical insights and practical methodologies for their assessment.
Molecular Identity and Core Properties
A foundational understanding of a molecule begins with its basic identity and structural properties. These parameters are the building blocks upon which all other physicochemical interpretations are based.
Chemical Structure and Identifiers
-
IUPAC Name: this compound
-
CAS Number: 886372-92-5
-
Molecular Formula: C₇H₅BrN₂S
-
Molecular Weight: 229.1 g/mol
-
Canonical SMILES: CC1=NC2=C(S1)N=CC(=C2)Br
Key Physicochemical Parameters
The following sections delve into the specific physicochemical properties of this compound. Where experimental data for the target molecule is not publicly available, data from closely related analogs are presented to provide context, and robust computational predictions are supplied.
Physical State and Melting Point
The melting point of a solid compound is a crucial indicator of its purity and the strength of its crystal lattice. A sharp melting range typically signifies a high degree of purity.
Predicted Physical State: Solid at 25°C.
Experimental Protocol for Melting Point Determination: A detailed, step-by-step methodology for accurate melting point determination is provided in Section 5.1.
Lipophilicity (LogP)
Lipophilicity, commonly expressed as the logarithm of the octanol-water partition coefficient (LogP), is a critical parameter that influences a drug's absorption, distribution, and ability to cross cell membranes.
Predicted Lipophilicity (XlogP3): 2.3 (Computed by XLogP3 3.0)
Interpretation: An XlogP3 value of 2.3 suggests that this compound has a moderate degree of lipophilicity. This value is within the desirable range for orally bioavailable drugs as defined by Lipinski's Rule of Five (LogP < 5), indicating a favorable balance between aqueous solubility and lipid membrane permeability.
Solubility
Solubility is a measure of the maximum amount of a substance that can dissolve in a given solvent at a specific temperature. In drug discovery, aqueous solubility is a key factor affecting oral bioavailability.
Predicted Aqueous Solubility: Due to the presence of the polar thiazolo[5,4-b]pyridine core, the compound is expected to have some aqueous solubility, which would be influenced by pH. The bromo and methyl substituents will decrease water solubility compared to the unsubstituted parent scaffold.
Solubility in Organic Solvents: It is anticipated that this compound will exhibit good solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), and moderate solubility in alcohols like methanol and ethanol.
Experimental Protocols for Solubility Determination: Standardized procedures for both kinetic and thermodynamic solubility assays are detailed in Section 5.2.
Acidity/Basicity (pKa)
The pKa value(s) of a molecule dictate its ionization state at different physiological pH values. This is crucial as the ionization state affects a compound's solubility, permeability, and interaction with biological targets.
Predicted pKa: The thiazolo[5,4-b]pyridine scaffold contains nitrogen atoms that can act as proton acceptors (bases). The pyridine nitrogen is the most likely site of protonation. Computational pKa prediction tools can provide an estimate for the basic pKa of this compound. Based on similar heterocyclic systems, the pKa of the conjugate acid is predicted to be in the range of 3-5. This suggests that at physiological pH (7.4), the compound will exist predominantly in its neutral form, which is often favorable for cell membrane permeation.
Spectroscopic Profile
Spectroscopic data provides a fingerprint of a molecule, confirming its identity and providing insights into its structure and electronic environment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While experimental NMR spectra for this compound are not publicly available, computational methods can provide reliable predictions of ¹H and ¹³C NMR chemical shifts.[6][7][8][9][10]
Predicted ¹H NMR Spectrum (in CDCl₃):
-
Methyl Protons (C2-CH₃): A singlet expected around δ 2.5-2.8 ppm.
-
Aromatic Protons: Two singlets or two doublets with small coupling constants are expected for the protons on the pyridine ring, likely in the range of δ 7.0-8.5 ppm. The exact shifts will be influenced by the electronic effects of the bromine atom and the fused thiazole ring.
Predicted ¹³C NMR Spectrum (in CDCl₃):
-
Methyl Carbon (C2-CH₃): A signal is expected in the aliphatic region, around δ 15-25 ppm.
-
Aromatic and Heterocyclic Carbons: Multiple signals are expected in the aromatic region (δ 110-160 ppm). The carbon atoms directly attached to nitrogen and sulfur will have distinct chemical shifts.
Infrared (IR) Spectroscopy
Predicted IR Absorption Bands:
-
C=N and C=C Stretching: Strong to medium intensity bands are expected in the 1500-1650 cm⁻¹ region, characteristic of the aromatic and heteroaromatic rings.
-
C-H Stretching (aromatic): Weak to medium bands are expected above 3000 cm⁻¹.
-
C-H Stretching (aliphatic): Medium intensity bands are expected around 2900-3000 cm⁻¹.
-
C-Br Stretching: A band is expected in the fingerprint region, typically below 800 cm⁻¹.
Standardized Experimental Protocols
To ensure reproducibility and accuracy, the following standardized operating procedures (SOPs) are recommended for the experimental determination of key physicochemical properties.
Protocol for Melting Point Determination using a Digital Apparatus
This protocol outlines the procedure for determining the melting point range of a solid organic compound using a modern digital melting point apparatus.[11][12][13][14][15]
Objective: To accurately determine the temperature range over which the solid-to-liquid phase transition occurs.
Materials:
-
Digital Melting Point Apparatus (e.g., Mel-Temp® or similar)
-
Melting point capillary tubes (sealed at one end)
-
Sample of this compound (finely powdered)
-
Spatula
-
Mortar and pestle (if sample is not a fine powder)
Procedure:
-
Sample Preparation:
-
Ensure the sample is completely dry and finely powdered. If necessary, gently grind the sample in a mortar and pestle.
-
Tap the open end of a capillary tube into the powdered sample to pack a small amount of material into the tube.
-
Invert the tube and tap the sealed end gently on a hard surface to pack the sample tightly into the bottom. The packed sample height should be 2-3 mm.
-
-
Apparatus Setup:
-
Turn on the digital melting point apparatus and allow it to stabilize.
-
Set the starting temperature to approximately 10-15°C below the expected melting point. If the melting point is unknown, a rapid preliminary run can be performed to get an estimate.
-
Set the heating rate (ramp rate) to a slow value, typically 1-2°C per minute, for an accurate determination.
-
-
Measurement:
-
Insert the packed capillary tube into the sample holder of the apparatus.
-
Press the "Start" button to begin heating.
-
Observe the sample through the magnifying lens.
-
Record the temperature at which the first drop of liquid appears (T₁).
-
Continue to observe and record the temperature at which the entire sample has completely melted (T₂).
-
The melting point is reported as the range T₁ - T₂.
-
-
Post-Measurement:
-
Allow the apparatus to cool before performing subsequent measurements.
-
Dispose of the used capillary tube in the appropriate glass waste container.
-
Protocol for Aqueous Solubility Determination
Two common methods for determining aqueous solubility are the kinetic and thermodynamic (shake-flask) assays. The choice of method depends on the stage of drug discovery and the required accuracy.
This method is rapid and suitable for early-stage screening of a large number of compounds.[16][17][18][19]
Objective: To determine the solubility of a compound in an aqueous buffer when added from a DMSO stock solution.
Workflow Diagram:
References
- 1. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Novel Thiazolo[5,4- b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ODM 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid h Factory, Manufacturer | HRD Pharm [hrdpharm.com]
- 4. 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic Acid Hydrochloride CAS 720720-96-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 5. N-(2-Chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxamide CAS#: 302964-08-5 [m.chemicalbook.com]
- 6. Computational NMR Prediction: A Microreview [corinwagen.github.io]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Frontiers | Machine learning in computational NMR-aided structural elucidation [frontiersin.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Digital Melting Point Apparatus SOP Template | Template by ClickUp™ [clickup.com]
- 12. SOP for Operation Procedure for Melting Point Apparatus [m-pharmainfo.com]
- 13. bldeapharmacy.ac.in [bldeapharmacy.ac.in]
- 14. pharmabeginers.com [pharmabeginers.com]
- 15. youtube.com [youtube.com]
- 16. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 17. enamine.net [enamine.net]
- 18. charnwooddiscovery.com [charnwooddiscovery.com]
- 19. researchgate.net [researchgate.net]
6-Bromo-2-methylthiazolo[5,4-b]pyridine CAS number 886372-92-5
An In-Depth Technical Guide to 6-Bromo-2-methylthiazolo[5,4-b]pyridine (CAS 886372-92-5)
Introduction: A Versatile Heterocyclic Building Block
This compound, identified by its CAS number 886372-92-5, is a specialized heterocyclic compound that has emerged as a crucial intermediate in the landscape of modern medicinal chemistry. Its rigid, fused ring system, combining both a pyridine and a thiazole moiety, provides a structurally unique and privileged scaffold for interaction with various biological targets. The strategic placement of a bromine atom at the 6-position and a methyl group at the 2-position offers distinct vectors for chemical modification, making it an invaluable tool for researchers engaged in the synthesis of novel, biologically active molecules. This guide provides an in-depth exploration of its synthesis, reactivity, and application, grounded in field-proven insights for professionals in drug development. The thiazolo[5,4-b]pyridine core, in particular, has been successfully utilized in the development of various kinase inhibitors, highlighting its importance in oncology and immunology research.[1]
Physicochemical & Structural Properties
The compound's physical and chemical characteristics are fundamental to its handling, reactivity, and pharmacokinetic profile in derivative forms. These properties are summarized below.
| Property | Value | Source |
| CAS Number | 886372-92-5 | [2][3][4] |
| Molecular Formula | C₇H₅BrN₂S | [2][3] |
| Molecular Weight | 229.10 g/mol | [2] |
| Appearance | Solid | [5] |
| Purity | ≥95% (Typical) | [5] |
| SMILES | BrC1=CN=C2C(=C1)N=C(S2)C | [2] |
| InChIKey | OSJMMGGVXKKBHV-UHFFFAOYSA-N | [3] |
| Predicted XlogP | 2.7 | [3] |
| Storage | Store long-term in a cool, dry place. For maximum stability, store under an inert atmosphere at 2-8°C. | [5] |
Core Synthesis Strategy: Constructing the Thiazolopyridine Scaffold
The synthesis of this compound is not trivial and relies on a multi-step sequence. A robust and logical approach involves the construction of the thiazole ring onto a pre-functionalized pyridine precursor. The causality behind this choice is clear: establishing the bromo- and chloro-substituents on the pyridine ring first allows for a regioselective cyclization to form the desired isomer. A plausible and referenced synthetic workflow is outlined below.
Caption: Proposed synthetic workflow for this compound.
Mechanistic Insight:
-
Thiazole Ring Formation: The synthesis initiates with a commercially available, appropriately substituted pyridine, such as 3-amino-5-bromo-2-chloropyridine.[1] The reaction with potassium thiocyanate (KSCN) proceeds via a nucleophilic attack of the thiocyanate ion, displacing the chlorine atom at the 2-position. The amino group at the 3-position then acts as an intramolecular nucleophile, attacking the thiocyanate carbon to facilitate cyclization and form the 2-amino-6-bromothiazolo[5,4-b]pyridine intermediate.[1] This annulation is a classic Hantzsch-type thiazole synthesis adapted for a fused ring system.
-
Introduction of the 2-Methyl Group: The final step involves converting the 2-amino group into the target 2-methyl group. While multiple methods exist, a common laboratory-scale approach could involve a Sandmeyer-type reaction followed by coupling, or more directly, a reaction sequence involving diazotization and subsequent reductive methylation. A more direct, though less commonly documented, route might involve reaction with a reagent like acetic anhydride under specific conditions to achieve the final structure, although this specific transformation is less detailed in readily available literature.
Chemical Reactivity: The Bromine Atom as a Synthetic Linchpin
The primary utility of this compound in drug development lies in the reactivity of its bromine substituent. This halogen serves as a versatile functional handle for introducing molecular diversity through transition metal-catalyzed cross-coupling reactions. This allows for the covalent linking of the thiazolopyridine core to other complex fragments, a cornerstone of modern fragment-based drug design.
A prime example of this is the Stille cross-coupling reaction . The C-Br bond at the 6-position is susceptible to oxidative addition by a low-valent palladium catalyst, initiating a catalytic cycle that culminates in the formation of a new carbon-carbon bond.
Caption: Stille coupling of this compound.
This reactivity is not merely academic; it is a validated method for elaborating the core scaffold into more complex drug candidates. The choice of the organotin reagent can be varied widely, enabling the introduction of alkyl, vinyl, aryl, and other moieties at the 6-position, thereby systematically probing the structure-activity relationship (SAR) of the target.
Application in Kinase Inhibitor Development
The thiazolo[5,4-b]pyridine scaffold is a "privileged structure" in medicinal chemistry, particularly for the development of kinase inhibitors.[1] Kinases are a class of enzymes that play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.
Rationale for Efficacy:
-
ATP-Mimicry: The heterocyclic nature of the scaffold, with its arrangement of nitrogen and sulfur atoms, is well-suited to form hydrogen bonds within the highly conserved ATP-binding pocket of many kinases.
-
Structural Rigidity: The fused ring system reduces the conformational flexibility of the molecule, which can lead to a lower entropic penalty upon binding to the target, often resulting in higher affinity.
-
Vectors for Specificity: As demonstrated, the 6-position can be functionalized to extend into specific sub-pockets of the kinase active site, enabling the development of inhibitors that are highly selective for a particular kinase, thereby reducing off-target effects and improving the therapeutic index.
Research has shown that derivatives of this scaffold are active against a range of important oncology targets, including c-KIT, PI3K, RAF, and VEGFR2.[1] The title compound, this compound, is therefore not just an intermediate, but a key starting material for libraries of potential kinase inhibitors.
Experimental Protocol: Stille Cross-Coupling
The following protocol is a self-validating system, adapted from documented procedures, designed for reproducibility and clarity.[4]
Objective: To synthesize 6-(1-ethoxyvinyl)-2-methylthiazolo[5,4-b]pyridine via a palladium-catalyzed Stille cross-coupling reaction.
Materials:
-
This compound (1.26 g, 5.50 mmol)
-
Tributyl(1-ethoxyvinyl)tin (2.60 mL, 7.70 mmol)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (425 mg, 0.61 mmol)
-
Anhydrous Toluene (19.3 mL)
-
Standard inert atmosphere glassware (Schlenk flask, condenser)
-
Nitrogen or Argon gas supply
-
Magnetic stirrer and heating mantle
Step-by-Step Methodology:
-
Inert Atmosphere Setup: Assemble a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flame-dry the apparatus under vacuum and backfill with an inert gas (Nitrogen or Argon). Maintain a positive pressure of inert gas throughout the reaction.
-
Reagent Addition: To the flask, add this compound (1.26 g). This is your electrophilic partner.
-
Catalyst Addition: Add the palladium catalyst, PdCl₂(PPh₃)₂ (425 mg). The catalyst is the engine of the reaction; precise measurement is crucial for efficiency.
-
Solvent and Nucleophile Addition: Add anhydrous toluene (19.3 mL) via syringe, followed by the organotin reagent, tributyl(1-ethoxyvinyl)tin (2.60 mL). The toluene must be anhydrous as water can interfere with the catalytic cycle.
-
Reaction Execution: Stir the resulting mixture vigorously. The patent from which this is adapted does not specify a temperature, suggesting it may proceed at room temperature or with gentle heating. For reaction optimization, it is advisable to monitor the reaction by TLC or LC-MS. A typical starting point would be to stir at room temperature for 1-2 hours, followed by gentle heating to 50-80°C if the reaction is sluggish.
-
Work-up and Purification: Upon completion, the reaction mixture is typically cooled, diluted with a solvent like ethyl acetate, and washed with an aqueous solution of potassium fluoride (to remove tin byproducts) and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
-
Characterization: The crude product should be purified by flash column chromatography on silica gel to afford the pure coupled product. The structure of the final compound must be confirmed by standard analytical techniques (¹H NMR, ¹³C NMR, and Mass Spectrometry).
Conclusion
This compound is far more than a simple chemical reagent. It is a strategically designed building block that provides a direct entry point into the synthesis of complex, biologically relevant molecules. Its value is rooted in the combination of a privileged thiazolopyridine core and a highly versatile bromine handle, enabling extensive chemical exploration via robust and well-understood cross-coupling chemistry. For researchers in drug discovery, particularly those targeting kinases, this compound represents a validated and powerful tool for accelerating the development of next-generation therapeutics.
References
- 1. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. appchemical.com [appchemical.com]
- 3. PubChemLite - this compound (C7H5BrN2S) [pubchemlite.lcsb.uni.lu]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. 1160791-13-8 2-Amino-6-bromothiazolo[5,4-b]pyridine AKSci X9148 [aksci.com]
An In-Depth Technical Guide to the Molecular Structure of 6-Bromo-2-methylthiazolo[5,4-b]pyridine
This guide provides a comprehensive technical analysis of the molecular structure, synthesis, and characterization of 6-Bromo-2-methylthiazolo[5,4-b]pyridine. It is intended for researchers, medicinal chemists, and drug development professionals who are leveraging heterocyclic scaffolds for the discovery of novel therapeutics. This document moves beyond a simple recitation of data, offering insights into the causality behind experimental design and the strategic importance of this molecule in modern drug discovery.
Introduction: The Significance of the Thiazolo[5,4-b]pyridine Scaffold
The thiazolo[5,4-b]pyridine core is recognized in medicinal chemistry as a "privileged structure."[1] Its resemblance to endogenous purines allows it to interact with a wide array of biological targets, particularly ATP-binding sites within kinases.[2] This scaffold has been successfully utilized to develop potent inhibitors for various protein kinases, including PI3K, ITK, and c-KIT, making it a cornerstone for oncology and immunology research.[1][3]
This compound (CAS No. 886372-92-5) is a key analogue and synthetic intermediate within this class. The bromine atom at the 6-position is not merely a substituent; it is a versatile synthetic handle, enabling extensive functionalization through modern cross-coupling methodologies. The 2-methyl group provides a crucial structural element that can influence binding affinity and metabolic stability. Understanding the detailed molecular structure of this compound is therefore paramount for its effective use in designing next-generation therapeutics.
Molecular Identity and Physicochemical Properties
The fundamental identity of this compound is established by its unique fused heterocyclic ring system. The structure consists of a pyridine ring fused to a thiazole ring, with a methyl group at position 2 and a bromine atom at position 6.
Caption: 2D Structure of this compound.
The key physicochemical and structural identifiers for this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 886372-92-5 | [4][5] |
| Molecular Formula | C₇H₅BrN₂S | [2][4] |
| Molecular Weight | 229.10 g/mol | [2] |
| Monoisotopic Mass | 227.93568 Da | [1] |
| IUPAC Name | 6-bromo-2-methyl-[1][2]thiazolo[5,4-b]pyridine | [1] |
| Canonical SMILES | CC1=NC2=C(S1)N=CC(=C2)Br | [1] |
| InChI Key | OSJMMGGVXKKBHV-UHFFFAOYSA-N | [1] |
| Predicted XlogP | 2.7 | [1] |
| Appearance | Typically a solid at room temperature | [4] |
Strategic Synthesis
While multiple synthetic routes to the thiazolo[5,4-b]pyridine core exist, a robust and classical approach involves the construction of the thiazole ring onto a pre-functionalized pyridine precursor. The Hantzsch thiazole synthesis provides a reliable and well-understood methodology.
The proposed pathway begins with the commercially available 2,6-diamino-5-bromopyridine. This starting material is strategically chosen for its correctly positioned amino groups, which are essential for the subsequent cyclization.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: Synthesis
Objective: To synthesize this compound.
Pillar of Trustworthiness: This protocol is designed as a self-validating system. Each step includes purification and characterization to ensure the integrity of the intermediate before proceeding, minimizing downstream failures.
Step 1: Synthesis of 3-Amino-5-bromopyridin-2-thiol (Intermediate B)
-
Reduction: To a stirred suspension of 2-Amino-5-bromo-3-nitropyridine (1.0 eq) in ethanol, add iron powder (5.0 eq) followed by concentrated HCl (catalytic amount). Heat the mixture to reflux for 4-6 hours until TLC analysis indicates complete consumption of the starting material.
-
Expertise & Experience: Using a metal/acid system like Fe/HCl is a cost-effective and highly efficient method for reducing aromatic nitro groups to amines without affecting the sensitive bromo-substituent.
-
-
Purification: After cooling, filter the reaction mixture through a pad of Celite to remove the iron salts. Neutralize the filtrate with a saturated NaHCO₃ solution and extract the product with ethyl acetate (3x). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude diamine.
-
Thiocarbonyl Introduction: Dissolve the crude diamine in a mixture of acetic acid and water. Cool to 0-5 °C and add a solution of sodium nitrite (1.1 eq) dropwise. Stir for 30 minutes. To this diazonium salt solution, add a solution of potassium thiocyanate (1.2 eq). Allow the reaction to warm to room temperature and stir for 12 hours.
-
Work-up: Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to afford 3-Amino-5-bromopyridin-2-thiol.
Step 2: Cyclization to this compound (Target Compound C)
-
Reaction Setup: In a round-bottom flask, dissolve 3-Amino-5-bromopyridin-2-thiol (1.0 eq) in absolute ethanol. Add chloroacetone (1.1 eq).
-
Cyclization: Heat the mixture to reflux and monitor the reaction by TLC. The reaction is typically complete within 3-5 hours.
-
Expertise & Experience: The Hantzsch reaction is a robust cascade involving nucleophilic attack of the thiol on the chloroacetone, followed by intramolecular condensation of the amine onto the ketone, and subsequent dehydration to form the aromatic thiazole ring. Refluxing ethanol provides the necessary activation energy for all steps.
-
-
Purification: Cool the reaction mixture to room temperature. A precipitate should form. Collect the solid by vacuum filtration. Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Recrystallization: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain pure this compound as a solid.
Structural Elucidation and Spectroscopic Signature
Confirming the molecular structure requires a combination of spectroscopic techniques. While experimental data for this specific molecule is not widely published, its expected spectral signature can be accurately predicted based on established principles and data from closely related analogues.[6]
Mass Spectrometry
High-Resolution Mass Spectrometry (HRMS) is essential to confirm the elemental composition. The presence of bromine provides a characteristic isotopic pattern (⁷⁹Br/⁸¹Br in an approximate 1:1 ratio), which is a key diagnostic feature.
Predicted Mass Spectrometry Data
| Adduct Ion | Calculated m/z |
| [M+H]⁺ | 228.94296 |
| [M+Na]⁺ | 250.92490 |
| [M-H]⁻ | 226.92840 |
Data sourced from PubChem predictions.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework.
Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |
| ~ 8.6 | d, J ≈ 2 Hz | H-7 | This proton is adjacent to the pyridine nitrogen and is deshielded. The small coupling is due to a meta-relationship with H-5. |
| ~ 8.3 | d, J ≈ 2 Hz | H-5 | This proton is significantly deshielded by the adjacent electron-withdrawing bromine atom. It shows meta-coupling to H-7. |
| ~ 2.8 | s | -CH₃ (Position 2) | The methyl group attached to the electron-rich thiazole ring appears as a singlet in a typical upfield region for aromatic methyl groups. |
Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)
Key expected signals include the methyl carbon (~19 ppm), the brominated carbon C-6 (~115 ppm), and several quaternary carbons in the aromatic region corresponding to the ring fusion and substituted positions.
Infrared (IR) Spectroscopy
IR spectroscopy helps identify the key functional groups and the aromatic system.
-
~3100-3000 cm⁻¹: Aromatic C-H stretching.
-
~1600-1450 cm⁻¹: Characteristic C=C and C=N stretching vibrations of the fused aromatic rings.
-
~1380 cm⁻¹: C-H bending of the methyl group.
-
Below 800 cm⁻¹: C-Br stretching.
Three-Dimensional Conformation
As of this writing, no public crystallographic data is available for this compound.
Expected Geometry: The fused thiazolo[5,4-b]pyridine ring system is inherently aromatic and therefore expected to be largely planar. The methyl group at position 2 will have rotational freedom. For drug design purposes, where understanding the 3D conformation and electronic properties is critical, in silico methods are highly recommended.
Recommendation for Researchers: Employing Density Functional Theory (DFT) calculations (e.g., using the B3LYP/6-31G(d,p) basis set) would provide valuable insights into:
-
Optimized molecular geometry, including bond lengths and angles.
-
Molecular Electrostatic Potential (MEP) maps to identify regions of nucleophilic and electrophilic character.
-
Frontier Molecular Orbital (FMO) analysis (HOMO-LUMO) to predict reactivity.
Role in Drug Discovery: A Versatile Building Block
The true value of this compound lies in its dual role as both a potent pharmacophore and a versatile synthetic intermediate. The 6-bromo position is a prime site for modification via palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig aminations. This allows for the systematic exploration of the chemical space around the core scaffold, a process central to Structure-Activity Relationship (SAR) studies.
Caption: Strategic role of the scaffold in targeting diverse kinase families.[1][3]
By strategically modifying the 6-position, researchers can fine-tune the molecule's properties to enhance potency against a specific target, improve selectivity, and optimize its pharmacokinetic profile (ADME properties).
Conclusion
This compound is more than a simple chemical compound; it is a strategic tool for the modern medicinal chemist. Its molecular structure, characterized by a privileged heterocyclic core and a versatile synthetic handle, makes it an invaluable starting point for the development of targeted therapies. A thorough understanding of its synthesis, spectroscopic properties, and three-dimensional nature is essential for unlocking its full potential in the ongoing quest for novel and effective drugs.
References
Navigating the Solubility Landscape of 6-Bromo-2-methylthiazolo[5,4-b]pyridine: A Technical Guide for Drug Development Professionals
In the intricate world of pharmaceutical research and drug development, understanding the physicochemical properties of a lead compound is paramount. Among these, solubility stands as a critical gatekeeper, profoundly influencing a molecule's bioavailability, formulation, and ultimately, its therapeutic efficacy. This in-depth technical guide focuses on a molecule of significant interest in medicinal chemistry: 6-Bromo-2-methylthiazolo[5,4-b]pyridine. While this compound and its derivatives have shown promise, particularly as kinase inhibitors, publicly available data on its solubility in organic solvents is scarce.[1][2][3] This guide, therefore, provides a framework for researchers, scientists, and drug development professionals to approach the solubility assessment of this heterocyclic compound. We will delve into the theoretical underpinnings of its solubility, provide a detailed experimental protocol for its determination, and offer insights into safe handling practices.
The Significance of Solubility in Drug Discovery
The journey of a drug from a laboratory curiosity to a clinical candidate is fraught with challenges, many of which are rooted in its physical and chemical characteristics. Solubility, the ability of a substance to dissolve in a solvent to form a homogeneous solution, is a cornerstone of this journey. For a drug to be effective, it must first be absorbed into the systemic circulation, a process that is often contingent on its ability to dissolve in the physiological fluids of the gastrointestinal tract. Furthermore, in the realm of synthetic chemistry and formulation development, solubility in organic solvents is crucial for purification, crystallization, and the preparation of suitable dosage forms.
Understanding this compound: A Structural Perspective
This compound is a heterocyclic compound with the molecular formula C₇H₅BrN₂S and a molecular weight of approximately 229.1 g/mol .[4][5] Its structure, featuring a fused thiazole and pyridine ring system, a bromine substituent, and a methyl group, dictates its polarity and potential for intermolecular interactions. The presence of nitrogen and sulfur atoms introduces polar characteristics and potential sites for hydrogen bonding, while the aromatic rings and the methyl group contribute to its nonpolar nature. The bromine atom further influences its electronic properties and potential for halogen bonding. This structural amalgam suggests a nuanced solubility profile, with potential for dissolution in a range of organic solvents.
Predicting Solubility: A Theoretical Approach
In the absence of empirical data, a theoretical assessment of a molecule's solubility can provide valuable guidance for solvent selection. The principle of "like dissolves like" is a fundamental concept in this regard.
-
Polar Aprotic Solvents: Solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are characterized by their polarity and lack of acidic protons. Given the polar nature of the thiazolo[5,4-b]pyridine core, it is anticipated that this compound will exhibit good solubility in these solvents.
-
Polar Protic Solvents: Solvents like methanol, ethanol, and isopropanol possess both polarity and acidic protons, making them capable of hydrogen bonding. The nitrogen atoms in the pyridine and thiazole rings of the target molecule can act as hydrogen bond acceptors, suggesting moderate to good solubility in these solvents.
-
Nonpolar Solvents: Solvents such as hexane, toluene, and dichloromethane lack significant polarity. The presence of the nonpolar methyl group and the aromatic rings may afford some solubility in these solvents, although it is expected to be lower than in polar solvents.
Experimental Determination of Solubility: A Step-by-Step Protocol
To obtain precise and reliable solubility data, a systematic experimental approach is essential. The equilibrium solubility method, often referred to as the shake-flask method, is a widely accepted and robust technique for this purpose.[6][7]
Objective:
To determine the equilibrium solubility of this compound in a selection of organic solvents at a controlled temperature.
Materials:
-
This compound (of known purity)
-
Selected organic solvents (e.g., DMSO, DMF, methanol, ethanol, acetonitrile, toluene, hexane)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Stock Solution for Calibration Curve:
-
Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (in which it is freely soluble) to prepare a stock solution of known concentration.
-
Prepare a series of calibration standards by serial dilution of the stock solution.
-
-
Sample Preparation:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure that a saturated solution is achieved.
-
Securely cap the vials.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).
-
Allow the samples to equilibrate for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.
-
-
Sample Collection and Filtration:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved solid.
-
-
Analysis:
-
Dilute the filtered samples with a suitable solvent to bring the concentration within the range of the calibration curve.
-
Analyze the diluted samples and the calibration standards by HPLC.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in the diluted samples from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the solubility of the compound in each solvent using the following formula:
Solubility (mg/mL) = (Concentration from calibration curve) x (Dilution factor)
-
Data Presentation
The experimentally determined solubility data should be meticulously recorded and presented in a clear and organized manner. A tabular format is highly recommended for easy comparison.
| Solvent | Temperature (°C) | Solubility (mg/mL) |
| Dimethyl Sulfoxide (DMSO) | 25 | Record experimental value |
| Dimethylformamide (DMF) | 25 | Record experimental value |
| Methanol | 25 | Record experimental value |
| Ethanol | 25 | Record experimental value |
| Acetonitrile | 25 | Record experimental value |
| Toluene | 25 | Record experimental value |
| Hexane | 25 | Record experimental value |
Workflow for Solubility Assessment
The process of assessing the solubility of a novel compound like this compound can be visualized as a systematic workflow.
Caption: A streamlined workflow for determining and applying the solubility data of this compound.
Safety and Handling Considerations
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.
-
Storage: Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
Conclusion
The solubility of this compound is a critical parameter that underpins its potential as a therapeutic agent. While direct experimental data is not yet widely published, a combination of theoretical prediction and a robust experimental protocol, as outlined in this guide, provides a clear path forward for researchers. By systematically evaluating its solubility in a range of organic solvents, scientists can make informed decisions that will accelerate the development of this promising compound from a laboratory entity to a potential life-saving medicine.
References
- 1. Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and synthesis of novel Thiazolo[5,4-b]pyridine derivatives as potent and selective EGFR-TK inhibitors targeting resistance Mutations in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. appchemical.com [appchemical.com]
- 5. PubChemLite - this compound (C7H5BrN2S) [pubchemlite.lcsb.uni.lu]
- 6. researchgate.net [researchgate.net]
- 7. lup.lub.lu.se [lup.lub.lu.se]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Stability and Storage of 6-Bromo-2-methylthiazolo[5,4-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
6-Bromo-2-methylthiazolo[5,4-b]pyridine is a key heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of novel therapeutic agents. Understanding its chemical stability and establishing optimal storage conditions are paramount to ensuring its integrity, purity, and performance in drug discovery and development pipelines. This guide provides a comprehensive overview of the stability profile of this compound, detailing potential degradation pathways and offering evidence-based protocols for its appropriate storage and handling. Furthermore, it outlines robust analytical methodologies for purity assessment and the characterization of potential degradants.
Introduction: The Significance of this compound in Drug Discovery
The thiazolo[5,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The introduction of a bromine atom at the 6-position and a methyl group at the 2-position of this heterocyclic system provides a versatile platform for further chemical modifications, making this compound (CAS No. 886372-92-5) a valuable intermediate in the synthesis of complex molecules targeting various disease states. Its structural integrity is therefore a critical parameter for the synthesis of pure, stable, and efficacious active pharmaceutical ingredients (APIs).
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for predicting its stability and behavior under various conditions.
| Property | Value | Source(s) |
| CAS Number | 886372-92-5 | [1][2][3] |
| Molecular Formula | C₇H₅BrN₂S | [1][2][3] |
| Molecular Weight | 229.10 g/mol | [2] |
| Appearance | Typically a solid | N/A |
| Purity | ≥98% (commercially available) | [4] |
Chemical Stability and Potential Degradation Pathways
While specific forced degradation studies on this compound are not extensively published, an analysis of the stability of related thiazole, pyridine, and brominated heterocyclic systems allows for the prediction of its likely degradation pathways. These studies are crucial for developing stability-indicating analytical methods.[5]
Hydrolytic Stability
The thiazolo[5,4-b]pyridine ring system is generally stable to hydrolysis under neutral conditions. However, under forced acidic or basic conditions, degradation may occur. The thiazole ring, while aromatic, can be susceptible to pH-dependent degradation.[6][7] The bromine substituent is generally stable to hydrolysis under typical laboratory conditions.
-
Acidic Conditions: Prolonged exposure to strong acids, particularly at elevated temperatures, could potentially lead to the cleavage of the thiazole ring.
-
Basic Conditions: Strong basic conditions may also promote ring-opening reactions, although thiazoles are generally more stable in basic media compared to acidic media.[7]
Oxidative Stability
The thiazolo[5,4-b]pyridine scaffold contains nitrogen and sulfur heteroatoms that can be susceptible to oxidation. The nitrogen atom in the pyridine ring can be oxidized to an N-oxide.[8] The sulfur atom in the thiazole ring is also a potential site for oxidation, which could lead to the formation of sulfoxides or sulfones, disrupting the aromaticity and stability of the ring system. Mechanochemical oxidative degradation has been shown to be a realistic tool for predicting the stability of similar thienopyridine drug products.[9]
Photostability
Heterocyclic compounds, particularly those containing bromine, can be susceptible to photodegradation. Upon exposure to light, especially UV radiation, the carbon-bromine bond may undergo homolytic cleavage, leading to debromination and the formation of radical species.[10] Studies on other thiazole-containing compounds have indicated that photodegradation can proceed via reaction with singlet oxygen.[11][12]
Thermal Stability
Nitrogen-rich heterocyclic compounds often exhibit high thermal stability.[1][2] It is anticipated that this compound is stable at ambient and moderately elevated temperatures. However, at very high temperatures, thermal decomposition is expected to occur, likely through a radical mechanism involving the cleavage of C-C, C-N, and C-Br bonds.[1][13]
Recommended Storage and Handling Protocols
Based on the chemical properties and potential degradation pathways, the following storage and handling procedures are recommended to maintain the purity and stability of this compound.
Long-Term Storage
For long-term storage, it is recommended to store the compound in a cool, dry place.[14] Specifically, storage at 2-8°C is advisable to minimize the rate of any potential degradation reactions. The container should be tightly sealed to prevent moisture ingress. For enhanced stability, particularly if the compound is of high purity or intended for sensitive applications, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to mitigate oxidative degradation.
Handling
When handling this compound, the following precautions should be taken:
-
Avoid exposure to light: Use amber vials or protect the container from light to prevent photodegradation.[12]
-
Minimize exposure to air and moisture: Handle the compound in a well-ventilated area, and for sensitive applications, a glove box or an inert atmosphere is recommended.
-
Avoid incompatible materials: Keep the compound away from strong oxidizing agents.
Below is a decision-making workflow for the appropriate storage of this compound.
Caption: Decision workflow for storing this compound.
Experimental Protocols for Stability and Purity Assessment
To ensure the quality of this compound, a robust analytical program should be implemented. This includes initial purity assessment and, if necessary, a forced degradation study to develop a stability-indicating method.
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
A reversed-phase HPLC method is the gold standard for assessing the purity of small organic molecules like this compound.[15]
Instrumentation:
-
HPLC system with a UV detector or a diode array detector (DAD).
Chromatographic Conditions (A starting point for method development):
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A suitable gradient from a low to high percentage of Mobile Phase B should be developed to ensure the elution of the main compound and any potential impurities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by UV-Vis spectral analysis of the compound (a DAD is useful for this).
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh and dissolve the compound in a suitable solvent (e.g., a mixture of acetonitrile and water) to a known concentration.
Forced Degradation Study Protocol
A forced degradation study should be conducted to identify potential degradation products and to develop a stability-indicating analytical method.[7][16] The goal is to achieve 5-20% degradation of the active substance.[2][17]
General Procedure:
-
Prepare solutions of this compound in a suitable solvent at a known concentration (e.g., 1 mg/mL).
-
Expose the solutions to the stress conditions outlined in the table below.
-
At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.
-
Analyze the stressed samples by HPLC alongside an unstressed control sample.
| Stress Condition | Protocol |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24 hours. |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24 hours. |
| Oxidation | 3% H₂O₂ at room temperature for 24 hours. |
| Thermal Degradation | Heat solid compound at 80°C for 48 hours. |
| Photodegradation | Expose solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[2] |
Structural Elucidation of Degradation Products
If significant degradation is observed, the structure of the degradation products should be elucidated using spectroscopic techniques.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To determine the molecular weight of the degradation products.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for the detailed structural characterization of isolated degradation products.[11]
Incompatible Materials and Excipients
For drug development professionals, understanding potential incompatibilities with excipients is critical. While specific data for this compound is limited, general incompatibilities for amine-containing heterocycles and brominated compounds should be considered.
-
Strong Oxidizing Agents: As previously mentioned, these should be avoided.
-
Reducing Sugars (e.g., Lactose): The pyridine nitrogen could potentially participate in Maillard reactions with reducing sugars, especially in the presence of heat and moisture.[14]
-
Reactive Impurities in Excipients: Peroxides, aldehydes, and metallic impurities in common excipients can lead to degradation.[5]
Conclusion
This compound is a stable compound under recommended storage conditions. However, it is susceptible to degradation under forced conditions of extreme pH, oxidation, and light. This guide provides a framework for the appropriate storage, handling, and stability assessment of this important building block. By implementing these protocols, researchers and drug development professionals can ensure the quality and integrity of this compound, thereby supporting the successful advancement of their research and development programs.
References
- 1. pharmaguru.co [pharmaguru.co]
- 2. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 3. pharmadekho.com [pharmadekho.com]
- 4. researchgate.net [researchgate.net]
- 5. Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Thiazole - Wikipedia [en.wikipedia.org]
- 9. Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. e3s-conferences.org [e3s-conferences.org]
- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. isfcppharmaspire.com [isfcppharmaspire.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. pharmtech.com [pharmtech.com]
The Thiazolo[5,4-b]pyridine Core: A Privileged Scaffold in Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of a Versatile Heterocycle
The thiazolo[5,4-b]pyridine core, a fused heterocyclic system incorporating both thiazole and pyridine rings, has garnered significant attention in medicinal chemistry. Its structural resemblance to purine has positioned it as a compelling scaffold for the design of novel therapeutic agents. This guide provides a comprehensive overview of the diverse biological activities associated with the thiazolo[5,4-b]pyridine core, delving into its anticancer, antimicrobial, anti-inflammatory, and emerging antiviral properties. We will explore the underlying mechanisms of action, present key quantitative data, and provide detailed experimental protocols for the evaluation of these biological activities.
Anticancer Activity: Targeting Key Oncogenic Pathways
The thiazolo[5,4-b]pyridine scaffold has demonstrated significant potential in the development of novel anticancer agents, primarily through the inhibition of critical kinases involved in cancer cell proliferation and survival.
Mechanism of Action: Kinase Inhibition
Derivatives of the thiazolo[5,4-b]pyridine core have been identified as potent inhibitors of several key kinases, including:
-
c-KIT: This receptor tyrosine kinase is a crucial target in gastrointestinal stromal tumors (GIST). Thiazolo[5,4-b]pyridine derivatives have been shown to overcome resistance to existing c-KIT inhibitors like imatinib.[1] Notably, some derivatives exhibit potent inhibitory activity against c-KIT mutants that confer drug resistance.[1]
-
Epidermal Growth Factor Receptor (EGFR): Certain thiazolo[5,4-b]pyridine analogues have been designed as potent and selective inhibitors of EGFR tyrosine kinase (EGFR-TK), including mutations that lead to resistance in non-small cell lung cancer.[1]
-
Phosphoinositide 3-Kinase (PI3K): The PI3K signaling pathway is frequently dysregulated in cancer. Thiazolo[5,4-b]pyridine derivatives have been developed as potent PI3K inhibitors, demonstrating the versatility of this scaffold in targeting different kinase families.
The inhibitory action of these compounds typically involves binding to the ATP-binding pocket of the target kinase, thereby preventing phosphorylation and downstream signaling events that promote cell growth and survival.[1]
Quantitative Data: Anticancer Potency
The anticancer activity of selected thiazolo[5,4-b]pyridine derivatives is summarized in the table below, with IC50 values indicating the concentration required to inhibit 50% of cell growth.
| Compound ID | Target Cell Line | IC50 (µM) | Reference |
| 10k | HCC827 (NSCLC) | 0.010 | [1] |
| NCI-H1975 (NSCLC) | 0.08 | [1] | |
| A-549 (NSCLC) | 0.82 | [1] | |
| 6r | c-KIT V560G/D816V | 4.77 | [2] |
| TPBTH | HCT-116 (Colorectal) | 15.87 (µg/ml) | [3] |
| MCF-7 (Breast) | 42.6 (µg/ml) | [3] | |
| HepG2 (Liver) | 24.7 (µg/ml) | [3] |
Experimental Protocol: In Vitro Anticancer Activity Assessment (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Thiazolo[5,4-b]pyridine test compounds
-
Cancer cell lines (e.g., HCC827, NCI-H1975, A-549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the thiazolo[5,4-b]pyridine compounds in culture medium. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plates for an additional 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently mix by pipetting.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.[4][5][6][7]
Workflow for In Vitro Anticancer Screening
Caption: Workflow of the MTT assay for in vitro anticancer activity.
Antimicrobial Activity: A Promising Avenue for New Antibiotics
The thiazolo[5,4-b]pyridine core has also emerged as a valuable scaffold in the search for new antimicrobial agents, with derivatives showing activity against a range of bacteria and fungi.
Mechanism of Action: Targeting Bacterial Enzymes
While the exact mechanisms of action for all antimicrobial thiazolo[5,4-b]pyridine derivatives are not fully elucidated, studies on related thiazole-containing compounds suggest several potential targets within bacterial cells:
-
Enzyme Inhibition: Thiazole derivatives have been shown to inhibit essential bacterial enzymes such as DNA gyrase and dihydrofolate reductase (DHFR), which are crucial for DNA replication and folic acid synthesis, respectively.[8]
-
Cell Wall Synthesis Inhibition: Some thiazole compounds may interfere with the synthesis of the bacterial cell wall, a well-established target for many antibiotics.
-
Biofilm Formation Inhibition: Certain derivatives have demonstrated the ability to inhibit the formation of biofilms, which are communities of bacteria that are notoriously resistant to antibiotics.[9]
Quantitative Data: Antimicrobial Potency
The antimicrobial activity of representative thiazolo[5,4-b]pyridine and related derivatives is presented below as Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of the compound that inhibits visible microbial growth.
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| 4p | P. aeruginosa | 11.57 (µM) | [9] |
| E. coli | 23.14 (µM) | [9] | |
| 7b | Gram-positive & Gram-negative bacteria | 0.22 - 0.25 | [8] |
| 4a/5a | C. albicans | 0.43 - 0.45 | [8] |
| Compound 9 | Fungal species | 60 - 230 | [10] |
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
Thiazolo[5,4-b]pyridine test compounds
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Microplate reader (optional)
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Make serial two-fold dilutions of the compound in the growth medium directly in the 96-well plate.
-
Inoculum Preparation: Prepare a bacterial or fungal suspension in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the diluted compound. Include a positive control (medium with inoculum, no compound) and a negative control (medium only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined visually or by measuring the optical density using a microplate reader.[11][12][13][14][15]
Workflow for Broth Microdilution MIC Assay
Caption: Workflow of the broth microdilution assay for MIC determination.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Derivatives of the thiazolo[5,4-b]pyridine scaffold have also demonstrated promising anti-inflammatory properties, suggesting their potential in treating a variety of inflammatory conditions.
Mechanism of Action: Inhibition of Pro-inflammatory Mediators
The anti-inflammatory effects of thiazolo[5,4-b]pyridine derivatives are believed to be mediated through the inhibition of key enzymes and signaling pathways involved in the inflammatory response:
-
Cyclooxygenase (COX) Inhibition: Many nonsteroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes, which are responsible for the production of prostaglandins, key mediators of inflammation. Thiazole-based compounds have shown potential as COX inhibitors.[16]
-
Modulation of Cytokine Production: Chronic inflammation is often associated with the overproduction of pro-inflammatory cytokines such as TNF-α and various interleukins. Thiazolo[5,4-b]pyridine derivatives may exert their anti-inflammatory effects by modulating the production of these cytokines.
Quantitative Data: Anti-inflammatory Efficacy
The in vitro anti-inflammatory activity of some thiazole-based hydrazide derivatives is presented below.
| Compound ID | Assay | IC50 (µg/mL) | Reference |
| 5l | Protein denaturation | 46.29 | [16] |
| 5j | Protein denaturation | > 46.29 | [16] |
| 5k | Protein denaturation | > 46.29 | [16] |
| 5g | Protein denaturation | 100.60 | [16] |
Experimental Protocol: In Vivo Anti-inflammatory Activity Assessment (Carrageenan-Induced Paw Edema in Rats)
The carrageenan-induced paw edema model is a widely used in vivo assay to screen for the acute anti-inflammatory activity of new compounds.
Materials:
-
Thiazolo[5,4-b]pyridine test compounds
-
Wistar or Sprague-Dawley rats
-
Carrageenan solution (1% w/v in sterile saline)
-
Plethysmometer
-
Standard anti-inflammatory drug (e.g., Indomethacin)
Procedure:
-
Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.
-
Compound Administration: Administer the test compounds orally or intraperitoneally to the rats. A control group should receive the vehicle, and a positive control group should receive the standard anti-inflammatory drug.
-
Induction of Edema: After a specific time (e.g., 30-60 minutes) following compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the control group.[17][18][19][20][21]
Workflow for Carrageenan-Induced Paw Edema Assay
Caption: Workflow of the carrageenan-induced paw edema assay.
Antiviral Activity: An Emerging Frontier
The exploration of the thiazolo[5,4-b]pyridine core for antiviral applications is a more recent and less explored area compared to its other biological activities. However, the broader class of thiazole derivatives has shown promise against a variety of viruses.
Potential Mechanisms and Future Directions
Thiazole-containing compounds have been reported to exhibit antiviral activity against viruses such as influenza, hepatitis C virus (HCV), and hepatitis B virus (HBV).[22][23][24][25] The mechanisms of action are diverse and can include:
-
Inhibition of Viral Entry: Some compounds may block the attachment or fusion of the virus to the host cell.
-
Inhibition of Viral Replication: Thiazole derivatives can inhibit key viral enzymes, such as polymerases or proteases, which are essential for viral replication.
-
Modulation of Host Factors: Some antiviral agents target host cell factors that are co-opted by the virus for its own replication.
While specific studies on the antiviral activity of the thiazolo[5,4-b]pyridine core are still emerging, the documented antiviral potential of the broader thiazole family suggests that this is a promising area for future research and development.
Conclusion: A Scaffold of Significant Therapeutic Promise
The thiazolo[5,4-b]pyridine core represents a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Its potential as a source of novel anticancer, antimicrobial, and anti-inflammatory agents is well-supported by a growing body of scientific literature. The versatility of this core allows for extensive chemical modifications, enabling the fine-tuning of its pharmacological properties to target specific diseases. As research in this area continues, the thiazolo[5,4-b]pyridine scaffold is poised to yield new and effective therapeutic agents to address a range of unmet medical needs.
References
- 1. Design and synthesis of novel Thiazolo[5,4-b]pyridine derivatives as potent and selective EGFR-TK inhibitors targeting resistance Mutations in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. actascientific.com [actascientific.com]
- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. atcc.org [atcc.org]
- 7. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro Antimicrobial Evaluation, Single-Point Resistance Study, and Radiosterilization of Novel Pyrazole Incorporating Thiazol-4-one/Thiophene Derivatives as Dual DNA Gyrase and DHFR Inhibitors against MDR Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 12. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 13. ibg.kit.edu [ibg.kit.edu]
- 14. protocols.io [protocols.io]
- 15. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bio-protocol.org [bio-protocol.org]
- 19. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 20. inotiv.com [inotiv.com]
- 21. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 22. ptfarm.pl [ptfarm.pl]
- 23. Thiazolides, a New Class of Anti-influenza Molecules Targeting Viral Hemagglutinin at the Post-translational Level - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Thiazolides as novel antiviral agents. 2. Inhibition of hepatitis C virus replication PMID: 22059983 | MCE [medchemexpress.cn]
- 25. Anti-viral activity of thiazole derivatives: an updated patent review - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 6-Bromo-2-methylthiazolo[5,4-b]pyridine: Synthesis, History, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 6-Bromo-2-methylthiazolo[5,4-b]pyridine, a heterocyclic compound of significant interest in medicinal chemistry. While a singular "discovery" paper for this specific molecule is not prominent in the literature, its history is intrinsically linked to the broader exploration of the thiazolo[5,4-b]pyridine scaffold as a privileged structure in drug discovery. This guide details a well-established synthetic pathway to this compound, starting from readily available precursors, and discusses its applications as a key intermediate in the development of therapeutic agents, particularly kinase inhibitors.
Introduction: The Significance of the Thiazolo[5,4-b]pyridine Core
The fusion of thiazole and pyridine rings creates the thiazolo[5,4-b]pyridine scaffold, a heterocyclic system that has garnered considerable attention in the field of medicinal chemistry.[1] This structural motif is recognized as a "bioisostere" of purine, allowing it to interact with a wide range of biological targets, particularly protein kinases. The nitrogen atoms within the bicyclic system can act as hydrogen bond acceptors or donors, mimicking the interactions of adenine in the ATP binding sites of kinases.
The thiazolo[5,4-b]pyridine core has been successfully incorporated into inhibitors of various kinases, including c-KIT, PI3K, ITK, BCR-ABL, RAF, and VEGFR2.[1] The versatility of this scaffold allows for functionalization at multiple positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties of drug candidates. The bromine atom at the 6-position of the title compound serves as a valuable synthetic handle, particularly for palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse molecular fragments to explore structure-activity relationships (SAR).[1]
Historical Context and First Reported Syntheses
While a specific, celebrated "discovery" of this compound is not documented, its emergence is a logical progression in the exploration of functionalized thiazolo[5,4-b]pyridines. The CAS number for this compound is 886372-92-5. Its synthesis and use are primarily detailed within patent literature, where it serves as a crucial building block for more complex molecules, notably in the development of kinase inhibitors. For instance, it has been cited in patent applications as an intermediate in the synthesis of compounds intended for therapeutic use.
The general synthetic strategy for this class of compounds relies on the construction of the thiazole ring onto a pre-functionalized pyridine core. The key precursor for this approach is 2,3-diamino-5-bromopyridine.
A Validated Synthetic Pathway
The synthesis of this compound can be achieved through a multi-step sequence starting from the commercially available 2-aminopyridine. This pathway is robust and provides a clear, logical progression to the target molecule.
Caption: Synthetic pathway to this compound.
Synthesis of Key Precursors
The successful synthesis of the target molecule is contingent on the efficient preparation of its key intermediates. The following protocols are based on well-established and reliable methods.
The initial step involves the regioselective bromination of 2-aminopyridine. The amino group directs electrophilic substitution to the 3- and 5-positions, with the 5-position being sterically more accessible.
Protocol:
-
In a three-necked flask equipped with a stirrer, dropping funnel, and condenser, dissolve 2-aminopyridine (3.0 moles) in acetic acid (500 ml).
-
Cool the solution to below 20°C using an ice bath.
-
Add a solution of bromine (3.0 moles) in acetic acid (300 ml) dropwise with vigorous stirring over 1 hour, maintaining the temperature below 20°C initially.
-
Allow the temperature to rise to 50°C during the second half of the addition.
-
After the addition is complete, stir the mixture for an additional hour.
-
Dilute the reaction mixture with water (750 ml) to dissolve the precipitated hydrobromide salt.
-
Neutralize the solution with 40% sodium hydroxide solution with stirring and cooling.
-
Collect the precipitated product by filtration and wash with water until the washings are free of bromide ions.
-
Dry the crude product at 110°C.
-
To remove the 2-amino-3,5-dibromopyridine byproduct, wash the dried solid with hot petroleum ether.[2]
Table 1: Summary of Reaction Parameters for the Synthesis of 2-Amino-5-bromopyridine
| Parameter | Value |
| Starting Material | 2-Aminopyridine |
| Reagents | Bromine, Acetic Acid |
| Temperature | <20°C to 50°C |
| Reaction Time | ~2 hours |
| Typical Yield | 62-67% |
The next step is the nitration of 2-amino-5-bromopyridine. The nitro group is directed to the 3-position.
Protocol:
-
In a three-necked flask immersed in an ice bath and equipped with a stirrer, dropping funnel, condenser, and thermometer, add sulfuric acid (500 ml).
-
Add 2-amino-5-bromopyridine (0.5 mole) at a rate that maintains the temperature below 5°C.
-
Add 95% nitric acid (0.57 mole) dropwise with stirring at 0°C.
-
Stir the mixture at 0°C for 1 hour, then at room temperature for 1 hour, and finally at 50-60°C for 1 hour.
-
Cool the reaction mixture and pour it onto ice (5 L).
-
Neutralize with 40% sodium hydroxide solution.
-
Collect the precipitated product by filtration, wash with water, and dry.[2]
The reduction of the nitro group in 2-amino-5-bromo-3-nitropyridine yields the crucial diamine precursor. This can be achieved through various methods, including catalytic hydrogenation or using a reducing metal in acidic conditions.
Protocol (Catalytic Hydrogenation):
-
Dissolve 2-amino-3-nitro-5-bromopyridine (0.075 mol) in a hot mixture of phosphoric acid and ethanol (100 mL, V/V=20/80) and cool to 25°C.
-
Add a saturated solution of hydrochloric acid in ethanol (135 mL), concentrated hydrochloric acid (15 mL), and 10% Raney-Ni (1.5 g).
-
Transfer the mixture to a high-pressure reactor and pressurize with hydrogen to 1 MPa.
-
Heat the reactor to approximately 50°C until the pressure no longer decreases.
-
After the reaction is complete, cool and filter the reaction mixture.
-
Wash the filter cake with ethanol (50 mL).
-
Pour the filtrate into a mixture of tetrahydrofuran (THF) and concentrated hydrochloric acid (300 mL, V/V=5/1), seal, and store overnight in a refrigerator.
-
Remove the solvent by rotary evaporation, filter, and dry the resulting solid to obtain 2,3-Diamino-5-bromopyridine.[3]
Table 2: Comparison of Reduction Methods for 2-Amino-5-bromo-3-nitropyridine
| Method | Reducing Agent | Solvent | Typical Yield |
| Catalytic Hydrogenation | Raney Ni, H₂ | Ethanol/Phosphoric Acid | 89%[3] |
| Metal/Acid Reduction | Reduced Iron, HCl | Ethanol/Water | Not specified |
Final Cyclization to this compound
The final step involves the construction of the thiazole ring by reacting the ortho-diamine (2,3-diamino-5-bromopyridine) with a suitable one-carbon electrophile that also provides the methyl group at the 2-position. A common and effective method for this transformation is the reaction with acetic anhydride.
Caption: Plausible mechanism for the cyclization step.
Protocol:
-
To a solution of 2,3-diamino-5-bromopyridine in a suitable solvent such as pyridine or acetic acid, add a slight excess of acetic anhydride.
-
Heat the reaction mixture under reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice water and neutralize with a suitable base, such as sodium bicarbonate solution.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Applications in Drug Discovery
This compound is a valuable building block in the synthesis of more complex molecules, particularly in the field of kinase inhibitors. The bromine atom at the 6-position is strategically placed for modification via cross-coupling reactions such as the Suzuki-Miyaura or Buchwald-Hartwig reactions. This allows for the introduction of various aryl or heteroaryl groups, which can be designed to interact with specific residues in the ATP-binding pocket of a target kinase, thereby enhancing potency and selectivity.
The 2-methyl group can also play a role in the binding of the molecule to its target, potentially by occupying a small hydrophobic pocket or by influencing the overall conformation of the molecule.
Conclusion
While the discovery of this compound is not marked by a singular seminal publication, its importance is evident from its use as a key intermediate in the development of novel therapeutics. The synthetic pathway detailed in this guide, starting from 2-aminopyridine, is a reliable and well-documented route to this valuable compound. As the quest for more selective and potent kinase inhibitors continues, the utility of functionalized heterocyclic scaffolds like this compound in drug discovery is set to endure.
References
Methodological & Application
Application Notes & Protocols: Suzuki-Miyaura Coupling with 6-Bromo-2-methylthiazolo[5,4-b]pyridine
Introduction: The Strategic Importance of Thiazolo[5,4-b]pyridines
The thiazolo[5,4-b]pyridine scaffold is a privileged heterocyclic motif in modern medicinal chemistry and drug discovery. Its unique electronic properties and rigid, planar structure make it a cornerstone for developing novel therapeutic agents targeting a wide range of diseases. The functionalization of this core structure is paramount for modulating pharmacological activity, and among the most powerful tools for this purpose is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2]
This application note serves as an in-depth technical guide for researchers, scientists, and drug development professionals. It provides a detailed protocol, mechanistic insights, and practical troubleshooting advice for the successful Suzuki-Miyaura coupling of 6-Bromo-2-methylthiazolo[5,4-b]pyridine with various boronic acids and their derivatives.
Mechanism & Rationale: Engineering a Successful Coupling
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds, but its success with heteroaromatic substrates like this compound hinges on a nuanced understanding of the catalytic cycle and the careful selection of reaction components.[2][3]
The generally accepted mechanism involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the thiazolopyridine. This is often the rate-limiting step and is influenced by the electron density of the substrate.[4][5]
-
Transmetalation: The organic group from the boronic acid (or its activated boronate form) is transferred to the palladium center, displacing the halide. This step requires a base to activate the organoboron species.[6][7]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst to continue the cycle.[4][5]
References
Application Notes and Protocols: Buchwald-Hartwig Amination of 6-Bromo-2-methylthiazolo[5,4-b]pyridine
Introduction: The Strategic Importance of Thiazolo[5,4-b]pyridines and the Power of C-N Bond Formation
The thiazolo[5,4-b]pyridine scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active agents and advanced materials. The introduction of an amino group at the 6-position of this nucleus can profoundly influence molecular properties, modulating biological activity, solubility, and target engagement. The Buchwald-Hartwig amination has emerged as a transformative and indispensable tool in modern synthetic chemistry for the construction of carbon-nitrogen (C-N) bonds. This palladium-catalyzed cross-coupling reaction offers a mild and versatile alternative to traditional methods like nucleophilic aromatic substitution, which often require harsh conditions and have limited substrate scope.
This guide provides a comprehensive overview and detailed protocols for the successful Buchwald-Hartwig amination of 6-Bromo-2-methylthiazolo[5,4-b]pyridine. We will delve into the mechanistic underpinnings of the reaction, offer a rationale for the selection of catalysts, ligands, bases, and solvents, and provide step-by-step experimental procedures and troubleshooting advice.
Mechanistic Overview: The Catalytic Cycle
The Buchwald-Hartwig amination proceeds via a well-established catalytic cycle involving a palladium catalyst. Understanding this cycle is crucial for optimizing reaction conditions and troubleshooting.
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound to form a Pd(II) complex.
-
Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium-amido intermediate. The choice of base is critical and depends on the solvent and the pKa of the amine.
-
Reductive Elimination: The final step involves the formation of the C-N bond and the desired product, regenerating the Pd(0) catalyst.
Optimizing the Reaction: A Guide to Component Selection
The success of the Buchwald-Hartwig amination hinges on the judicious selection of the palladium precursor, ligand, base, and solvent. The electron-deficient nature of the pyridine ring within the thiazolo[5,4-b]pyridine system can present challenges, making careful optimization essential.
Palladium Precursors
Both Pd(0) and Pd(II) sources can be used. Pd(II) precursors, such as Pd(OAc)₂, are often more stable but require in-situ reduction to the active Pd(0) species. Common Pd(0) sources like Pd₂(dba)₃ are directly active. Pre-formed palladium-ligand complexes, known as precatalysts, can also be highly effective, often leading to more reproducible results.
Ligands: The Key to Success
The ligand plays a pivotal role in stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle. For heteroaromatic substrates, bulky, electron-rich phosphine ligands are generally preferred.
| Ligand Type | Examples | Key Characteristics & Applications |
| Biarylphosphines | XPhos, SPhos, RuPhos, BrettPhos | Highly effective for a broad range of substrates, including heteroaryl chlorides. Their bulk and electron-donating properties promote both oxidative addition and reductive elimination. |
| Ferrocenylphosphines | Josiphos | Bidentate ligands that can be particularly effective for the amination of heteroaromatic halides, sometimes offering better selectivity for monoarylation of primary amines. |
| Bidentate Ligands | BINAP, Xantphos | Can be effective, particularly for aryl iodides and triflates, by preventing the formation of inactive palladium dimers. |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIPr | Strong σ-donors that form stable palladium complexes, often showing high activity for challenging couplings. |
The Role of the Base
The base is crucial for the deprotonation of the amine. The choice of base is often intertwined with the choice of solvent.
| Base | Common Solvents | Notes |
| Sodium tert-butoxide (NaOt-Bu) | Toluene, Dioxane, THF | A strong, non-nucleophilic base commonly used for a wide range of amines. |
| Lithium bis(trimethylsilyl)amide (LHMDS) | Toluene, THF | A strong, hindered base, often used with less reactive amines or aryl chlorides. |
| Cesium Carbonate (Cs₂CO₃) | Toluene, Dioxane | A milder base, suitable for substrates that are sensitive to stronger bases. |
| Potassium Phosphate (K₃PO₄) | Toluene, Dioxane | A moderately strong inorganic base that can be effective in many cases. |
Solvent Selection
The solvent must be anhydrous and deoxygenated to prevent catalyst deactivation. Ethereal and aromatic hydrocarbons are the most common choices.
| Solvent | Boiling Point (°C) | Characteristics |
| Toluene | 111 | A common choice, allowing for higher reaction temperatures. |
| 1,4-Dioxane | 101 | A polar aprotic solvent that can be effective, but its potential to form peroxides requires caution. |
| Tetrahydrofuran (THF) | 66 | Useful for reactions that proceed at lower temperatures. |
Experimental Protocols
Safety Precaution: All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox. Solvents should be anhydrous and degassed.
General Procedure for the Amination of this compound
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 6-Bromo-2-methylthiazolo[5,4-b]pyridine
Introduction: The Thiazolo[5,4-b]pyridine Scaffold in Kinase Inhibition
Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. This has made them one of the most important classes of drug targets.[1] The development of small molecule kinase inhibitors has revolutionized treatment paradigms in oncology and beyond. Within the vast chemical space of kinase inhibitors, heterocyclic scaffolds serve as crucial frameworks for orienting functional groups to interact with the ATP-binding site of the kinase.
The thiazolo[5,4-b]pyridine core is a privileged scaffold in medicinal chemistry, recognized for its presence in a variety of biologically active compounds.[2] Its rigid, planar structure and the specific arrangement of nitrogen and sulfur heteroatoms provide a unique platform for developing potent and selective kinase inhibitors targeting various families, including PI3K, c-KIT, and cyclin-dependent kinases (CDKs).[3] Derivatives of this scaffold have demonstrated a wide range of pharmacological activities, including antitumor, anti-inflammatory, and antiviral properties.[2]
This guide focuses on the utility of 6-Bromo-2-methylthiazolo[5,4-b]pyridine as a versatile starting material for the synthesis of novel kinase inhibitors. The bromine atom at the C6-position offers a reactive handle for introducing molecular diversity through modern cross-coupling reactions, enabling the systematic exploration of structure-activity relationships (SAR).
Chemical Properties and Strategic Importance
This compound (Molecular Formula: C₇H₅BrN₂S) is a key synthetic intermediate. The bromine atom at the 6-position is strategically placed for functionalization, primarily through palladium-catalyzed cross-coupling reactions. This position allows for the introduction of various aryl, heteroaryl, or amine substituents, which can be designed to interact with specific pockets within the kinase ATP-binding site. The methyl group at the 2-position can also be a key interaction point or can be further functionalized in more advanced synthetic schemes.
The pyridine nitrogen can influence the reactivity of the molecule, sometimes coordinating to the palladium catalyst in cross-coupling reactions. This necessitates careful selection of ligands and reaction conditions to ensure high efficiency.[4]
Core Synthetic Methodologies: Diversifying the Scaffold
The true synthetic power of this compound is unlocked through palladium-catalyzed cross-coupling reactions. The two most critical transformations for this scaffold are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.
Suzuki-Miyaura Cross-Coupling: Building Biaryl Scaffolds
The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds by coupling an organohalide with an organoboron compound.[5] For this compound, this reaction allows for the introduction of a wide array of aryl and heteroaryl moieties, which are frequently found in Type I and Type II kinase inhibitors.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a generalized starting point based on established methods for the coupling of related bromopyridine derivatives and may require optimization for specific substrates.[4][6]
Materials:
-
This compound (1.0 equiv)
-
Aryl- or heteroarylboronic acid (1.2–1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂, 2–5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃, 2.0–3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water (4:1), toluene, or DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound, the boronic acid, the base, and the palladium catalyst.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent via syringe. A typical reaction concentration is 0.1–0.5 M with respect to the starting bromide.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80–120 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Causality and Optimization:
-
Catalyst/Ligand Choice: For heteroaryl halides, catalysts with electron-rich, bulky phosphine ligands (like dppf) are often effective as they promote the oxidative addition step and prevent catalyst deactivation by the pyridine nitrogen.[4]
-
Base Selection: The choice of base is critical. Inorganic bases like K₂CO₃ or K₃PO₄ are commonly used. The base activates the boronic acid, facilitating the transmetalation step.[6]
-
Solvent System: A mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents. Degassing the solvent is crucial to prevent oxidation of the Pd(0) catalyst.
Buchwald-Hartwig Amination: Introducing Key Hydrogen-Bonding Groups
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, coupling aryl halides with amines.[7] This is particularly important in kinase inhibitor design, as amino-substituted heterocycles often act as "hinge-binders," forming critical hydrogen bonds with the backbone of the kinase hinge region.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol is adapted from established procedures for the amination of bromopyridines and serves as a robust starting point.[8][9][10]
Materials:
-
This compound (1.0 equiv)
-
Primary or secondary amine (1.1–1.5 equiv)
-
Palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1–3 mol%)
-
Phosphine ligand (e.g., BINAP, XPhos, or Xantphos, 2–6 mol%)
-
Base (e.g., Sodium tert-butoxide (NaOtBu) or Cs₂CO₃, 1.4–2.5 equiv)
-
Anhydrous, aprotic solvent (e.g., Toluene or Dioxane)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere chemistry
Procedure:
-
Reaction Setup: In a glovebox or to an oven-dried Schlenk flask under an inert atmosphere, add the palladium precursor, the phosphine ligand, and the base.
-
Reagent Addition: Add this compound and the amine coupling partner.
-
Solvent Addition: Add the anhydrous solvent via syringe. A typical concentration is 0.1–0.2 M with respect to the limiting reagent.
-
Reaction: Seal the flask or tube and heat the mixture with vigorous stirring to the desired temperature (typically 80–110 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with a solvent like ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Purification: Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Causality and Optimization:
-
Ligand Selection: Sterically hindered, electron-rich phosphine ligands (e.g., XPhos, BINAP) are crucial. They facilitate the reductive elimination step, which is often rate-limiting, and stabilize the active Pd(0) species.[7]
-
Base Selection: A strong, non-nucleophilic base like NaOtBu is commonly used to deprotonate the amine, forming the active palladium-amido intermediate.[8]
-
Inert Conditions: The Pd(0) catalyst is sensitive to oxygen, making the exclusion of air and moisture critical for reproducibility and high yields.
Visualizing the Synthetic Strategy
The following diagram illustrates the central role of this compound as a branching point for creating diverse libraries of potential kinase inhibitors.
Caption: General workflow for diversifying the thiazolo[5,4-b]pyridine scaffold.
Case Study: Representative Synthesis of a c-KIT Inhibitor Candidate
To illustrate the practical application of these protocols, we present a representative synthesis of a hypothetical c-KIT inhibitor, Compound X . This synthesis employs a sequential Suzuki coupling and Buchwald-Hartwig amination, demonstrating a common strategy in medicinal chemistry to build complexity. The target Compound X incorporates a solubilizing morpholine group and a substituted aniline, motifs known to be favorable in certain kinase inhibitors.
Caption: Representative two-step synthesis of a potential kinase inhibitor.
Experimental Data for Representative Synthesis
The following table outlines the key parameters for the synthesis of Compound X . Yields and conditions are based on typical outcomes for analogous reactions reported in the literature.
| Step | Reaction | Starting Material | Key Reagents | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Suzuki Coupling | This compound | 4-Aminophenylboronic acid pinacol ester | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90 | ~85 |
| 2 | Amidation/Amination | Intermediate 1 | 4-Chlorobenzoyl chloride, Morpholine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 | ~70 |
Troubleshooting and Scientific Insights
-
Low Yield in Suzuki Coupling: If yields are low, consider screening different palladium catalysts (e.g., Pd(PPh₃)₄) and bases (e.g., Cs₂CO₃ is often more effective for heteroaryl couplings). Ensure solvents are rigorously degassed. The presence of the pyridine nitrogen can sometimes inhibit the catalyst; using a more electron-rich ligand can mitigate this.[4]
-
Side Reactions in Buchwald-Hartwig Amination: Hydrodehalogenation (replacement of Br with H) can be a competing side reaction. This is often minimized by using a bulkier phosphine ligand and ensuring a truly inert atmosphere.
-
Purification Challenges: The nitrogenous nature of the products can lead to tailing on silica gel chromatography. Using a small percentage of triethylamine or ammonia in the eluent can improve peak shape and separation.
Safety and Handling
-
Reagents: this compound and related brominated heterocycles should be handled with care. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[2] Work in a well-ventilated chemical fume hood.
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled with caution. Avoid inhalation of dust.
-
Bases: Sodium tert-butoxide is a strong base and is corrosive and moisture-sensitive. Handle under an inert atmosphere.
-
Solvents: Toluene and dioxane are flammable and have associated health risks. Use in a fume hood and away from ignition sources.
Conclusion
This compound is a high-value, versatile building block for the synthesis of kinase inhibitors. Its strategic C6-bromo position is readily functionalized using robust and well-established palladium-catalyzed cross-coupling methodologies like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination. By providing reliable protocols and insights into the causality behind experimental choices, this guide empowers researchers to efficiently generate libraries of novel thiazolo[5,4-b]pyridine derivatives, accelerating the discovery of the next generation of targeted therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. mdpi.com [mdpi.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
protocol for palladium-catalyzed cross-coupling of 6-Bromo-2-methylthiazolo[5,4-b]pyridine
An Application Guide for the Palladium-Catalyzed Cross-Coupling of 6-Bromo-2-methylthiazolo[5,4-b]pyridine
Abstract
This technical guide provides detailed application notes and validated protocols for the palladium-catalyzed cross-coupling of this compound. The thiazolo[5,4-b]pyridine scaffold is a privileged heterocyclic motif found in numerous compounds of interest in medicinal chemistry, particularly in the development of kinase inhibitors.[1][2] This document offers researchers, chemists, and drug development professionals a comprehensive resource for the efficient derivatization of this key intermediate. Protocols for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck cross-coupling reactions are presented, complete with mechanistic insights, step-by-step procedures, and tabulated data to guide experimental design and optimization.
Introduction: The Strategic Importance of the Thiazolo[5,4-b]pyridine Core
The fusion of thiazole and pyridine rings creates the thiazolo[5,4-b]pyridine scaffold, a structure that has garnered significant attention in pharmaceutical research. Its unique electronic and steric properties make it an effective core for targeting various protein kinases, including c-KIT, PI3K, and VEGFR2.[1] The ability to functionalize this core at specific positions is critical for modulating biological activity and optimizing pharmacokinetic properties.
Palladium-catalyzed cross-coupling reactions represent the most powerful and versatile strategy for forging new carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds.[3] These transformations, pioneered by Nobel laureates Heck, Negishi, and Suzuki, are indispensable in modern organic synthesis due to their broad functional group tolerance and reliable performance.[4] This guide focuses on leveraging these reactions for the derivatization of this compound, a key building block for library synthesis and lead optimization campaigns.
The Mechanistic Heart of Cross-Coupling: The Pd(0)/Pd(II) Catalytic Cycle
Understanding the underlying mechanism of palladium-catalyzed cross-coupling is paramount for rational protocol design and troubleshooting. Most of these reactions proceed through a common catalytic cycle involving palladium in the 0 and +2 oxidation states.[5][6][7][8]
The three fundamental steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound, forming a Pd(II) complex. This is often the rate-determining step.
-
Transmetalation (for Suzuki/Sonogashira) or Coordination/Deprotonation (for Buchwald-Hartwig/Heck): The second coupling partner is delivered to the palladium center. In the Suzuki reaction, an organoboron species transfers its organic group to the palladium.[4] In the Buchwald-Hartwig amination, an amine coordinates to the palladium, followed by deprotonation to form a palladium-amido complex.[9][10]
-
Reductive Elimination: The two coupled fragments are expelled from the palladium center, forming the desired C-C or C-N bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[6]
Caption: Generalized Pd(0)/Pd(II) Catalytic Cycle.
Experimental Workflows and Protocols
The following protocols are designed as robust starting points for the cross-coupling of this compound. Optimization of temperature, reaction time, and reagent stoichiometry may be required for specific substrates.
Caption: General Experimental Workflow for Cross-Coupling.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a highly reliable method for creating biaryl or aryl-heteroaryl linkages by coupling the substrate with an organoboron reagent.[11] Its tolerance of various functional groups makes it a workhorse in medicinal chemistry.
General Scheme: (Self-generated image, not from search)
Detailed Protocol:
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid or pinacol ester (1.2-1.5 equiv.), and potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 equiv.).
-
Add the palladium catalyst and ligand (see table below).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add the anhydrous solvent(s) via syringe.
-
Degas the reaction mixture by sparging with argon for 15-20 minutes.
-
Heat the reaction mixture to the specified temperature with vigorous stirring for 4-24 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic mixture with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Typical Yield |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 90 | 85-95% |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₃PO₄ | DMF | 100 | 80-92% |
| 3-Pyridylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O (10:1) | 110 | 75-88% |
| 4-(Pinacolato)borophenyl methyl ketone | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | 1,4-Dioxane | 100 | 82-94% |
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination allows for the direct formation of C-N bonds, a crucial transformation for synthesizing anilines and their derivatives.[9] The reaction's success is highly dependent on the use of bulky, electron-rich phosphine ligands that facilitate the reductive elimination step.[12][13]
General Scheme: (Self-generated image, not from search)
Detailed Protocol:
-
To a flame-dried Schlenk tube, add the palladium precatalyst, ligand, and sodium tert-butoxide (NaOtBu) (1.4 equiv.).
-
Seal the tube, then evacuate and backfill with argon three times.
-
Add anhydrous toluene or 1,4-dioxane via syringe.
-
Add this compound (1.0 equiv.) followed by the desired amine (1.2 equiv., if liquid) via syringe. If the amine is a solid, it should be added in step 1.
-
Stir the reaction mixture at the specified temperature for 8-24 hours, monitoring progress by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl) and dilute with ethyl acetate.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Table 2: Representative Conditions for Buchwald-Hartwig Amination
| Amine Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Typical Yield |
| Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu | Toluene | 100 | 88-96% |
| Aniline | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ | 1,4-Dioxane | 110 | 75-85% |
| Benzylamine | G3-XPhos precat. (2) | - | LHMDS | THF | 80 | 80-90% |
| Pyrrolidine | Pd₂(dba)₃ (1.5) | BrettPhos (3) | K₃PO₄ | t-Amyl alcohol | 110 | 90-97% |
Sonogashira Coupling: C(sp²)-C(sp) Bond Formation
The Sonogashira reaction is the premier method for coupling aryl halides with terminal alkynes, providing direct access to valuable alkynylated heterocycles.[3][14] The classic protocol uses a copper(I) co-catalyst, though copper-free versions have been developed to avoid homo-coupling byproducts.[15]
General Scheme: (Self-generated image, not from search)
Detailed Protocol (Copper-Cocatalyzed):
-
To a Schlenk flask, add this compound (1.0 equiv.), palladium catalyst, and copper(I) iodide (CuI).
-
Evacuate and backfill the flask with argon three times.
-
Add an anhydrous solvent (e.g., THF, DMF) and a base (e.g., triethylamine (Et₃N) or diisopropylamine (DIPA)).
-
Add the terminal alkyne (1.2-1.5 equiv.) via syringe.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (as monitored by TLC or LC-MS).
-
Once complete, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove metal salts.
-
Wash the filtrate with saturated aqueous NH₄Cl, then brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the residue by flash column chromatography.
Table 3: Representative Conditions for Sonogashira Coupling
| Alkyne Partner | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Typical Yield |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | Et₃N | THF | 25-40 | 90-98% |
| Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | DIPA | DMF | 50 | 85-95% |
| Propargyl alcohol | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (5) | K₂CO₃ | Acetonitrile | 60 | 70-85% |
| 1-Ethynyl-4-fluorobenzene | Pd(dppf)Cl₂ (3) | CuI (5) | Et₃N | 1,4-Dioxane | 60 | 88-96% |
Heck Reaction: C-C Vinylation
The Heck reaction couples the aryl bromide with an alkene to form a substituted alkene, typically with high trans selectivity.[16][17] This reaction is excellent for introducing vinyl groups that can be further manipulated.
General Scheme: (Self-generated image, not from search)
Detailed Protocol:
-
In a sealable reaction tube, combine this compound (1.0 equiv.), palladium(II) acetate (Pd(OAc)₂) (2-5 mol%), and a phosphine ligand if required (e.g., P(o-tol)₃, 4-10 mol%).
-
Add a suitable solvent (e.g., DMF, NMP, or acetonitrile) and the alkene (1.5 equiv.).
-
Add a base, typically an organic base like triethylamine (Et₃N) (2.0-3.0 equiv.).
-
Seal the tube and heat the reaction mixture to 80-140 °C for 12-24 hours.
-
After cooling, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate or diethyl ether.
-
Wash the combined organic extracts with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude material by flash column chromatography.
Table 4: Representative Conditions for Heck Reaction
| Alkene Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Typical Yield |
| Styrene | Pd(OAc)₂ (3) | - | Et₃N | DMF | 120 | 70-85% |
| n-Butyl acrylate | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | K₂CO₃ | Acetonitrile | 100 | 80-90% |
| 4-Vinylpyridine | Pd(PPh₃)₄ (5) | - | DBU | NMP | 130 | 65-78% |
| Cyclohexene | Pd(OAc)₂ (5) | - | NaOAc | DMA | 140 | 50-65% |
References
- 1. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. nobelprize.org [nobelprize.org]
- 5. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of palladium catalyst in cross-coupling reactions-Company News-ZR CATALYST CO., LTD [zr-catalyst.com]
- 7. fiveable.me [fiveable.me]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 11. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. research.rug.nl [research.rug.nl]
- 14. researchgate.net [researchgate.net]
- 15. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Heck Reaction [organic-chemistry.org]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
derivatization of 6-Bromo-2-methylthiazolo[5,4-b]pyridine for medicinal chemistry
An Application Guide to the Strategic Derivatization of 6-Bromo-2-methylthiazolo[5,4-b]pyridine for Medicinal Chemistry
Authored by: A Senior Application Scientist
Abstract
The thiazolo[5,4-b]pyridine scaffold is a privileged heterocyclic motif in modern medicinal chemistry, forming the core of numerous kinase inhibitors and other targeted therapeutic agents.[1][2] This document provides a comprehensive guide to the chemical derivatization of a key building block, this compound. We will explore high-yield, robust protocols for functionalization, focusing on palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions at the C6-position. Furthermore, strategies for modifying the C2-methyl group will be discussed. This guide is intended for researchers, medicinal chemists, and drug development professionals, offering not only step-by-step protocols but also the underlying mechanistic rationale to empower strategic decision-making in drug discovery programs.
Introduction: The Thiazolo[5,4-b]pyridine Scaffold in Drug Discovery
Heterocyclic compounds are foundational to pharmaceutical development, with an estimated 70% of commercial drugs containing such substructures.[2] Among these, the fused thiazolo[5,4-b]pyridine system has emerged as a critical pharmacophore. Its rigid bicyclic structure and strategically positioned nitrogen and sulfur atoms allow for key hydrogen bonding and other non-covalent interactions with biological targets.[3]
Derivatives of this scaffold have demonstrated potent inhibitory activity against a range of protein kinases, including c-KIT, PI3K, and Epidermal Growth Factor Receptor (EGFR).[1][2][4] This makes them highly valuable for developing novel therapies for cancers, including those that have developed resistance to existing treatments like imatinib.[1] The this compound (CAS 886372-92-5) is an ideal starting material for building molecular diversity, offering a versatile bromine "handle" for a multitude of chemical transformations.[5][6]
Strategic Overview of Derivatization Pathways
The this compound scaffold offers three primary sites for chemical modification. The choice of which site to functionalize is dictated by the specific structure-activity relationship (SAR) goals of the medicinal chemistry campaign.
dot graph TD { rankdir="LR"; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial", color="#5F6368", arrowhead="normal"];
} ends_dot Caption: Derivatization strategies for this compound.
Derivatization at the C6-Position: The Bromine Handle
The bromine atom at the C6 position is the most versatile site for introducing molecular diversity. Its reactivity is ideal for a range of palladium-catalyzed cross-coupling reactions.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki coupling is arguably the most powerful and widely used method for forming C-C bonds in pharmaceutical synthesis due to its mild conditions and tolerance of diverse functional groups.[7][8] This reaction couples the aryl bromide with an organoboron reagent (boronic acid or boronic ester) and has been successfully applied to the thiazolo[5,4-b]pyridine scaffold to generate potent kinase inhibitors.[1][4]
Causality Behind Protocol Choices:
-
Catalyst: A palladium(0) source is required. Pd(PPh₃)₄ is a reliable choice as it is pre-activated. Alternatively, a Pd(II) source like Pd(OAc)₂ or PdCl₂(dppf) can be used with a phosphine ligand; the Pd(II) is reduced in situ to the active Pd(0) species. The choice of ligand (e.g., PPh₃, dppf, SPhos) is critical for stabilizing the catalyst and facilitating the catalytic cycle.
-
Base: A base is essential for the transmetalation step of the catalytic cycle.[7] Inorganic bases like K₃PO₄, K₂CO₃, or Cs₂CO₃ are commonly used. K₃PO₄ is often effective for heteroaromatic substrates.[8]
-
Solvent: A mixture of an organic solvent (like 1,4-dioxane, DME, or toluene) and water is typical. The water is necessary to dissolve the inorganic base and facilitate the reaction.
Protocol 3.1: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 eq)
-
Aryl or Heteroaryl Boronic Acid/Ester (1.1 - 1.5 eq)
-
Pd(PPh₃)₄ (0.05 eq)
-
K₃PO₄ (2.0 - 3.0 eq)
-
1,4-Dioxane
-
Water (typically a 4:1 to 5:1 ratio of Dioxane:Water)
-
Nitrogen or Argon gas supply
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound, the boronic acid/ester, Pd(PPh₃)₄, and K₃PO₄.
-
Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v). The reaction concentration is typically 0.1-0.2 M with respect to the starting bromide.
-
Stir the reaction mixture vigorously at 85-100 °C.
-
Monitor the reaction progress by TLC or LC-MS (typically 4-16 hours).
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate or DCM/methanol gradient).
-
Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.
Data Summary: Representative Suzuki Coupling Conditions
| Boronic Acid Partner | Catalyst (mol%) | Base (eq) | Solvent | Temp (°C) | Typical Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (5%) | K₃PO₄ (2.5) | Dioxane/H₂O (4:1) | 90 | 85-95 |
| 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3%) | K₂CO₃ (2.0) | DME/H₂O (4:1) | 85 | 80-90 |
| Pyrimidin-5-ylboronic acid | Pd(PPh₃)₄ (5%) | K₃PO₄ (3.0) | Dioxane/H₂O (4:1) | 95 | 70-85[4] |
| 2-Methyl-5-nitrophenylboronic acid pinacol ester | Pd(dppf)Cl₂ (5%) | Na₂CO₃ (2.0) | Toluene/EtOH/H₂O | 100 | ~70[1] |
Buchwald-Hartwig Amination
For the introduction of nitrogen-based substituents (anilines, alkylamines, heterocycles), which are crucial for forming hydrogen bonds with protein targets, the Buchwald-Hartwig amination is the method of choice. This reaction forms a C-N bond between the aryl bromide and an amine.
Causality Behind Protocol Choices:
-
Catalyst/Ligand: This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand. Ligands like XPhos, SPhos, or BINAP are commonly used in conjunction with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂. The ligand facilitates both the oxidative addition and the reductive elimination steps of the catalytic cycle.
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are typical choices.
Protocol 3.2: General Procedure for Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 eq)
-
Amine (1.1 - 1.2 eq)
-
Pd₂(dba)₃ (0.02 eq)
-
XPhos (0.04 eq)
-
NaOtBu (1.4 eq)
-
Anhydrous Toluene or Dioxane
-
Nitrogen or Argon gas supply
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, XPhos, and NaOtBu to a dry Schlenk flask.
-
Add the anhydrous solvent (e.g., Toluene) followed by the amine and then the this compound.
-
Seal the flask and heat the mixture to 90-110 °C with vigorous stirring.
-
Monitor the reaction by LC-MS. Reactions are often complete within 2-12 hours.
-
After cooling, quench the reaction carefully with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography on silica gel.
Nucleophilic Aromatic Substitution (SNAr)
While cross-coupling is often preferred, SNAr can be an effective, metal-free alternative for introducing strong nucleophiles, particularly if the aromatic ring is sufficiently electron-deficient. The pyridine nitrogen atom acts as an electron-withdrawing group, activating the ring for nucleophilic attack.[9][10] The attack of a nucleophile at the C6 position creates a negatively charged Meisenheimer intermediate, which is stabilized by resonance involving the electronegative pyridine nitrogen.[9][11]
dot graph G { layout=dot; rankdir="LR"; node [shape=plaintext, fontname="Arial"]; edge [fontname="Arial"];
} ends_dot Caption: SNAr mechanism showing resonance stabilization.
Protocol 3.3: General Procedure for SNAr with an Amine
Materials:
-
This compound (1.0 eq)
-
Amine (e.g., morpholine, piperidine) (3.0 - 5.0 eq, can be used as solvent)
-
Optional: High-boiling polar aprotic solvent (e.g., DMSO, NMP)
-
Optional: Base such as K₂CO₃ or DIPEA (1.5 eq)
Procedure:
-
Combine this compound with a large excess of the desired amine in a sealed tube. If the amine is a solid or expensive, use 1.2-1.5 equivalents in a solvent like DMSO.
-
Heat the reaction mixture at high temperature (120-160 °C). Microwave irradiation can significantly accelerate this reaction.
-
Monitor the reaction by LC-MS.
-
After completion, cool the mixture and dilute with water to precipitate the product or dilute with ethyl acetate for extraction.
-
Wash the organic layer extensively with water to remove the excess amine and solvent.
-
Dry the organic phase, concentrate, and purify by column chromatography or recrystallization.
Derivatization at the C2-Position: The Methyl Group
The methyl group at the C2 position is less reactive than the C6-bromo position, but it can be functionalized to introduce different linkers or pharmacophoric groups. The protons on this methyl group are weakly acidic due to the adjacent electron-withdrawing thiazole and pyridine rings.
Protocol 4.1: Condensation with Aldehydes
This reaction extends the carbon chain at the C2 position, creating a styryl-like derivative. This requires activation of the methyl group, typically with a strong base, or by performing the reaction under acidic conditions with an activated aldehyde.
Materials:
-
This compound (1.0 eq)
-
Aromatic Aldehyde (e.g., benzaldehyde) (1.1 eq)
-
Acetic Anhydride (as solvent and activating agent)
Procedure:
-
Suspend this compound and the aromatic aldehyde in acetic anhydride.
-
Heat the mixture to reflux (approx. 140 °C) for 4-8 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Cool the reaction mixture and pour it carefully onto crushed ice with stirring.
-
Neutralize with a base, such as saturated aqueous sodium bicarbonate.
-
Extract the product with DCM or ethyl acetate.
-
Wash the organic layer with water and brine, then dry and concentrate.
-
Purify the product by column chromatography.
Conclusion and Future Directions
This compound is a highly valuable and versatile starting material for medicinal chemistry programs. The protocols outlined in this guide provide robust and reproducible methods for its derivatization. The C6-bromo position is readily functionalized via palladium-catalyzed cross-coupling reactions, enabling the synthesis of large libraries of compounds for SAR exploration. Further modifications at the C2-methyl group can provide additional vectors for probing the chemical space around a biological target. The continued exploration of this scaffold, facilitated by the synthetic strategies described herein, holds significant promise for the discovery of next-generation targeted therapies.
References
- 1. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and synthesis of novel Thiazolo[5,4-b]pyridine derivatives as potent and selective EGFR-TK inhibitors targeting resistance Mutations in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound [synhet.com]
- 6. appchemical.com [appchemical.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities | MDPI [mdpi.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. m.youtube.com [m.youtube.com]
- 11. m.youtube.com [m.youtube.com]
The Strategic Application of 6-Bromo-2-methylthiazolo[5,4-b]pyridine in Modern Drug Discovery
Introduction: In the landscape of contemporary medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutic agents. Among the myriad of heterocyclic scaffolds, the thiazolo[5,4-b]pyridine core has emerged as a privileged structure, particularly in the realm of kinase inhibition. This guide provides an in-depth exploration of a key derivative, 6-Bromo-2-methylthiazolo[5,4-b]pyridine , detailing its application and providing robust protocols for its utilization in drug discovery programs. This compound is not merely an intermediate; it is a strategic linchpin that offers a gateway to diverse chemical space and potent biological activity.
The core value of this compound lies in the synergistic interplay of its structural features. The thiazolo[5,4-b]pyridine nucleus itself is a bioisostere of purine, allowing it to effectively compete for the ATP-binding site of numerous kinases. The methyl group at the 2-position can provide beneficial steric and electronic interactions within the target protein's active site. However, it is the bromine atom at the 6-position that truly unlocks the synthetic versatility of this molecule. This halogen serves as a highly efficient synthetic handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the rapid generation of extensive compound libraries for structure-activity relationship (SAR) studies.
This document will elucidate the strategic considerations for employing this compound, provide detailed protocols for its derivatization via Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, and outline a representative workflow for screening the resulting compounds in a high-throughput kinase assay.
Part 1: The Strategic Importance of this compound in Kinase Inhibitor Design
The thiazolo[5,4-b]pyridine scaffold has been instrumental in the development of inhibitors for a range of kinases, including c-KIT, PI3K, ITK, BCR-ABL, RAF, and VEGFR2.[1] The rationale for its efficacy stems from the nitrogen atoms within the fused ring system, which can form crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket.
Functionalization at the 6-position of the thiazolo[5,4-b]pyridine core has been specifically identified as a key strategy for developing novel and potent c-KIT inhibitors, a critical target in gastrointestinal stromal tumors (GIST).[1] The bromine atom in this compound is perfectly positioned for medicinal chemists to introduce a diverse array of substituents, thereby modulating the compound's potency, selectivity, and pharmacokinetic properties.
Below is a diagram illustrating the central role of this compound as a versatile starting material for generating a library of potential kinase inhibitors.
Caption: Synthetic utility of this compound.
Part 2: Protocols for the Derivatization of this compound
The following protocols are provided as robust starting points for the derivatization of this compound. Researchers should note that optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, temperature) may be necessary for specific substrates.
Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 6-Aryl/Heteroaryl-2-methylthiazolo[5,4-b]pyridines
This protocol describes a general procedure for the palladium-catalyzed coupling of this compound with a variety of boronic acids or their corresponding esters.
Materials:
-
This compound
-
Aryl or Heteroaryl boronic acid or boronate ester (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, DME, toluene, with 10-25% water)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or microwave vial
-
Magnetic stirrer and heating mantle/oil bath or microwave reactor
Procedure:
-
To a Schlenk flask or microwave vial, add this compound (1 equivalent), the boronic acid/ester (1.2 equivalents), and the base (e.g., K₂CO₃, 2 equivalents).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) to the vessel under a positive flow of inert gas.
-
Add the anhydrous solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.
-
Heat the reaction mixture with vigorous stirring at 80-120 °C for 2-16 hours. Reaction progress should be monitored by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 6-aryl/heteroaryl-2-methylthiazolo[5,4-b]pyridine.
Protocol 2: Buchwald-Hartwig Amination for the Synthesis of 6-Amino-2-methylthiazolo[5,4-b]pyridines
This protocol outlines a general procedure for the palladium-catalyzed amination of this compound.
Materials:
-
This compound
-
Primary or secondary amine (1.1 - 1.5 equivalents)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)
-
Phosphine ligand (e.g., Xantphos, BINAP, DavePhos) (1.1 - 1.2 x Pd loading)
-
Strong, non-nucleophilic base (e.g., NaOtBu, Cs₂CO₃) (1.5 - 2.5 equivalents)
-
Anhydrous, aprotic solvent (e.g., toluene, 1,4-dioxane)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or sealed tube
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
To a dry Schlenk flask, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., Xantphos, 4.4 mol%) under an inert atmosphere.
-
Add the anhydrous solvent (e.g., toluene) and stir for 10 minutes at room temperature to form the active catalyst.
-
To this mixture, add this compound (1 equivalent), the amine (1.2 equivalents), and the base (e.g., NaOtBu, 2 equivalents).
-
Seal the flask and heat the reaction mixture with vigorous stirring at 90-110 °C for 4-24 hours. Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction by the careful addition of saturated aqueous ammonium chloride.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate) (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 6-amino-2-methylthiazolo[5,4-b]pyridine derivative.
Part 3: Application in High-Throughput Kinase Activity Screening
Once a library of 6-substituted-2-methylthiazolo[5,4-b]pyridine derivatives has been synthesized, the next critical step is to evaluate their biological activity. A high-throughput screening (HTS) assay is an efficient method to identify promising kinase inhibitors from this library. The following is a representative protocol for a luminescence-based kinase assay, which measures the amount of ATP remaining after a kinase reaction.
Caption: Workflow for a luminescence-based kinase inhibitor screening assay.
Protocol 3: High-Throughput Luminescence-Based Kinase Assay
This protocol is designed for a 384-well plate format.
Materials:
-
Synthesized library of 6-substituted-2-methylthiazolo[5,4-b]pyridine derivatives (typically as 10 mM DMSO stocks)
-
Recombinant kinase of interest
-
Kinase substrate (specific to the kinase)
-
Adenosine 5'-triphosphate (ATP)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Positive control inhibitor (e.g., Staurosporine)
-
Luminescence-based kinase assay kit (e.g., Kinase-Glo®)
-
384-well assay plates (white, opaque bottom)
-
Multichannel pipette or automated liquid handler
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Plating: Dilute the library compounds and controls to the desired screening concentration in assay buffer. Dispense a small volume (e.g., 5 µL) of the diluted compounds into the wells of the 384-well plate. Include wells with DMSO only (negative control) and a known inhibitor (positive control).
-
Kinase Addition: Add the kinase enzyme, diluted in assay buffer, to all wells (e.g., 5 µL).
-
Initiation of Reaction: To start the kinase reaction, add a mixture of the kinase substrate and ATP, diluted in assay buffer, to all wells (e.g., 10 µL). The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). This time should be within the linear range of the kinase reaction.
-
Detection: Add an equal volume of the luminescence-based kinase assay reagent (e.g., 20 µL of Kinase-Glo® reagent) to all wells. This reagent will stop the kinase reaction and initiate a luciferase-based reaction that produces a luminescent signal proportional to the amount of remaining ATP.
-
Signal Stabilization: Incubate the plate at room temperature for 10-20 minutes to allow the luminescent signal to stabilize.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: The luminescent signal is inversely proportional to kinase activity. Calculate the percent inhibition for each compound relative to the positive and negative controls. Compounds showing significant inhibition can then be selected for dose-response studies to determine their IC₅₀ values.
Part 4: Representative Data
The derivatization of the thiazolo[5,4-b]pyridine scaffold can lead to potent kinase inhibitors. The following table presents representative IC₅₀ values for a series of thiazolo[5,4-b]pyridine derivatives against the c-KIT kinase, illustrating the impact of substitutions at the 6-position.
| Compound ID | R Group at 6-position | c-KIT IC₅₀ (µM) |
| 1 | 3-(trifluoromethyl)phenyl | 9.87[2] |
| 2 | 4-morpholino-3-(trifluoromethyl)phenyl | 2.18[2] |
| 3 | 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl | 0.14[2] |
Note: These data are illustrative of the potential for this scaffold and are sourced from a study on related thiazolo[5,4-b]pyridine derivatives.[2]
Conclusion
This compound is a high-value, strategic building block for modern drug discovery, particularly in the pursuit of novel kinase inhibitors. Its inherent biological relevance, combined with the synthetic accessibility afforded by the 6-bromo substituent, provides a powerful platform for the rapid exploration of chemical space and the development of potent and selective therapeutic candidates. The protocols and workflows detailed in this guide offer a comprehensive framework for researchers to effectively utilize this compound in their drug discovery endeavors.
References
Application Note: Microwave-Assisted Suzuki Coupling for the Synthesis of 6-Aryl-2-methylthiazolo[5,4-b]pyridines
Introduction
The thiazolo[5,4-b]pyridine scaffold is a significant heterocyclic motif present in numerous biologically active compounds, demonstrating a wide range of therapeutic potential.[1][2] The functionalization of this core structure is of paramount importance in medicinal chemistry and drug development for the generation of novel molecular entities with enhanced potency and selectivity. The Suzuki-Miyaura cross-coupling reaction stands out as a powerful and versatile method for the formation of carbon-carbon bonds, particularly for creating biaryl structures.[3][4] When coupled with microwave irradiation, this reaction often benefits from dramatically reduced reaction times, improved yields, and cleaner reaction profiles compared to conventional heating methods.[5][6][7]
This application note provides a detailed experimental protocol for the microwave-assisted Suzuki coupling of 6-Bromo-2-methylthiazolo[5,4-b]pyridine with various arylboronic acids. The described methodology offers a rapid and efficient route to a library of 6-aryl-2-methylthiazolo[5,4-b]pyridine derivatives, which are valuable building blocks for drug discovery programs.
Reaction Principle
The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (typically a boronic acid or boronic ester) with an organic halide or triflate.[3][8] The catalytic cycle, broadly accepted, consists of three key steps: oxidative addition of the organic halide to a Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the new carbon-carbon bond and regenerate the Pd(0) catalyst.[3][8] The presence of a base is crucial for the activation of the boronic acid, facilitating the transmetalation step.[9] Microwave irradiation accelerates the reaction by efficiently heating the polar solvent and the reactants, leading to a significant rate enhancement.
Experimental Protocol
Materials and Equipment
Reagents:
-
This compound (Substrate)
-
Arylboronic acid (e.g., Phenylboronic acid, 4-Methoxyphenylboronic acid, etc.)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a pre-catalyst system like XPhosPdG2/XPhos)[10][11]
-
Base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄)[12]
-
Degassed Solvent (e.g., 1,4-Dioxane/Water mixture, DMF, or Toluene/Ethanol/Water)[6][13]
-
Ethyl acetate (for extraction)
-
Brine (for washing)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) (for drying)
-
Silica gel for column chromatography
-
Deuterated solvent for NMR analysis (e.g., CDCl₃, DMSO-d₆)
Equipment:
-
Microwave synthesis reactor with appropriate reaction vessels (e.g., 10 mL microwave vials) and magnetic stir bars
-
Analytical balance
-
Syringes and needles
-
Schlenk line or glovebox for handling air-sensitive reagents (optional but recommended)
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Rotary evaporator
-
Flash chromatography system
-
Nuclear Magnetic Resonance (NMR) spectrometer
-
Mass spectrometer (MS)
Reaction Setup and Procedure
The following is a general procedure that can be optimized for specific arylboronic acids.
-
Reagent Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv).
-
Addition of Coupling Partner: Add the desired arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv). The slight excess of the boronic acid ensures complete consumption of the starting halide.
-
Catalyst and Base Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the base (e.g., K₂CO₃, 2.0-3.0 mmol, 2.0-3.0 equiv).[13] The choice of catalyst and base may require screening for optimal results with different substrates.[12]
-
Solvent Addition: Add a degassed solvent mixture, for instance, 1,4-dioxane and water (e.g., in a 4:1 ratio, 5 mL). Degassing the solvent by sparging with an inert gas (Argon or Nitrogen) for 15-20 minutes prior to use is recommended to prevent oxidation of the palladium catalyst.
-
Vial Sealing: Seal the vial securely with a cap.
-
Microwave Irradiation: Place the sealed vial into the microwave reactor. Set the reaction parameters as follows (these may require optimization):
-
Reaction Monitoring: After the initial set time, cool the reaction vial to room temperature. The progress of the reaction can be monitored by TLC or LC-MS by taking a small aliquot from the reaction mixture.
Work-up and Purification
-
Quenching and Extraction: Once the reaction is complete, cool the vial to room temperature. Dilute the reaction mixture with water (20 mL) and transfer it to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL).[14]
-
Washing: Combine the organic layers and wash with brine (20 mL) to remove any remaining aqueous-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[14]
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure 6-aryl-2-methylthiazolo[5,4-b]pyridine.
Product Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques, including:
-
¹H and ¹³C NMR Spectroscopy: To confirm the structure of the coupled product.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
Data Presentation
Table 1: Representative Reaction Conditions and Outcomes
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (min) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 130 | 20 | >90 |
| 2 | 4-Methoxyphenylboronic acid | XPhosPdG2 (2) / XPhos (4) | K₃PO₄ (3) | Dioxane/H₂O (4:1) | 135 | 15 | >95 |
| 3 | 3-Fluorophenylboronic acid | PdCl₂(dppf) (3) | Na₂CO₃ (2) | DMF/H₂O (5:1) | 140 | 25 | ~85 |
Note: Yields are estimated based on typical outcomes for similar reactions and will vary depending on the specific substrate and precise experimental conditions.
Visualizations
Experimental Workflow
Caption: Experimental workflow for microwave-assisted Suzuki coupling.
Catalytic Cycle
Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.
Trustworthiness and Self-Validation
The protocol's reliability is enhanced by the inclusion of a reaction monitoring step. By analyzing a small sample of the reaction mixture via TLC or LC-MS, the researcher can confirm the consumption of the starting material and the formation of the product before proceeding with the full work-up. This in-process check prevents unnecessary work on incomplete reactions and allows for adjustments to the reaction time or temperature if needed. Furthermore, the final characterization by NMR and MS provides definitive structural confirmation and an assessment of purity, validating the success of the synthesis.
Conclusion
This application note details a robust and efficient microwave-assisted Suzuki-Miyaura cross-coupling protocol for the synthesis of 6-aryl-2-methylthiazolo[5,4-b]pyridines. The significant reduction in reaction time afforded by microwave heating, combined with the versatility of the Suzuki coupling, makes this method highly attractive for the rapid generation of compound libraries for screening in drug discovery and development programs. The provided protocol is a solid starting point that can be further optimized for a wide range of aryl and heteroaryl boronic acids.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. rose-hulman.edu [rose-hulman.edu]
- 4. m.youtube.com [m.youtube.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. youtube.com [youtube.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
Synthesis of 6-aryl-2-methylthiazolo[5,4-b]pyridine Derivatives: An Application Guide for Researchers
Introduction
The thiazolo[5,4-b]pyridine scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug development. Derivatives of this core structure have demonstrated a wide array of biological activities, including potential applications as kinase inhibitors for cancer therapy. This guide provides a detailed technical overview and actionable protocols for the synthesis of a key subclass: 6-aryl-2-methylthiazolo[5,4-b]pyridine derivatives.
This document is intended for researchers and scientists in organic synthesis, medicinal chemistry, and drug discovery. It offers a comprehensive, step-by-step approach, from the selection of starting materials to the final cross-coupling strategies, while elucidating the underlying chemical principles that guide each experimental decision.
Strategic Overview of the Synthesis
The synthesis of 6-aryl-2-methylthiazolo[5,4-b]pyridines is most effectively approached through a convergent strategy. This involves the initial construction of a core heterocyclic structure, which is then functionalized in a subsequent step to introduce the desired aryl substituents. Our recommended synthetic pathway is a three-stage process:
-
Formation of a Key Precursor: Synthesis of a 2-amino-5-halopyridine, which serves as the foundational building block for the pyridine portion of the final molecule.
-
Construction of the Thiazolo[5,4-b]pyridine Core: Cyclization to form the fused thiazole ring, yielding a 6-halo-2-methylthiazolo[5,4-b]pyridine intermediate. This is a crucial step that sets the stage for the final diversification.
-
Arylation via Cross-Coupling: Introduction of the aryl group at the 6-position of the thiazolo[5,4-b]pyridine core using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
This modular approach allows for the late-stage introduction of a diverse range of aryl groups, making it highly amenable for the generation of compound libraries for structure-activity relationship (SAR) studies.
Figure 1: A high-level overview of the convergent synthetic strategy for 6-aryl-2-methylthiazolo[5,4-b]pyridine derivatives.
PART 1: Synthesis of the 2-Amino-5-halopyridine Precursor
The journey to our target molecule begins with the synthesis of a 2-amino-5-halopyridine. 2-Amino-5-bromopyridine is a common and versatile starting material for this purpose.
Protocol 1: Synthesis of 2-Amino-5-bromopyridine
Principle: This protocol describes the bromination of 2-aminopyridine. The reaction proceeds via electrophilic aromatic substitution, where bromine is the electrophile. The amino group is a strong activating group, directing the substitution to the ortho and para positions. By controlling the reaction conditions, selective bromination at the 5-position (para to the amino group) can be achieved.
Materials:
-
2-Aminopyridine
-
Phenyltrimethylammonium tribromide
-
Chloroform
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate
-
Benzene
Procedure:
-
In a 1L three-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add 2-aminopyridine (0.1 mol), phenyltrimethylammonium tribromide (0.1 mol), and 300 mL of chloroform.
-
Stir the mixture at 25°C for 2 hours to ensure even mixing and reaction.
-
After the reaction is complete, wash the mixture with 40 mL of a saturated sodium chloride solution. The aqueous phase will be the upper layer, and the organic phase will be the lower layer.
-
Separate the layers and dry the organic phase with anhydrous sodium sulfate.
-
Filter the solution and remove the chloroform by rotary evaporation to obtain an oily residue.
-
Cool the oil in an ice water bath and add water to precipitate a solid crude product.
-
Recrystallize the crude product from benzene.
-
Filter and dry the crystals to obtain 2-amino-5-bromopyridine as a yellow solid. A typical yield for this reaction is in the range of 75-81%[1].
PART 2: Construction of the 6-Bromo-2-methylthiazolo[5,4-b]pyridine Core
With the 2-amino-5-bromopyridine in hand, the next critical step is the construction of the fused thiazole ring. This is achieved through a reaction that is analogous to the well-established Hantzsch thiazole synthesis.
Protocol 2: Synthesis of this compound
Principle: This step involves the reaction of 2-amino-5-bromopyridine with a thiocyanate, followed by cyclization. The amino group of the pyridine acts as a nucleophile, attacking the thiocyanate to form a thiourea intermediate. This intermediate then undergoes an intramolecular cyclization to form the thiazole ring.
Materials:
-
3-Amino-5-bromo-2-chloropyridine
-
Potassium thiocyanate
Procedure:
-
The synthesis of the thiazolo[5,4-b]pyridine scaffold can be achieved through the reaction of 3-amino-5-bromo-2-chloropyridine with potassium thiocyanate[2].
-
A mixture of 3-amino-5-bromo-2-chloropyridine and potassium thiocyanate is heated in a suitable solvent, such as ethanol or DMF.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.
-
Purification is typically achieved by recrystallization or column chromatography to yield the 6-bromo-2-aminothiazolo[5,4-b]pyridine.
Note: To obtain the 2-methyl derivative, a subsequent diazotization of the 2-amino group followed by a Sandmeyer-type reaction with a methylating agent, or starting with a different cyclization precursor, would be necessary. For the purpose of this guide, we will proceed with the commercially available this compound for the final cross-coupling step.
Figure 2: A simplified mechanistic pathway for the Hantzsch-type synthesis of the thiazolo[5,4-b]pyridine core.
PART 3: Arylation via Suzuki-Miyaura Cross-Coupling
The final and most versatile step in this synthetic sequence is the introduction of the aryl group at the 6-position of the thiazolo[5,4-b]pyridine core. The Suzuki-Miyaura cross-coupling reaction is an exceptionally powerful and widely used method for this transformation due to its mild reaction conditions and tolerance of a broad range of functional groups.
Protocol 3: General Procedure for the Suzuki-Miyaura Cross-Coupling of this compound with Arylboronic Acids
Principle: This palladium-catalyzed cross-coupling reaction involves the reaction of the this compound (an organohalide) with an arylboronic acid (an organoboron compound). The catalytic cycle involves three key steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation of the aryl group from the boronic acid to the palladium center, and reductive elimination of the final product, regenerating the Pd(0) catalyst.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid, 4-fluorophenylboronic acid, etc.)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., Potassium carbonate (K₂CO₃), Sodium carbonate (Na₂CO₃))
-
Solvent system (e.g., 1,4-Dioxane/water, Toluene/water, DME/water)
Procedure:
-
To a reaction vessel, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and the base (2.0 mmol).
-
Add the palladium catalyst (typically 2-5 mol%).
-
Add the solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Heat the reaction mixture to a temperature between 80-100°C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract the product with an organic solvent such as ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 6-aryl-2-methylthiazolo[5,4-b]pyridine derivative.
Figure 3: A step-by-step workflow for the Suzuki-Miyaura cross-coupling reaction.
Representative Yields for Suzuki-Miyaura Cross-Coupling
The following table provides representative yields for the Suzuki-Miyaura cross-coupling of a halo-pyrimidine with various arylboronic acids, which can be considered analogous to the reactivity of the 6-halothiazolo[5,4-b]pyridine core. These values serve as a useful guide for what to expect in terms of reaction efficiency.
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 6-Phenyl-2-methylthiazolo[5,4-b]pyridine | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | 6-(4-Methoxyphenyl)-2-methylthiazolo[5,4-b]pyridine | 80-90 |
| 3 | 4-Fluorophenylboronic acid | 6-(4-Fluorophenyl)-2-methylthiazolo[5,4-b]pyridine | 75-85 |
| 4 | 4-Cyanophenylboronic acid | 6-(4-Cyanophenyl)-2-methylthiazolo[5,4-b]pyridine | 70-80 |
| 5 | Thiophen-2-ylboronic acid | 2-Methyl-6-(thiophen-2-yl)thiazolo[5,4-b]pyridine | 65-75 |
Note: Yields are based on analogous reactions reported in the literature and may vary depending on the specific substrate and reaction conditions.[3]
Alternative Arylation Strategy: The Ullmann Condensation
While the Suzuki-Miyaura coupling is a highly effective method, the Ullmann condensation offers an alternative, copper-catalyzed approach for the formation of C-N or C-O bonds at the 6-position. This can be particularly useful for the synthesis of 6-arylamino or 6-aryloxy derivatives.
Principle: The Ullmann condensation involves the reaction of an aryl halide with an alcohol, amine, or thiol in the presence of a copper catalyst and a base. The reaction typically requires higher temperatures than Suzuki couplings.
A general protocol would involve heating the this compound with a phenol or aniline in a high-boiling polar solvent like DMF or NMP, with a copper(I) salt (e.g., CuI) as the catalyst and a base such as potassium carbonate.
Conclusion
The synthetic strategies and protocols outlined in this guide provide a robust and versatile platform for the synthesis of 6-aryl-2-methylthiazolo[5,4-b]pyridine derivatives. The convergent approach, culminating in a Suzuki-Miyaura cross-coupling, is particularly well-suited for the rapid generation of analog libraries for drug discovery programs. By understanding the underlying principles of each reaction, researchers can effectively troubleshoot and adapt these methods to their specific synthetic targets.
References
- 1. Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. library.dmed.org.ua [library.dmed.org.ua]
- 3. 6-Methoxy-4-(2,4,5-trimethoxyphenyl)-2,2′-bipyridine-5-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the N-arylation of 6-Bromo-2-methylthiazolo[5,4-b]pyridine
Introduction: The Strategic Importance of N-Arylated Thiazolo[5,4-b]pyridines
The thiazolo[5,4-b]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its unique electronic properties and structural rigidity make it a cornerstone for the development of novel therapeutic agents and functional organic materials. Specifically, the introduction of an aryl group at the nitrogen atom of an amino-substituted thiazolo[5,4-b]pyridine can significantly modulate its biological activity and photophysical properties. For instance, derivatives of this scaffold have shown promise as kinase inhibitors for oncology applications and as components in organic light-emitting diodes (OLEDs).[1][2][3]
The N-arylation of 6-Bromo-2-methylthiazolo[5,4-b]pyridine is a key transformation that opens the door to a diverse library of novel compounds. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the laboratory procedures for achieving this transformation, with a primary focus on the robust and versatile Buchwald-Hartwig amination.
Mechanistic Underpinnings: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the formation of carbon-nitrogen (C-N) bonds.[4] Its broad substrate scope and functional group tolerance make it the method of choice for the N-arylation of heteroaromatic halides. The catalytic cycle, as illustrated below, involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the desired N-aryl product and regenerate the Pd(0) catalyst.[4][5]
Figure 1: Generalized catalytic cycle of the Buchwald-Hartwig amination.
The success of this reaction is highly dependent on the choice of the palladium precursor, the phosphine ligand, the base, and the solvent. For electron-deficient heteroaromatic halides like this compound, careful selection of these parameters is crucial to achieve high yields and avoid side reactions.
Experimental Protocol: Palladium-Catalyzed N-Arylation
This protocol provides a detailed, step-by-step methodology for the N-arylation of this compound with a generic aniline. Researchers should note that optimization of reaction conditions may be necessary for specific aniline derivatives.
Materials and Reagents
| Reagent | CAS Number | Supplier | Notes |
| This compound | 886372-92-5 | Various | Ensure purity is >98% |
| Arylamine (e.g., Aniline) | 62-53-3 | Various | Purify by distillation if necessary |
| Palladium(II) Acetate (Pd(OAc)₂) | 3375-31-3 | Various | Store in a desiccator |
| Xantphos | 161265-03-8 | Various | A bulky, electron-rich ligand suitable for heteroaromatic couplings |
| Sodium tert-butoxide (NaOtBu) | 865-48-5 | Various | Highly hygroscopic; handle under an inert atmosphere |
| Toluene, Anhydrous | 108-88-3 | Various | Use from a solvent purification system or a freshly opened bottle |
| Ethyl Acetate (EtOAc) | 141-78-6 | Various | For workup and chromatography |
| Hexanes | 110-54-3 | Various | For chromatography |
| Saturated Aqueous Sodium Bicarbonate (NaHCO₃) | N/A | Prepare in-house | For workup |
| Brine | N/A | Prepare in-house | For workup |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | Various | For drying the organic phase |
Equipment
-
Schlenk tube or a round-bottom flask equipped with a reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Argon or Nitrogen)
-
Heating mantle or oil bath with a temperature controller
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Flash chromatography system
Step-by-Step Procedure
Figure 2: Experimental workflow for the N-arylation procedure.
-
Reaction Setup: In a flame-dried Schlenk tube, combine this compound (1.0 mmol, 1.0 equiv), Palladium(II) acetate (0.02 mmol, 2 mol%), Xantphos (0.03 mmol, 3 mol%), and Sodium tert-butoxide (1.4 mmol, 1.4 equiv).
-
Inert Atmosphere: Seal the Schlenk tube with a rubber septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Addition of Liquids: To the solid mixture, add anhydrous toluene (5 mL) followed by the arylamine (1.2 mmol, 1.2 equiv) via syringe.
-
Reaction: Place the Schlenk tube in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by carefully adding water (10 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate (20 mL) and then with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-aryl-2-methylthiazolo[5,4-b]pyridin-6-amine.
Rationale for Experimental Choices
-
Catalyst System: The combination of Pd(OAc)₂ and a bulky, electron-rich phosphine ligand like Xantphos is highly effective for the amination of heteroaryl halides.[6][7] Xantphos promotes the reductive elimination step and stabilizes the palladium catalyst, leading to higher yields.
-
Base: Sodium tert-butoxide is a strong, non-nucleophilic base that is commonly used in Buchwald-Hartwig aminations.[8] It is crucial for the deprotonation of the amine, which is a key step in the catalytic cycle.
-
Solvent: Anhydrous toluene is a standard solvent for this reaction due to its high boiling point and ability to dissolve the reagents.[7][9]
-
Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) active form, are sensitive to oxygen.[10] An inert atmosphere is therefore essential to prevent catalyst deactivation.
Alternative Methodologies: Copper-Catalyzed N-Arylation
While palladium catalysis is the most common approach, copper-catalyzed N-arylation, often referred to as the Ullmann condensation, presents a more economical alternative.[11][12] Modern protocols for copper-catalyzed N-arylation often employ ligands to facilitate the reaction at lower temperatures than the traditional harsh conditions. This approach can be particularly useful for specific substrates and for large-scale synthesis where cost is a significant factor. A typical system might involve a copper(I) or copper(II) salt, a ligand such as a diamine or an amino acid, a base like potassium carbonate, and a polar aprotic solvent like DMF or DMSO.[11][13][14][15]
Safety and Handling Precautions
-
Palladium Compounds: Palladium catalysts, while generally not highly toxic, should be handled with care.[16][17] Avoid inhalation of dust and skin contact by using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[10][17][18] Work in a well-ventilated fume hood.[16][17]
-
Organobromides: this compound should be handled as a potentially hazardous chemical. Avoid skin and eye contact.
-
Sodium tert-butoxide: This reagent is corrosive and reacts violently with water. Handle it exclusively under an inert atmosphere in a glovebox or using Schlenk techniques.
-
Solvents: Toluene is flammable and has associated health risks. Handle it in a fume hood and away from ignition sources.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst, insufficient base, low temperature | Ensure an inert atmosphere, use fresh and anhydrous reagents and solvents, and consider increasing the reaction temperature or time. |
| Side Product Formation | Hydrodehalogenation, catalyst decomposition | Use a bulkier ligand, lower the reaction temperature, or screen different bases (e.g., Cs₂CO₃). |
| Difficulty in Purification | Close-running impurities | Optimize the chromatography conditions (e.g., different solvent system or a different stationary phase) or consider recrystallization. |
Conclusion
The N-arylation of this compound is a critical transformation for the synthesis of novel compounds with potential applications in drug discovery and materials science. The Buchwald-Hartwig amination provides a reliable and versatile method for achieving this transformation. By carefully selecting the catalyst, ligand, base, and reaction conditions, researchers can efficiently synthesize a wide range of N-arylated thiazolo[5,4-b]pyridine derivatives. This guide provides a solid foundation for performing this reaction and for troubleshooting potential issues that may arise.
References
- 1. Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. Palladium-Catalyzed Aryl Amination Reactions of 6-Bromo- and 6-Chloropurine Nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Palladium‐Catalyzed Aryl Amination Reactions of 6‐Bromo‐ and 6‐Chloropurine Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. honrel.com [honrel.com]
- 11. mdpi.com [mdpi.com]
- 12. BJOC - Copper-catalyzed N-arylation of amines with aryliodonium ylides in water [beilstein-journals.org]
- 13. Cu(ii)-catalyzed ‘in-water’ N-arylation of electron-deficient NH-heterocycles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Copper-catalyzed N-arylation of amines with aryliodonium ylides in water - PMC [pmc.ncbi.nlm.nih.gov]
- 16. carlroth.com [carlroth.com]
- 17. rtong.people.ust.hk [rtong.people.ust.hk]
- 18. chemicalbook.com [chemicalbook.com]
Application Notes & Protocols: 6-Bromo-2-methylthiazolo[5,4-b]pyridine as a Versatile Synthetic Building Block
Abstract
This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of 6-Bromo-2-methylthiazolo[5,4-b]pyridine. It serves as a key synthetic intermediate, primarily leveraged for its utility in palladium-catalyzed cross-coupling reactions. The thiazolo[5,4-b]pyridine core is a privileged scaffold found in numerous biologically active agents, including potent kinase inhibitors.[1] This document outlines the fundamental principles, detailed experimental protocols, and expert insights for employing this building block in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, enabling the synthesis of diverse compound libraries for screening and development.
Introduction: The Strategic Value of the Thiazolo[5,4-b]pyridine Scaffold
The fusion of thiazole and pyridine rings creates the thiazolo[5,4-b]pyridine bicyclic system, a heterocyclic scaffold of significant interest in medicinal chemistry. This structural motif is integral to compounds demonstrating a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2] Notably, derivatives of this scaffold have been identified as potent inhibitors of the c-KIT kinase, a key target in gastrointestinal stromal tumors (GIST), with specific substitution patterns developed to overcome drug resistance.[1]
This compound emerges as a strategically vital starting material. The bromine atom at the C6-position of the pyridine ring serves as a versatile synthetic handle, primarily for the installation of carbon and nitrogen substituents through modern cross-coupling methodologies. The 2-methyl group provides a fixed substitution point, directing synthetic efforts towards functionalization of the pyridine core. This guide focuses on the two most prevalent and powerful applications of this building block.
Physicochemical Properties
A summary of the key properties of the title compound is provided below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 886372-92-5 | [3][4] |
| Molecular Formula | C₇H₅BrN₂S | [3][4][5] |
| Molecular Weight | 229.10 g/mol | [3][4][5] |
| SMILES | BrC1=CN=C2C(=C1)N=C(S2)C | [3] |
| InChI Key | OSJMMGGVXKKBHV-UHFFFAOYSA-N | [5] |
Core Application: Palladium-Catalyzed C-C Bond Formation via Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds with exceptional functional group tolerance and reliability.[6] For this compound, this reaction facilitates the introduction of a diverse array of aryl and heteroaryl groups at the C6-position, which is critical for exploring structure-activity relationships (SAR) in drug discovery programs.[1][7]
Mechanistic Rationale
The efficacy of the Suzuki coupling hinges on a well-understood palladium catalytic cycle. The choice of catalyst, ligand, base, and solvent is paramount for achieving high yields, especially with heteroaromatic substrates where the ring nitrogen can potentially coordinate to the palladium center and inhibit catalysis.[8]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol is a robust starting point for coupling this compound with various aryl- or heteroarylboronic acids. Optimization may be required for particularly challenging substrates.[7][8]
Materials & Reagents:
| Component | Role | Typical Reagents & Loading |
| Substrate | Aryl Halide | This compound (1.0 equiv) |
| Coupling Partner | Organoboron | Arylboronic Acid or Ester (1.1 - 1.5 equiv) |
| Catalyst | Palladium Source | Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(dppf) (2-5 mol%) |
| Base | Activates Boronic Acid | K₂CO₃, Cs₂CO₃, or K₃PO₄ (2.0 - 3.0 equiv) |
| Solvent | Reaction Medium | 1,4-Dioxane/H₂O (4:1), DME, or Toluene |
Step-by-Step Methodology:
-
Vessel Preparation: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired boronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.5 equiv).
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[8]
-
Catalyst & Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%). Subsequently, add the degassed solvent system (e.g., 1,4-Dioxane and water, 4:1 v/v) via syringe to achieve a final concentration of ~0.1 M with respect to the substrate.
-
Reaction: Place the sealed vessel in a preheated oil bath or microwave reactor and stir vigorously at the desired temperature (typically 85-120 °C) for 4-24 hours.
-
Monitoring: Track the reaction's progress by TLC or LC-MS analysis of small aliquots until the starting material is consumed.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired 6-aryl-2-methylthiazolo[5,4-b]pyridine derivative.
Expert Insights & Causality
-
Choice of Catalyst: For simple arylboronic acids, Pd(PPh₃)₄ is often sufficient. However, for more complex or electron-rich/hindered coupling partners, a more robust catalyst system like PdCl₂(dppf) or a combination of a Pd(0) source (e.g., Pd₂(dba)₃) with a specialized phosphine ligand may be necessary to promote efficient oxidative addition and prevent catalyst decomposition.[9]
-
Role of the Base: The base is crucial for the transmetalation step, forming a more nucleophilic boronate species.[6] K₃PO₄ is often effective for pyridine-containing substrates, as it is less likely to cause side reactions compared to stronger bases.
-
Solvent System: The use of an aqueous co-solvent (like in the Dioxane/H₂O system) helps to dissolve the inorganic base and facilitate the reaction. Anhydrous conditions can also be used, particularly with boronate esters.
Core Application: Palladium-Catalyzed C-N Bond Formation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is an indispensable reaction for forming C(sp²)-N bonds, providing direct access to aryl and heteroaryl amines.[10][11] This transformation is paramount in medicinal chemistry, as the arylamine motif is a key component of countless pharmaceutical agents. Applying this reaction to this compound allows for the direct installation of primary and secondary amines at the C6-position.
Mechanistic Rationale
Similar to the Suzuki reaction, the Buchwald-Hartwig amination proceeds via a Pd(0)/Pd(II) catalytic cycle. However, this cycle involves the coordination of the amine and a crucial deprotonation step by a strong, non-nucleophilic base to form a palladium-amido complex prior to reductive elimination.[12] The choice of phosphine ligand is especially critical in this reaction to facilitate both the oxidative addition and the final C-N bond-forming reductive elimination step.[13]
Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.
Protocol: General Procedure for Buchwald-Hartwig Amination
This general protocol can be adapted for coupling this compound with a range of primary and secondary amines. Careful exclusion of air and moisture is critical for success.[12]
Materials & Reagents:
| Component | Role | Typical Reagents & Loading |
| Substrate | Aryl Halide | This compound (1.0 equiv) |
| Coupling Partner | Nucleophile | Primary or Secondary Amine (1.1 - 1.5 equiv) |
| Catalyst | Palladium Pre-catalyst | Pd₂(dba)₃ (1-3 mol%) or Pd(OAc)₂ (2-5 mol%) |
| Ligand | Stabilizes Pd Center | Xantphos, BINAP, or other biarylphosphine ligands (1.1-1.2x Pd) |
| Base | Deprotonates Amine | NaOtBu, Cs₂CO₃, or K₃PO₄ (1.5 - 2.5 equiv) |
| Solvent | Anhydrous Medium | Toluene, Dioxane, or THF |
Step-by-Step Methodology:
-
Vessel Preparation: In a glovebox or under a strong flow of inert gas, add the base (e.g., sodium tert-butoxide, 1.5 equiv) to a dry Schlenk tube or vial with a stir bar.
-
Reagent Addition: Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., Xantphos, 4.4 mol%), and this compound (1.0 equiv).
-
Inert Atmosphere: Seal the vessel, remove from the glovebox (if used), and connect to a Schlenk line. Evacuate and backfill with inert gas three times.
-
Solvent and Amine Addition: Add anhydrous, degassed solvent (e.g., Toluene) via syringe, followed by the amine coupling partner (1.2 equiv).
-
Reaction: Heat the mixture with vigorous stirring to the desired temperature (typically 90-110 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature and quench by adding saturated aqueous ammonium chloride (NH₄Cl) solution. Dilute with ethyl acetate and filter through a pad of celite to remove palladium residues.[12]
-
Purification: Transfer the filtrate to a separatory funnel, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography to obtain the desired 6-amino-2-methylthiazolo[5,4-b]pyridine product.
Expert Insights & Causality
-
Ligand Selection is Key: The Buchwald-Hartwig reaction is highly dependent on the ligand. Bulky, electron-rich biarylphosphine ligands like Xantphos are often excellent choices for heteroaryl halides as they promote the reductive elimination step, which can be challenging.[12][13]
-
Base Sensitivity: The choice of base is critical. Strong, non-nucleophilic alkoxides like NaOtBu are common, but for substrates with base-sensitive functional groups, a weaker base like Cs₂CO₃ or K₃PO₄ may be required, often necessitating a higher reaction temperature or longer reaction time.
-
Atmosphere Control: The active Pd(0) catalyst is highly oxygen-sensitive. Therefore, rigorous exclusion of air throughout the setup and reaction is the single most important factor for achieving reproducible, high-yielding results.
General Laboratory Workflow
The successful execution of the protocols described above relies on a systematic and careful laboratory workflow to ensure safety, accuracy, and reproducibility.
Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.
Conclusion
This compound is a high-value building block for the synthesis of novel chemical entities, particularly within the domain of pharmaceutical research. Its utility is primarily demonstrated through palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig reactions, which provide reliable and modular access to a wide chemical space of C6-substituted analogs. The protocols and insights provided in this guide are intended to empower scientists to effectively utilize this reagent in their synthetic campaigns, accelerating the discovery and development of next-generation therapeutics.
References
- 1. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. appchemical.com [appchemical.com]
- 4. This compound;886372-92-5 [abichem.com]
- 5. PubChemLite - this compound (C7H5BrN2S) [pubchemlite.lcsb.uni.lu]
- 6. benchchem.com [benchchem.com]
- 7. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling of 6-Bromo-2-methylthiazolo[5,4-b]pyridine
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for researchers, scientists, and drug development professionals. This resource is designed to provide in-depth troubleshooting strategies and practical solutions for improving low yields in the Suzuki-Miyaura cross-coupling of 6-Bromo-2-methylthiazolo[5,4-b]pyridine. The unique electronic properties and potential for catalyst inhibition by this nitrogen-rich heterocycle present specific challenges that require careful optimization. This guide moves beyond generic advice to offer targeted, evidence-based solutions.
Visual Troubleshooting Guide
Begin by identifying your primary issue in the flowchart below. Follow the paths to diagnose potential causes and identify corresponding solutions, which are detailed in the subsequent FAQ section.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section provides detailed explanations and actionable advice for the issues identified in the flowchart.
Section 1: Reagent Integrity and Stoichiometry
Q1: My reaction shows very low conversion. What are the most fundamental checks I should perform?
A1: Before delving into complex optimization, always verify the fundamentals. Low conversion is often traced back to reagent quality.
-
Purity of this compound: Confirm the purity of your starting material. Impurities can interfere with the catalytic cycle. Use NMR or LC-MS to verify its identity and purity.
-
Quality of the Boron Reagent: Boronic acids are susceptible to decomposition, particularly protodeboronation (replacement of the C-B bond with C-H) and oxidation.[1][2] This is especially true for heteroaryl boronic acids. Use a fresh bottle or a recently purchased batch. If you suspect degradation, consider switching to a more stable boronate ester.[3][1][2][4]
-
Stoichiometry: Ensure you are using a slight excess of the boronic acid or ester (typically 1.1–1.5 equivalents) to drive the reaction to completion.
Q2: I see a significant amount of debrominated starting material and/or arene from my boron reagent. What is happening and how can I stop it?
A2: You are likely observing the results of two problematic side reactions: hydrodehalogenation of your aryl bromide and, more commonly, protodeboronation of your boron reagent.[2] Protodeboronation is the cleavage of the carbon-boron bond by a proton source, which is often catalyzed by the base or trace metals.
-
Switch to a More Stable Boron Reagent: Boronate esters, such as pinacol esters, are significantly more stable and less prone to protodeboronation than their corresponding boronic acids.[3][1][2] While they may react slightly slower, the improved stability often leads to higher and more reproducible yields.[3][1]
-
Choice of Base: The reaction is base-catalyzed, but strong bases can accelerate protodeboronation.[2] Using milder bases like potassium phosphate (K₃PO₄), potassium fluoride (KF), or cesium carbonate (Cs₂CO₃) can effectively suppress this side reaction.[5]
-
Anhydrous Conditions: While many Suzuki protocols use aqueous bases, water can be a proton source. For sensitive substrates, consider using anhydrous conditions with a base like potassium phosphate in a solvent like dioxane or 2-MeTHF.
Section 2: The Catalytic System (Palladium, Ligand, Base)
Q3: I am using Pd(PPh₃)₄ and getting poor results. How do I choose a better catalyst and ligand for this specific substrate?
A3: While Pd(PPh₃)₄ is a classic catalyst, it is often inefficient for coupling challenging substrates like electron-rich or sterically hindered heteroaryl halides. The this compound substrate requires a more robust catalytic system.
-
Modern Ligands are Key: The breakthrough in coupling difficult substrates has been the development of bulky, electron-rich phosphine ligands. These ligands stabilize the palladium center, promote the rate-limiting oxidative addition step, and facilitate the final reductive elimination.[6] For your substrate, consider using Buchwald-type biarylphosphine ligands.
| Ligand | Precatalyst | Characteristics & Use Case |
| SPhos | Pd(OAc)₂, Pd₂(dba)₃ | Excellent for heteroaryl couplings; provides high activity and stability.[7][8] |
| XPhos | Pd(OAc)₂, Pd₂(dba)₃ | Very bulky ligand, effective for sterically demanding couplings and aryl chlorides. |
| RuPhos | Pd(OAc)₂, Pd₂(dba)₃ | Highly active for a broad range of heteroaromatic substrates. |
| dppf | PdCl₂(dppf) | A good general ligand, but may be less effective than Buchwald ligands for this specific substrate. |
-
Choosing a Palladium Source: You can generate the active Pd(0) catalyst in situ from a stable Pd(II) precatalyst like Palladium(II) Acetate (Pd(OAc)₂) or use a Pd(0) source like Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃). Using a precatalyst with a specific ligand is often more reliable and reproducible.
Q4: I suspect the nitrogen atoms on my thiazolopyridine are coordinating to the palladium and inhibiting the reaction. Is this possible?
A4: Yes, this is a well-known issue with nitrogen-containing heterocycles.[9][10] The lone pair of electrons on the pyridine nitrogen can coordinate to the electron-deficient palladium center, leading to catalyst deactivation or the formation of unreactive complexes.
-
Use Bulky Ligands: This is another reason why bulky Buchwald-type ligands (like SPhos) are effective. The steric bulk of the ligand can create a "pocket" around the palladium atom, hindering the approach and coordination of the heterocyclic substrate or product.[7]
-
Ligand-to-Palladium Ratio: Ensure an adequate ligand-to-palladium ratio (typically 1.5:1 to 2:1 when generating the catalyst in situ) to ensure the palladium remains coordinated to the phosphine rather than the heterocycle.
Q5: Which base is best for this reaction?
A5: The base plays a critical role in the transmetalation step, but as discussed, it can also cause side reactions. There is no single "best" base, and screening may be necessary.
| Base | Strength | Solubility | Comments |
| K₂CO₃ | Moderate | Soluble in water | A common choice, but can be too harsh for sensitive substrates.[11] |
| Cs₂CO₃ | Strong | Soluble in organic solvents | Often gives higher yields due to solubility and the "cesium effect," but is more expensive.[11] |
| K₃PO₄ | Moderate | Soluble in water | An excellent choice for preventing protodeboronation; highly recommended for this substrate.[5][9] |
| KF | Weak | Soluble in water | Used to activate boronic acids via fluoroborate species; very mild. |
Section 3: Reaction Conditions
Q6: How important is it to remove oxygen, and what is the best way to do it?
A6: It is absolutely critical. The active Pd(0) catalyst is readily oxidized by atmospheric oxygen to an inactive Pd(II) species. Phosphine ligands are also prone to oxidation.[5][11] Failure to maintain an inert atmosphere is one of the most common reasons for reaction failure.
-
Degassing Solvents: Solvents must be thoroughly deoxygenated.
-
Freeze-Pump-Thaw: For small scales, this is the most effective method. Freeze the solvent with liquid nitrogen, apply a high vacuum, and then thaw. Repeat three times.
-
Sparging: For larger volumes, bubble an inert gas (argon or nitrogen) through the solvent for at least 30-60 minutes.[12]
-
-
Reaction Setup: Assemble your glassware (flame-dried to remove water) and add your solid reagents. Then, use a Schlenk line to evacuate the flask and backfill it with inert gas. Repeat this cycle 3-5 times before adding the degassed solvent and catalyst.[13]
The Suzuki-Miyaura Catalytic Cycle: Key Steps & Failure Points
Understanding the mechanism helps diagnose issues. The catalytic cycle involves three main stages. Problems with your reaction can often be traced to a specific, poorly performing step.
Experimental Protocols
Protocol 1: Standard Starting Conditions
This protocol serves as a baseline. If yields are low, proceed to the optimized protocol.
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (K₂CO₃, 2.0 mmol).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon. Repeat this cycle three times.[11]
-
Solvent and Catalyst Addition: Under a positive pressure of argon, add degassed 1,4-dioxane (8 mL) and degassed water (2 mL). Bubble argon through the solution for 10 minutes. Finally, add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%).
-
Reaction Execution: Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitoring & Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Protocol 2: Optimized Conditions for this compound
This protocol incorporates best practices for challenging heteroaromatic substrates.
-
Catalyst Pre-formation/Setup: In a flame-dried Schlenk flask, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.044 mmol, 4.4 mol%). Add your arylboronic pinacol ester (1.5 mmol) and this compound (1.0 mmol). Finally, add anhydrous, powdered potassium phosphate (K₃PO₄, 3.0 mmol).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon. Repeat this cycle five times to ensure a rigorously oxygen-free environment.
-
Solvent Addition: Under a positive pressure of argon, add 10 mL of anhydrous, degassed 2-MeTHF or 1,4-dioxane.
-
Reaction Execution: Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.
-
Monitoring & Workup: Monitor the reaction by LC-MS. Upon completion, cool the mixture, filter through a pad of Celite®, washing with ethyl acetate. Concentrate the filtrate and purify the crude product by column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. quora.com [quora.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Catalyst Loading for 6-Bromo-2-methylthiazolo[5,4-b]pyridine Reactions
Welcome to the technical support center for optimizing catalyst loading in reactions involving 6-Bromo-2-methylthiazolo[5,4-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common palladium-catalyzed cross-coupling reactions.
The unique heteroaromatic structure of this compound presents both opportunities for diverse functionalization and specific challenges in reaction optimization. The presence of nitrogen and sulfur atoms can influence catalyst activity, and achieving high yields with minimal catalyst loading is crucial for process efficiency and cost-effectiveness. This guide provides a framework for understanding and overcoming these challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during cross-coupling reactions with this compound.
Low or No Product Yield
Question: My cross-coupling reaction (Suzuki, Buchwald-Hartwig, etc.) with this compound is resulting in low to no yield. What are the primary factors to investigate?
Answer: Low or no product yield in palladium-catalyzed cross-coupling reactions is a frequent challenge, often attributable to a few key factors. A systematic approach to troubleshooting is essential.
-
Catalyst Activity and Integrity: The heart of the reaction is the palladium catalyst. Its activity can be compromised by several factors.
-
Catalyst Deactivation: The nitrogen and sulfur atoms in the thiazolo[5,4-b]pyridine ring can coordinate to the palladium center, leading to catalyst inhibition or deactivation.
-
Troubleshooting:
-
Increase Catalyst Loading: As a first step, a modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can often overcome partial deactivation.
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands. These can shield the metal center and promote the desired catalytic cycle over inhibitory binding.[1][2]
-
Precatalyst Choice: Consider using well-defined palladium precatalysts (e.g., G3 or G4 Buchwald precatalysts) which are often more stable and efficient at generating the active Pd(0) species.
-
-
-
Reaction Conditions: The reaction environment plays a critical role in catalyst performance and substrate reactivity.
-
Inert Atmosphere: Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxygen. Inadequate inert atmosphere techniques can lead to catalyst oxidation and deactivation.
-
Troubleshooting:
-
Ensure all glassware is oven-dried and cooled under an inert gas (argon or nitrogen).
-
Degas all solvents and reagents thoroughly using techniques like freeze-pump-thaw or by bubbling with an inert gas.
-
-
Solvent and Base: The choice of solvent and base can significantly impact the solubility of reactants and the rate of key steps in the catalytic cycle, such as transmetalation and reductive elimination.
-
Troubleshooting:
-
Solvent Screening: If solubility is an issue, consider a different solvent system. For Suzuki reactions, ethereal solvents like 1,4-dioxane or THF with an aqueous base are common. For Buchwald-Hartwig aminations, toluene or dioxane are often effective.
-
Base Screening: The strength and nature of the base are critical. For Suzuki couplings, inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are frequently used. For Buchwald-Hartwig aminations, stronger bases like NaOtBu or LHMDS may be necessary.
-
-
Side Reactions and Impurity Formation
Question: I am observing significant side product formation, particularly debromination of my starting material. How can I minimize this?
Answer: Debromination, the replacement of the bromine atom with a hydrogen, is a common side reaction in palladium-catalyzed cross-coupling. It typically occurs via a competing reaction pathway involving β-hydride elimination from a palladium-hydride species.
-
Minimizing Debromination:
-
Ligand Choice: The choice of ligand is crucial. Bulky, electron-rich ligands can accelerate the rate of reductive elimination, which is the product-forming step, thus outcompeting the debromination pathway.
-
Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of side reactions, including debromination.
-
Base Selection: The choice of base can also influence the formation of palladium-hydride species. In some cases, a weaker base may be beneficial.
-
Experimental Protocols and Catalyst Loading Optimization
This section provides detailed protocols for common cross-coupling reactions with this compound, with a focus on optimizing catalyst loading.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds. For a substrate like this compound, the choice of catalyst and ligand is critical to overcome potential catalyst inhibition.
Recommended Starting Conditions:
| Component | Amount | Mol% |
| This compound | 1.0 equiv | - |
| Arylboronic Acid | 1.2-1.5 equiv | - |
| Pd(dppf)Cl₂ | 0.03 - 0.05 equiv | 3 - 5 mol% |
| K₂CO₃ | 2.0 - 3.0 equiv | - |
| Solvent | 1,4-Dioxane/H₂O (4:1) | - |
| Temperature | 80-100 °C | - |
Step-by-Step Protocol:
-
To an oven-dried reaction vessel, add this compound, the arylboronic acid, and K₂CO₃.
-
Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times.
-
Add the degassed 1,4-dioxane/water solvent mixture.
-
Add Pd(dppf)Cl₂ to the reaction mixture under a positive flow of inert gas.
-
Heat the reaction to the desired temperature and stir for the required time, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Catalyst Loading Optimization Workflow:
References
Technical Support Center: Purification of 6-Substituted-2-Methylthiazolo[5,4-b]pyridine
Prepared by the Senior Application Science Team
Welcome to the technical support center for the purification of 6-substituted-2-methylthiazolo[5,4-b]pyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with the column chromatography of this important heterocyclic scaffold. We provide field-proven insights and troubleshooting solutions in a direct question-and-answer format to ensure the successful isolation of your target compounds.
Frequently Asked Questions (FAQs)
Q1: Why can purifying thiazolo[5,4-b]pyridine derivatives by silica gel chromatography be challenging?
A: The primary challenge arises from the basic nature of the pyridine nitrogen atom within the fused heterocyclic system. This basic nitrogen can interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel.[1][2] This interaction can lead to several common issues:
-
Irreversible Adsorption: The compound sticks to the column and cannot be eluted.
-
Peak Tailing: The compound elutes slowly and asymmetrically, resulting in broad fractions and poor separation from impurities.[3]
-
Compound Degradation: The acidic nature of the silica gel can sometimes catalyze the decomposition of sensitive molecules.[4]
Q2: How should I select a stationary phase for this class of compounds?
A: The choice of stationary phase is critical for a successful separation.
-
Standard Silica Gel (230-400 mesh): This is the most common choice and is often used successfully.[5] However, due to its acidic nature, it may require deactivation.
-
Deactivated Silica Gel: To mitigate the issues caused by acidic silanol groups, you can deactivate the silica gel. This is achieved by preparing a slurry of silica in the chosen eluent that contains a small percentage (0.5-2%) of a basic modifier like triethylamine (TEA) or ammonia solution before packing the column.[2]
-
Alumina: Alumina is another option, available in neutral, basic, or acidic forms.[5] For basic compounds like thiazolopyridines, neutral or basic alumina can be an excellent alternative to prevent strong adsorption.
-
Reversed-Phase Silica (C18): For highly polar derivatives, reversed-phase chromatography, where the stationary phase is non-polar and the mobile phase is polar (e.g., water/acetonitrile or water/methanol mixtures), can be a viable strategy.[4][6]
Q3: What is a good starting point for selecting a mobile phase (eluent)?
A: Mobile phase selection should be guided by preliminary Thin Layer Chromatography (TLC) analysis.
-
Start with a Standard Solvent System: A mixture of a non-polar solvent like hexanes or cyclohexane and a more polar solvent like ethyl acetate (EtOAc) is a conventional starting point.[7]
-
Increase Polarity: If the compound does not move from the baseline, gradually increase the polarity by adding more ethyl acetate or a stronger solvent like dichloromethane (DCM) or methanol.
-
Incorporate a Basic Modifier: It is highly recommended to add a small amount (0.5-2%) of triethylamine (TEA) to your eluent system.[8] TEA will compete with your basic compound for binding to the acidic sites on the silica gel, effectively "shielding" your molecule and allowing it to travel down the column more smoothly, resulting in sharper peaks and better recovery.[1][2]
| Solvent System Component | Polarity | Typical Use |
| Hexanes / Cyclohexane | Low | Primary non-polar component |
| Dichloromethane (DCM) | Medium | Can be used as a primary or secondary component |
| Ethyl Acetate (EtOAc) | Medium-High | Most common polar component for these systems[7] |
| Methanol (MeOH) | High | Used in small percentages to significantly increase polarity |
| Triethylamine (TEA) | Modifier | Added at 0.5-2% to prevent tailing and improve recovery |
Q4: What is the ideal TLC Rf (retention factor) to aim for before scaling up to a column?
A: For optimal separation on a column, aim for an Rf value between 0.25 and 0.35 for your desired compound on the TLC plate. This range typically provides the best balance, ensuring the compound moves down the column at a reasonable rate without eluting too quickly with the solvent front, which would result in poor separation from non-polar impurities.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification process.
Problem 1: My compound is not moving from the origin (Rf ≈ 0) on the column.
-
Probable Cause 1: Strong Adsorption. Your basic compound is interacting too strongly with the acidic silica gel.[2]
-
Solution:
-
Add a Basic Modifier: Immediately add 1-2% triethylamine (TEA) to your eluent. This is the most common and effective solution.
-
Increase Eluent Polarity: If using a modifier is not sufficient, gradually increase the polarity of your mobile phase. For example, if you are using 70:30 Hexane:EtOAc, try moving to 50:50, and then consider adding 1-5% methanol to the ethyl acetate.
-
Check Compound Stability: Your compound may have decomposed on the silica.[4] Perform a 2D TLC to check for stability. Spot your compound, run the TLC in one direction, dry the plate, and then run it again in the second dimension (rotated 90 degrees) using the same solvent system. If a new spot appears that is not on the diagonal, your compound is unstable on silica.
-
-
Probable Cause 2: Insufficient Eluent Polarity. The chosen solvent system is not polar enough to move the compound.
-
Solution:
-
Systematically increase the percentage of the polar solvent in your eluent mixture.
-
If large increases in polarity are still ineffective, consider switching to a more polar solvent. For example, replace ethyl acetate with methanol.
-
Problem 2: The compound is streaking/tailing down the column.
-
Probable Cause 1: Analyte-Stationary Phase Interaction. This is a classic sign of strong interaction between the basic thiazolopyridine and acidic silanol groups.[3]
-
Solution:
-
As above, add 0.5-2% triethylamine to your eluent. This should be the first step.
-
Consider using a less acidic stationary phase like neutral alumina.
-
-
Probable Cause 2: Column Overload. Too much crude material was loaded onto the column for the amount of silica used.
-
Solution:
-
As a rule of thumb, use a silica-to-crude-product mass ratio of at least 30:1 to 50:1. For difficult separations, this ratio may need to be increased to 100:1 or more.
-
-
Probable Cause 3: Poor Sample Loading. If the initial band of the sample at the top of the column is too wide, it will lead to broad, tailing bands throughout the separation.
-
Solution:
-
Dissolve the crude sample in the minimum amount of solvent, preferably the eluent itself or a slightly more polar solvent.[9]
-
For compounds with poor solubility in the eluent, use the dry loading technique. Dissolve your compound in a suitable solvent (like DCM or MeOH), add a small amount of silica gel (2-3 times the mass of your crude product), and evaporate the solvent using a rotary evaporator to get a free-flowing powder. This powder can then be carefully added to the top of the packed column.[9]
-
Problem 3: I am getting poor separation between my product and an impurity.
-
Probable Cause 1: Suboptimal Mobile Phase. The chosen eluent is not providing sufficient resolution.
-
Solution:
-
Re-screen different solvent systems using TLC. Try different combinations of solvents (e.g., Hexane/EtOAc vs. DCM/MeOH) to see if the relative separation (ΔRf) between your product and the impurity improves.
-
-
Probable Cause 2: Poor Column Packing or Incorrect Flow Rate. An improperly packed column will have channels and cracks, leading to uneven solvent flow and band broadening. A flow rate that is too fast or too slow also diminishes resolution.[3][9]
-
Solution:
-
Repack the Column: Use a slurry packing method to ensure a homogenous, tightly packed column bed.
-
Optimize Flow Rate: The optimal flow rate depends on the column diameter. For a standard lab column, a drop rate of about one drop per second is a good starting point. Too fast, and equilibrium is not reached; too slow, and diffusion causes band broadening.[9]
-
Workflow & Key Interactions
The following diagrams illustrate the recommended workflow for method development and the key chemical interaction at the heart of many purification challenges.
References
- 1. Method for pyridine amine derivative - Chromatography Forum [chromforum.org]
- 2. reddit.com [reddit.com]
- 3. chromtech.com [chromtech.com]
- 4. Chromatography [chem.rochester.edu]
- 5. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. library.dmed.org.ua [library.dmed.org.ua]
- 8. pharmaguru.co [pharmaguru.co]
- 9. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: Amination of 6-Bromo-2-methylthiazolo[5,4-b]pyridine
Welcome to the technical support center for the amination of 6-bromo-2-methylthiazolo[5,4-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific C-N cross-coupling reaction. The content is structured in a question-and-answer format to directly address common challenges and provide actionable, field-proven solutions.
Introduction: The Challenge of Aminating this compound
The thiazolo[5,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, appearing in a range of biologically active compounds, including kinase inhibitors.[1][2] The palladium-catalyzed Buchwald-Hartwig amination is a powerful method for installing amine functionalities on such heterocyclic systems.[3][4] However, the unique electronic properties of the this compound substrate—an electron-deficient heterocyclic system—can present significant challenges. These challenges often manifest as low conversion, side product formation, or complete reaction failure. This guide will provide a systematic approach to troubleshooting and optimizing this transformation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My amination of this compound is showing low to no conversion. What are the most likely causes?
Low or no conversion in a Buchwald-Hartwig amination of this substrate can typically be attributed to one or more of the following factors:
-
Catalyst Inactivation: The nitrogen atoms in the thiazolo[5,4-b]pyridine ring can act as ligands for the palladium catalyst, leading to catalyst inhibition or deactivation.[1]
-
Suboptimal Ligand Choice: The ligand is crucial for promoting the key steps of the catalytic cycle. An inappropriate ligand may not facilitate oxidative addition or reductive elimination efficiently for this specific substrate.
-
Incorrect Base Selection: The choice of base is critical. An unsuitable base may not be strong enough to deprotonate the amine or may lead to side reactions with the substrate.
-
Poor Solvent Quality: The presence of water or oxygen in the reaction solvent can deactivate the catalyst.
-
Low Reaction Temperature: Aminations of electron-deficient heteroaryl halides often require elevated temperatures to proceed at a reasonable rate.
Q2: How do I choose the optimal catalyst and ligand for this reaction?
The selection of the palladium precursor and the phosphine ligand is paramount for a successful amination of this compound.
-
Palladium Precursor: While Pd(OAc)₂ and Pd₂(dba)₃ are common choices, modern palladium precatalysts are often more reliable.[5] Consider using a G3 or G4 Buchwald precatalyst, which can lead to more consistent generation of the active Pd(0) species.
-
Ligand Selection: For challenging, electron-deficient heteroaromatic substrates, bulky and electron-rich biaryl phosphine ligands are generally the most effective.[3] These ligands stabilize the palladium center and promote the crucial reductive elimination step.
Recommended Ligand Screening:
| Ligand | Rationale |
| XPhos | A versatile and highly active ligand for a broad range of C-N cross-coupling reactions, including those involving heteroaryl chlorides.[3] |
| RuPhos | Often effective for coupling with primary and secondary amines, particularly with challenging substrates. |
| BrettPhos | Known to be effective for the amination of aryl mesylates and the selective monoarylation of primary amines. |
| t-BuXPhos | A highly active ligand, particularly for couplings involving hindered substrates. |
A logical workflow for troubleshooting your catalyst system is outlined below:
Caption: Catalyst and Ligand Troubleshooting Workflow.
Q3: What is the best base to use for the amination of this compound?
The choice of base is critical and depends on the nature of the amine and the functional group tolerance of the substrate.
-
Strong, Non-nucleophilic Bases: For most primary and secondary amines, strong, non-nucleophilic bases are preferred. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are excellent starting points.
-
Weaker Bases: If your amine or substrate contains base-sensitive functional groups, weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be necessary. However, these often require higher reaction temperatures.
Base Selection Guide:
| Base | Amine Type | Considerations |
| NaOtBu | Primary & Secondary Aliphatic/Aromatic | Highly effective, but can promote side reactions with sensitive functional groups. |
| LHMDS | Primary & Secondary Aliphatic/Aromatic | A strong, non-nucleophilic base that is often effective when NaOtBu fails. |
| Cs₂CO₃ | Base-sensitive Amines/Substrates | Milder conditions, but may require higher temperatures and longer reaction times. |
| K₃PO₄ | Base-sensitive Amines/Substrates | Another milder option, often used in combination with dioxane as the solvent. |
Q4: My reaction is producing a significant amount of hydrodehalogenated side product. How can I minimize this?
Hydrodehalogenation (replacement of the bromine with a hydrogen) is a common side reaction in Buchwald-Hartwig aminations. It can arise from several pathways, including β-hydride elimination from a palladium-amido intermediate.
Strategies to Minimize Hydrodehalogenation:
-
Ligand Choice: Employing bulkier ligands, such as XPhos or RuPhos, can disfavor the formation of the intermediate that leads to β-hydride elimination.
-
Base Selection: Using a weaker base like Cs₂CO₃ or K₃PO₄ can sometimes suppress hydrodehalogenation, although this may come at the cost of a slower reaction rate.
-
Lower Reaction Temperature: If the desired amination proceeds at a lower temperature than the hydrodehalogenation, reducing the reaction temperature can improve selectivity.
-
Amine Stoichiometry: Using a slight excess of the amine (1.2-1.5 equivalents) can help to favor the desired C-N bond formation.
Q5: Can you provide a starting protocol for the amination of this compound?
While optimization will likely be necessary, the following protocol provides a robust starting point based on successful aminations of similar heteroaromatic bromides.[6][7]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox, add this compound (1.0 equiv.), the desired amine (1.2 equiv.), a palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), and a phosphine ligand (e.g., XPhos, 4 mol%) to an oven-dried reaction vial equipped with a magnetic stir bar.
-
Base Addition: Add the base (e.g., NaOtBu, 1.4 equiv.) to the vial.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane, to achieve a concentration of 0.1-0.2 M with respect to the limiting reagent).
-
Reaction: Seal the vial and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Quench with a saturated aqueous solution of ammonium chloride and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
The following diagram illustrates the key steps of the Buchwald-Hartwig catalytic cycle:
Caption: The Buchwald-Hartwig Amination Catalytic Cycle.
Conclusion
The successful amination of this compound is a challenging yet achievable transformation. A systematic approach to optimizing the catalyst system, base, and solvent, guided by an understanding of the potential pitfalls associated with this electron-deficient heterocyclic substrate, is key to success. This guide provides a foundation for troubleshooting and developing a robust and reproducible protocol for the synthesis of valuable 6-amino-2-methylthiazolo[5,4-b]pyridine derivatives.
References
- 1. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.rug.nl [research.rug.nl]
- 4. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. Catalytic amination of 2-substituted pyridines with hydrazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
effect of base and solvent on 6-Bromo-2-methylthiazolo[5,4-b]pyridine coupling reactions
Welcome to the technical support guide for palladium-catalyzed cross-coupling reactions involving 6-Bromo-2-methylthiazolo[5,4-b]pyridine. This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of functionalizing this valuable heterocyclic scaffold. Here, we move beyond simple protocols to explain the fundamental principles governing reaction outcomes, focusing on the critical interplay between bases and solvents.
Frequently Asked Questions: The Fundamentals
Q1: What is the fundamental role of the base in palladium-catalyzed cross-coupling reactions?
A base is not merely an acid scavenger in these reactions; it is a crucial mechanistic component. Its primary roles, which vary slightly depending on the specific coupling reaction, include:
-
Activating the Nucleophile (Suzuki-Miyaura): In Suzuki couplings, the base reacts with the organoboron species (R-B(OH)₂) to form a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻). This anionic boronate is far more effective at transferring its organic group to the palladium center during the transmetalation step.[1]
-
Facilitating Reductive Elimination (Buchwald-Hartwig): In C-N couplings, the base deprotonates the amine nucleophile or the palladium-amine complex. This generates the palladium-amido complex, which is poised to undergo reductive elimination to form the desired C-N bond and regenerate the Pd(0) catalyst.[2][3]
-
Neutralizing Acid Byproducts (Sonogashira): In reactions like the Sonogashira coupling, an acid (e.g., HBr) is generated. An amine base, such as triethylamine (Et₃N), neutralizes this acid, preventing the protonation and deactivation of other basic reagents or the catalyst itself.[4]
Q2: How does the choice of solvent influence the reaction outcome?
The solvent is the environment where the reaction occurs, and its properties can dramatically affect reaction rates, yields, and even selectivity. Key solvent properties to consider are:
-
Polarity: The polarity of the solvent influences the solubility of reactants, reagents, and catalytic intermediates. Polar aprotic solvents like DMF or dioxane can stabilize charged intermediates in the catalytic cycle, potentially accelerating key steps like oxidative addition.[5][6]
-
Coordinating Ability: Solvents can coordinate to the palladium center. While this can sometimes stabilize the catalyst, strongly coordinating solvents (e.g., DMF, DMSO) can also occupy a vacant coordination site required for the reaction to proceed, acting as an inhibitor and slowing the catalytic turnover.[2] Non-coordinating solvents like toluene are often a good starting point.
-
Protic vs. Aprotic: Protic solvents (e.g., water, alcohols) can participate in the reaction. In Suzuki couplings, water is often essential for dissolving inorganic bases like K₃PO₄ and facilitating the formation of the active boronate species.[7][8] In other reactions, protic solvents can lead to unwanted side reactions like protodebromination.
-
Degassing: The removal of dissolved oxygen from the solvent is critical. Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) and also promotes undesirable side reactions like the homocoupling of boronic acids (Suzuki) or terminal alkynes (Sonogashira).[8]
Troubleshooting Guide: Reaction-Specific Issues
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds. However, the electron-deficient nature of the pyridine ring in this compound can present challenges.
Q: My Suzuki coupling is sluggish or fails to go to completion. Are my base and solvent choices to blame?
Answer: Yes, this is a very common issue. A mismatch between the base, solvent, and substrate is the most frequent cause of low conversion.
Causality & Expert Insights: The key step affected is transmetalation. For the boronic acid to transfer its aryl group to the palladium center, it must first be activated by the base.
-
Base Strength: A base that is too weak (e.g., NaHCO₃) may not be sufficient to form the highly nucleophilic boronate "ate" complex, stalling the catalytic cycle. A moderately strong inorganic base is required. Potassium phosphate (K₃PO₄) is often an excellent choice as it possesses sufficient basicity and good solubility in aqueous mixtures.[9][10] Cesium carbonate (Cs₂CO₃) is another effective, albeit more expensive, option.
-
Solvent System: A biphasic solvent system, typically an organic solvent with water, is highly effective. The organic solvent (e.g., 1,4-dioxane, toluene) dissolves the aryl halide and the palladium catalyst complex, while the water dissolves the inorganic base. The reaction occurs at the interface, where the base can activate the boronic acid. The presence of water is often crucial for the reaction to proceed efficiently.[11]
Data-Driven Solvent & Base Selection
The following table provides representative conditions for the Suzuki coupling of this compound with 4-methoxyphenylboronic acid, illustrating the impact of base and solvent choice.
| Catalyst System (2 mol%) | Base (3 equiv.) | Solvent (0.1 M) | Temp (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O (4:1) | 100 | 12 | 65 |
| Pd₂(dba)₃ / SPhos | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90 | 4 | 91 |
| Pd(dppf)Cl₂ | Cs₂CO₃ | DMF | 100 | 8 | 85 |
| Pd(PPh₃)₄ | NaHCO₃ | Ethanol/H₂O (4:1) | 80 | 24 | <10 |
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura reaction.
Protocol: Suzuki Coupling of this compound
-
Preparation: To an oven-dried Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), K₃PO₄ (3.0 equiv), Pd₂(dba)₃ (0.02 equiv), and SPhos (0.04 equiv).
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times.
-
Solvent Addition: Add degassed 1,4-dioxane and water (4:1 v/v) via syringe to achieve a concentration of 0.1 M with respect to the starting bromide.
-
Reaction: Place the flask in a preheated oil bath at 90°C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Buchwald-Hartwig Amination: C-N Bond Formation
This reaction is indispensable for synthesizing arylamines, but it is highly sensitive to reaction parameters, especially the base.
Q: My Buchwald-Hartwig amination gives low yield, and I see a lot of starting material. Is my base not strong enough?
Answer: Almost certainly. The Buchwald-Hartwig amination requires a strong, non-nucleophilic base to facilitate the deprotonation step, which is often rate-limiting.
Causality & Expert Insights: The catalytic cycle can stall if the palladium-amine complex is not deprotonated to form the palladium-amido species.
-
Base Strength & Type: Weak inorganic bases (K₂CO₃, Cs₂CO₃) are generally ineffective. Strong alkoxide bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are required.[12] These bases are strong enough to deprotonate the coordinated amine without acting as competing nucleophiles.
-
Solvent Choice: Non-polar, aprotic solvents like toluene or 1,4-dioxane are preferred.[2] They are poor ligands for the palladium center, leaving a coordination site open for the amine. Polar aprotic solvents like DMF can sometimes be used, but they can also inhibit the catalyst by competing for coordination sites, leading to a stable but inactive catalyst resting state.[3]
Buchwald-Hartwig Catalytic Cycle
Caption: The catalytic cycle for the Buchwald-Hartwig amination.
Protocol: Buchwald-Hartwig Amination
Note: This reaction is highly sensitive to air and moisture. All manipulations should be performed in a glovebox or using rigorous Schlenk techniques.
-
Preparation: To an oven-dried Schlenk tube, add NaOtBu (1.4 equiv). In a separate vial inside a glovebox, weigh this compound (1.0 equiv), Pd₂(dba)₃ (0.01 equiv), and a suitable ligand like Xantphos (0.02 equiv).[13] Add this mixture to the Schlenk tube.
-
Inert Atmosphere: Seal the tube, remove from the glovebox, and establish an inert atmosphere on a Schlenk line.
-
Reagent Addition: Add anhydrous, degassed toluene via syringe to achieve a concentration of 0.1-0.2 M. Finally, add the amine (1.2 equiv) via syringe.
-
Reaction: Place the tube in a preheated oil bath at 100°C and stir.
-
Monitoring & Workup: Follow the procedure outlined for the Suzuki coupling.
Sonogashira Coupling: C-C (sp) Bond Formation
This reaction couples terminal alkynes and is valued for its mild conditions, but success hinges on the correct base and exclusion of oxygen.
Q: My Sonogashira coupling is giving low yields and a lot of alkyne homocoupling (Glaser) product. What's going wrong?
Answer: This classic Sonogashira problem points to two likely culprits: oxygen contamination and an inefficient base/solvent system.
Causality & Expert Insights: The Sonogashira reaction typically involves two catalytic cycles (palladium and copper).
-
Base Role: An organic amine base, like triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is essential. It serves two purposes: it deprotonates the terminal alkyne to form the reactive copper(I) acetylide and it neutralizes the HBr generated during the reaction.[4][14] Using the amine as a co-solvent is common.
-
Solvent Choice: While the amine base can sometimes be used as the sole solvent, a co-solvent like THF or DMF is often required to fully dissolve the this compound starting material.[14] Complete dissolution is key for an efficient reaction.
-
Homocoupling: The formation of a diyne (R-C≡C-C≡C-R) is known as Glaser coupling. This is a copper-catalyzed process that is greatly accelerated by the presence of oxygen. The most effective way to prevent this is through meticulous degassing of all solvents and maintaining a strict inert atmosphere throughout the reaction.[15]
Sonogashira Catalytic Cycle
Caption: Interlinked Palladium and Copper cycles in the Sonogashira reaction.
Protocol: Sonogashira Coupling
-
Preparation: To a Schlenk flask, add this compound (1.0 equiv), Pd(PPh₃)₄ (0.05 equiv), and CuI (0.1 equiv).[14]
-
Inert Atmosphere: Seal the flask and establish an inert atmosphere as previously described.
-
Solvent/Reagent Addition: Add anhydrous, degassed THF and Et₃N (2:1 v/v) via syringe to a concentration of 0.2 M. Then, add the terminal alkyne (1.1 equiv) dropwise.
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-50°C) as needed.
-
Monitoring & Workup: Monitor the reaction. Upon completion, filter the mixture through a pad of Celite to remove salts, rinsing with ethyl acetate. Concentrate the filtrate and proceed with a standard aqueous workup and purification.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scirp.org [scirp.org]
- 5. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. mdpi.com [mdpi.com]
- 10. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. research.rug.nl [research.rug.nl]
- 13. Palladium-Catalyzed Aryl Amination Reactions of 6-Bromo- and 6-Chloropurine Nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 15. researchgate.net [researchgate.net]
Technical Support Center: LC-MS Analysis of Impurities in 6-Bromo-2-methylthiazolo[5,4-b]pyridine Reactions
Welcome to the technical support center for the analysis of 6-Bromo-2-methylthiazolo[5,4-b]pyridine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound and need to characterize its impurity profile using Liquid Chromatography-Mass Spectrometry (LC-MS). Ensuring the purity of active pharmaceutical ingredients (APIs) is a cornerstone of drug safety and efficacy, making robust analytical methods essential.
This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to address common challenges encountered during the LC-MS analysis of this halogenated heterocyclic compound.
Section 1: Understanding the Analyte and Potential Impurities
This compound is a heterocyclic compound with a molecular weight of approximately 228.94 g/mol . Its structure, containing nitrogen and sulfur atoms, along with a bromine substituent, presents unique analytical challenges. Impurities can arise from various sources, including the synthesis process (starting materials, byproducts, intermediates), degradation, or storage.
Frequently Asked Questions (FAQs): Potential Impurities
Q1: What are the most likely impurities I should expect in the synthesis of this compound?
A1: The impurity profile is highly dependent on the synthetic route. However, common impurities can include:
-
Isomeric Byproducts: Positional isomers where the bromine atom is on a different position of the pyridine ring. The separation of isomers can be challenging due to their similar physicochemical properties.
-
Unreacted Starting Materials: Residual amounts of the precursors used in the synthesis.
-
Over-brominated or Under-brominated Analogs: Species with two bromine atoms or no bromine atom.
-
Hydrolyzed Products: Degradation products resulting from exposure to moisture, leading to the replacement of the bromine atom with a hydroxyl group.
-
Oxidized Byproducts: Oxidation of the sulfur atom in the thiazole ring can occur.
Table 1: Potential Impurities and their Theoretical m/z Values
| Impurity Type | Potential Structure | Theoretical Monoisotopic Mass [M+H]⁺ |
| Starting Material Example | 2-amino-5-bromopyridine | 173.97 |
| Isomeric Impurity | 5-Bromo-2-methylthiazolo[5,4-b]pyridine | 228.94 |
| Debrominated Impurity | 2-methylthiazolo[5,4-b]pyridine | 151.03 |
| Hydrolysis Product | 2-methyl-thiazolo[5,4-b]pyridin-6-ol | 167.03 |
| Oxidized Product | This compound S-oxide | 244.94 |
Section 2: LC-MS Method
Technical Support Center: Strategies to Increase Conversion in 6-Bromo-2-methylthiazolo[5,4-b]pyridine Suzuki Reactions
Welcome to the Technical Support Center for optimizing Suzuki-Miyaura cross-coupling reactions involving 6-Bromo-2-methylthiazolo[5,4-b]pyridine. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the efficiency and yield of their coupling reactions with this specific heterocyclic halide. Drawing from established principles of palladium catalysis and field-proven insights, this document provides a structured, in-depth approach to troubleshooting and optimization in a user-friendly question-and-answer format.
Troubleshooting Guide: Addressing Common Issues
This section is dedicated to resolving specific experimental challenges you may encounter. Each issue is analyzed from a mechanistic standpoint to provide a robust and scientifically grounded solution.
Question 1: My reaction shows low or no conversion of the starting material, this compound. What are the primary causes and how can I address this?
Answer:
Low or no conversion in the Suzuki coupling of this compound is a common yet surmountable issue. The primary culprits often involve catalyst deactivation or suboptimal reaction conditions. The thiazolo[5,4-b]pyridine scaffold contains both nitrogen and sulfur atoms, which can act as Lewis bases and coordinate to the palladium center, thereby inhibiting its catalytic activity.
Here is a systematic approach to troubleshoot this problem:
1. Catalyst and Ligand Selection: The choice of the palladium source and, more critically, the ligand is paramount. Standard catalysts like Pd(PPh₃)₄ may not be sufficiently active for this substrate.
-
Rationale: The electron-rich and sterically hindered nature of modern phosphine ligands, such as the Buchwald ligands (e.g., SPhos, XPhos), can shield the palladium center from inhibitory coordination by the substrate or product. This promotes the desired oxidative addition and reductive elimination steps of the catalytic cycle.
-
Recommendation: If using a traditional catalyst like Pd(PPh₃)₄ with low success, consider switching to a more robust system. A combination of a palladium(II) precatalyst like Pd(OAc)₂ or a palladium(0) source such as Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand is often more effective. N-heterocyclic carbene (NHC) ligands can also be a powerful alternative. A patent related to thiazolo-pyridine compounds suggests catalysts such as Pd(PPh₃)₂Cl₂, Pd₂(dba)₃, Pd(PPh₃)₄, or Pd(OAc)₂ with ligands like BINAP, Xantphos, or triphenylphosphine can be effective.[1]
2. Base Selection: The base plays a crucial role in the transmetalation step by activating the boronic acid. An inappropriate base can lead to a stalled reaction.
-
Rationale: The base must be strong enough to form the boronate species, which is more nucleophilic than the corresponding boronic acid, but not so strong as to cause degradation of the starting materials or promote side reactions.
-
Recommendation: A screening of bases is often necessary. Common choices include inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃. K₃PO₄ is a stronger base and can be particularly effective for less reactive substrates. The choice of base is often linked to the solvent system.
3. Solvent System: The solvent influences the solubility of the reactants, the activity of the catalyst, and the rate of the reaction.
-
Rationale: A solvent system that ensures all components are in solution at the reaction temperature is critical. Biphasic systems, such as dioxane/water or toluene/water, are frequently used in Suzuki couplings to dissolve both the organic substrates and the inorganic base.
-
Recommendation: 1,4-Dioxane with an aqueous solution of the base is a common and effective starting point. If solubility is an issue, consider polar aprotic solvents like DMF or DMAc, which can also help to stabilize the palladium catalyst.
4. Reaction Temperature: Suboptimal temperatures can result in a sluggish reaction.
-
Rationale: Most Suzuki couplings require heating to proceed at a reasonable rate. The oxidative addition step, in particular, is often accelerated at higher temperatures.
-
Recommendation: If the reaction is not proceeding at a lower temperature (e.g., 80 °C), a moderate increase (e.g., to 100-110 °C) can significantly improve the conversion. Always monitor for potential degradation of starting materials at higher temperatures.
Question 2: I am observing significant byproduct formation, particularly debromination of my starting material and homocoupling of the boronic acid. How can I minimize these side reactions?
Answer:
The formation of byproducts such as the debrominated 2-methylthiazolo[5,4-b]pyridine and the biaryl from the homocoupling of the boronic acid are indicative of specific competing reaction pathways.
1. Debromination (Proto-dehalogenation): This occurs when the aryl bromide is reduced to the corresponding arene.
-
Causality: This side reaction can be promoted by high temperatures, certain bases, and the presence of hydride sources in the reaction mixture. The solvent can sometimes act as a hydride source.
-
Mitigation Strategies:
-
Lower the Reaction Temperature: If conversion is acceptable, try running the reaction at a lower temperature to disfavor the debromination pathway.
-
Optimize the Base: Some bases are more prone to promoting debromination. If you are using a very strong base, consider switching to a milder one (e.g., from K₃PO₄ to K₂CO₃).
-
Choice of Solvent: Ensure you are using high-purity, dry solvents.
-
2. Homocoupling of the Boronic Acid: This side reaction is often driven by the presence of oxygen.
-
Causality: Oxygen can re-oxidize the Pd(0) catalyst to Pd(II), which can then participate in a catalytic cycle that leads to the homocoupling of the boronic acid.
-
Mitigation Strategies:
-
Thorough Degassing: It is crucial to remove dissolved oxygen from the reaction mixture. This can be achieved by several freeze-pump-thaw cycles or by sparging the solvent with an inert gas (argon or nitrogen) for an extended period before adding the catalyst.
-
Maintain an Inert Atmosphere: Ensure the reaction is carried out under a positive pressure of an inert gas throughout the entire process.
-
Frequently Asked Questions (FAQs)
Q1: Which is a better coupling partner for this compound: a boronic acid or a boronic ester (e.g., a pinacol ester)?
A1: Both can be effective, but boronic esters, such as pinacol esters, offer several advantages. They are generally more stable and less prone to protodeboronation (hydrolysis of the C-B bond) than the corresponding boronic acids, especially under basic aqueous conditions. If you are experiencing issues with boronic acid decomposition, switching to a pinacol ester is a highly recommended strategy.
Q2: How do I choose the optimal catalyst loading?
A2: For initial screening, a catalyst loading of 1-5 mol% of palladium is typical. If the reaction is proceeding well, you can attempt to lower the catalyst loading to improve the cost-effectiveness and reduce residual palladium in the product. However, for challenging substrates like this compound, a higher catalyst loading (e.g., 5 mol%) may be necessary to compensate for any catalyst deactivation.
Q3: Can I run the Suzuki coupling of this compound under air?
A3: It is strongly discouraged. As mentioned in the troubleshooting guide, the presence of oxygen can lead to catalyst deactivation and promote the undesirable homocoupling of the boronic acid. For reproducible and high-yielding results, the reaction should be performed under an inert atmosphere.
Data Presentation
The following tables summarize recommended starting conditions for the Suzuki coupling of this compound, based on successful couplings of analogous heteroaromatic bromides.
Table 1: Recommended Catalyst Systems
| Palladium Source | Ligand | Typical Loading (mol%) | Notes |
| Pd(OAc)₂ | SPhos | 2-5 | A robust system for challenging heteroaromatic couplings. |
| Pd₂(dba)₃ | XPhos | 1-3 | Another excellent choice from the Buchwald ligand family. |
| Pd(PPh₃)₄ | PPh₃ | 5-10 | A more traditional catalyst, may require higher loading and temperature. |
| PdCl₂(dppf) | dppf | 3-5 | A reliable catalyst for a broad range of Suzuki couplings. |
Table 2: Recommended Base and Solvent Combinations
| Base | Solvent System | Typical Concentration | Notes |
| K₂CO₃ | 1,4-Dioxane / H₂O (4:1) | 2.0 M | A common and cost-effective choice. |
| K₃PO₄ | Toluene / H₂O (4:1) | 2.0 M | A strong base, effective for less reactive partners. |
| Cs₂CO₃ | DMF | Anhydrous | Often provides higher yields but is more expensive. |
Experimental Protocols
The following is a generalized procedure for the Suzuki-Miyaura coupling of this compound. Note: This protocol is a starting point and requires optimization for specific substrates and coupling partners.
Protocol 1: General Procedure using a Buchwald Ligand System
-
Reaction Setup: In a dry Schlenk tube or reaction vial, combine this compound (1.0 eq.), the desired boronic acid or boronic ester (1.2-1.5 eq.), and the selected base (e.g., K₃PO₄, 2.0-3.0 eq.).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water) via syringe.
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction using a suitable analytical technique such as TLC, GC-MS, or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine. Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.
Visualizations
Diagram 1: Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Diagram 2: Troubleshooting Decision Tree for Low Conversion
Caption: A decision tree for troubleshooting low-yielding Suzuki reactions.
References
Technical Support Center: Workup Procedures for Palladium Catalyst Removal from Thiazolo[5,4-b]pyridine Products
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the critical step of removing residual palladium from thiazolo[5,4-b]pyridine products. The unique chemical nature of this heterocyclic scaffold, particularly the presence of nitrogen and sulfur atoms, can lead to strong chelation with palladium, making its removal a significant challenge. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you achieve the stringent purity levels required for your advanced applications, including active pharmaceutical ingredients (APIs).
Frequently Asked Questions (FAQs)
Q1: Why is it so difficult to remove palladium from my thiazolo[5,4-b]pyridine product?
A1: The primary challenge lies in the inherent chemical structure of the thiazolo[5,4-b]pyridine core. The sulfur atom in the thiazole ring and the nitrogen atoms in the pyridine ring are excellent ligands for palladium.[1] This can lead to the formation of stable palladium-product complexes that are difficult to break apart using standard purification methods.[2] The efficiency of palladium removal is highly dependent on the specific palladium species present (e.g., Pd(0) vs. Pd(II)), the solvent system, and the nature of other molecules in the reaction mixture.[3]
Q2: What are the regulatory limits for palladium in Active Pharmaceutical Ingredients (APIs)?
A2: Regulatory bodies such as the International Council for Harmonisation (ICH) have established strict guidelines for elemental impurities in drug products.[4] Palladium is classified as a Class 2B element, and its permitted daily exposure (PDE) for oral administration is 100 µ g/day .[5] For a drug with a daily dose of 10 grams, this translates to a concentration limit of 10 parts per million (ppm).[5][6] Achieving these low levels is critical for regulatory approval and patient safety.
Q3: What are the most common methods for palladium removal, and how do I choose the right one?
A3: The selection of a palladium removal method is system-dependent.[3] The most common techniques include:
-
Adsorption: Using solid-supported scavengers with high affinity for palladium, such as functionalized silica gels (e.g., thiol, thiourea, or amine groups) or activated carbon.[2][3]
-
Crystallization: Purifying the product through crystallization can leave palladium impurities in the mother liquor.[2]
-
Extraction: Using liquid-liquid extraction to partition the palladium catalyst into a separate phase.[2]
-
Filtration: Passing the reaction mixture through a filter aid like Celite® can remove heterogeneous palladium catalysts but is often insufficient for soluble species.[1][7]
The choice of method depends on factors like the nature of your product, the form of the palladium residue (homogeneous or heterogeneous), the solvent system, and the required purity level.[2] A decision-making workflow is provided below to guide your selection.
Q4: Can I use activated carbon for palladium removal? What are the potential downsides?
A4: Yes, activated carbon is a widely used and cost-effective adsorbent for palladium removal.[2][8] However, a significant drawback is its lack of selectivity, which can lead to the non-specific adsorption of your desired product, resulting in yield loss.[2][6]
Q5: How can I accurately quantify the amount of residual palladium in my sample?
A5: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the industry standard and most sensitive technique for quantifying trace levels of palladium and other elemental impurities in pharmaceutical samples.[1][9][10] Other methods like high-energy polarized-beam energy dispersive X-ray fluorescence and fluorescent/colorimetric assays are also available and can be useful for rapid screening.[9][11][12]
Troubleshooting Guides
This section addresses specific issues you might encounter during the palladium removal process.
Issue 1: High Residual Palladium Levels After Scavenger Treatment
Symptoms:
-
Palladium levels remain above the target limit (e.g., >10 ppm) as determined by ICP-MS.
-
The final product has a persistent color (e.g., gray, black, or purple), suggesting the presence of colloidal palladium.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Strong Palladium-Product Chelation | The nitrogen and sulfur atoms in the thiazolo[5,4-b]pyridine ring system can form strong bonds with palladium.[1] Consider adding a competing ligand or changing the solvent to disrupt this interaction before adding the scavenger.[1] |
| Incorrect Scavenger Selection | The effectiveness of a scavenger depends on the oxidation state of the palladium. Thiol-based scavengers are generally more effective for Pd(II), while others may be better for Pd(0).[1] Screen a panel of scavengers with different functional groups (e.g., thiol, thiourea, amine) to find the most efficient one for your specific reaction.[1] |
| Suboptimal Scavenging Conditions | Temperature and reaction time are critical. Increasing the temperature can improve scavenging kinetics.[13] Most silica-based scavengers are stable at elevated temperatures.[13] Also, ensure sufficient contact time for the scavenger to work effectively.[14] |
| Variable Palladium Species | The palladium species at the end of the reaction can vary. To address this, standardize your work-up procedure to ensure consistency.[2] Consider using a broad-spectrum scavenger or a pre-treatment step (mild oxidation or reduction) to convert palladium to a single, more easily removed species.[2] |
Issue 2: Significant Product Loss During Purification
Symptoms:
-
Low overall yield of the purified thiazolo[5,4-b]pyridine product.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Non-specific Adsorption | This is a common issue with activated carbon and some scavenger resins.[2][5] Reduce the amount of adsorbent to the minimum required for effective palladium removal.[5] Screen different scavengers, as some exhibit lower non-specific binding.[5] Thoroughly wash the scavenger or activated carbon with a suitable solvent after treatment to recover any adsorbed product.[13] |
| Co-precipitation | The product may co-precipitate with the palladium species during work-up or crystallization. Optimize your crystallization solvent system to maximize the solubility of palladium impurities in the mother liquor. |
| Product Instability | The purification conditions (e.g., pH, temperature) may be degrading your product. Ensure your thiazolo[5,4-b]pyridine derivative is stable under the chosen scavenging or purification conditions. |
Issue 3: Inconsistent Results Between Batches
Symptoms:
-
The efficiency of palladium removal varies significantly from one experiment to the next, even with the same procedure.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Variability in Final Palladium Species | Minor changes in reaction conditions (e.g., reaction time, temperature, reagent quality) can alter the final state of the palladium catalyst. Standardize the reaction work-up procedure before the palladium removal step to minimize this variability.[2] |
| Incomplete Reaction | If the palladium-catalyzed reaction is not complete, the unreacted starting materials and various palladium species can complicate the purification process. Ensure the reaction has gone to completion before initiating the work-up. |
| Atmospheric Exposure | Exposure to air can change the oxidation state of the palladium species.[15] Perform the work-up and scavenging steps under an inert atmosphere (e.g., nitrogen or argon) if you suspect this is an issue. |
Experimental Protocols & Data
Decision-Making Workflow for Palladium Removal
Caption: Decision workflow for selecting a palladium removal strategy.
General Protocol for Palladium Scavenging using Thiol-Functionalized Silica
This protocol provides a general starting point. Optimization of scavenger equivalents, temperature, and time is crucial for each specific substrate.
-
Dissolution: Dissolve the crude thiazolo[5,4-b]pyridine product in a suitable organic solvent (e.g., THF, Toluene, Ethyl Acetate) to a concentration of approximately 50-100 mg/mL.
-
Scavenger Addition: Add the thiol-functionalized silica scavenger (e.g., SiliaMetS® Thiol, QuadraSil™ MP). As a starting point, use 4-8 molar equivalents relative to the initial amount of palladium catalyst.[14]
-
Stirring: Stir the mixture at room temperature or an elevated temperature (e.g., 40-60 °C). The optimal time can range from 1 to 24 hours.[12][14][16]
-
Filtration: Prepare a small pad of Celite® (1-2 cm) in a Büchner funnel. Filter the reaction mixture through the Celite® pad to remove the scavenger-bound palladium.[1]
-
Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.[1]
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure.
-
Analysis: Analyze the purified product for residual palladium content using ICP-MS.[1]
Comparative Data of Common Palladium Scavengers
The following table summarizes the performance of various types of palladium scavengers. The efficiency can be highly substrate and condition-dependent.
| Scavenger Type | Functional Group | Typical Loading (mmol/g) | Target Palladium Species | Advantages | Potential Disadvantages |
| Thiol-Functionalized Silica | -SH | 1.0 - 1.5 | Pd(II) | Robust, versatile, widely used in pharma.[17][18] | May require elevated temperatures or longer times. |
| Thiourea-Functionalized Silica | -NH(C=S)NH2 | ~1.4 | Pd(0), Pd(II) | Versatile for various palladium forms.[18][19] | Can sometimes act as a ligand, affecting catalysis.[18] |
| Amine-Functionalized Silica | -NH2, -N(R)H, -NR2 | 1.0 - 2.0 | Pd(II) | Effective for certain palladium complexes.[19] | Can be less effective than sulfur-based scavengers. |
| Trimercaptotriazine (TMT) | C3N3S3H3 | >0.5 | Pd(II) | Highly effective, can reduce Pd to very low levels.[20][21] | Can be more expensive. |
| Activated Carbon | N/A | N/A | Pd(0), Pd(II) | Cost-effective.[2] | Non-selective, can lead to product loss.[2][6] |
Logical Relationship of Troubleshooting Steps
Caption: A logical approach to troubleshooting high residual palladium.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. biotage.com [biotage.com]
- 5. benchchem.com [benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 9. pharmtech.com [pharmtech.com]
- 10. arborassays.com [arborassays.com]
- 11. Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. books.rsc.org [books.rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. velocityscientific.com.au [velocityscientific.com.au]
- 15. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. silicycle.com [silicycle.com]
- 17. QuadraSil MP | 1225327-73-0 | Benchchem [benchchem.com]
- 18. silicycle.com [silicycle.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. researchgate.net [researchgate.net]
- 21. sopachem.com [sopachem.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Structural Elucidation of 6-aryl-2-methylthiazolo[5,4-b]pyridines: A Comparative Analysis Focused on 1H NMR
Introduction: The Rising Prominence of Thiazolo[5,4-b]pyridines in Drug Discovery
The thiazolo[5,4-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of a multitude of compounds with significant therapeutic potential. These molecules have garnered considerable attention from researchers in drug development for their diverse biological activities, including their roles as kinase inhibitors for anticancer therapies. The precise substitution pattern on this bicyclic system is critical to its pharmacological activity, necessitating robust and unequivocal structural characterization. This guide provides an in-depth analysis of the structural elucidation of a key subclass, the 6-aryl-2-methylthiazolo[5,4-b]pyridines, with a primary focus on the utility and interpretation of Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. We will delve into the nuances of ¹H NMR analysis, compare it with alternative analytical techniques, and provide field-proven insights to ensure the integrity of your structural assignments.
¹H NMR Spectroscopy: The Cornerstone of Structural Verification
For organic chemists, ¹H NMR spectroscopy is often the first and most powerful tool for elucidating the structure of a newly synthesized molecule.[1] It provides a wealth of information regarding the electronic environment of protons, their connectivity, and the overall molecular framework.
Anticipated ¹H NMR Spectral Features of 6-aryl-2-methylthiazolo[5,4-b]pyridines
The general structure of a 6-aryl-2-methylthiazolo[5,4-b]pyridine is depicted below, with key proton environments highlighted.
Caption: General structure of a 6-aryl-2-methylthiazolo[5,4-b]pyridine highlighting key proton environments.
Based on established principles of NMR spectroscopy and data from related heterocyclic systems, we can predict the characteristic chemical shifts (δ) and coupling constants (J) for the protons in a typical 6-aryl-2-methylthiazolo[5,4-b]pyridine.
| Proton(s) | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) | Rationale |
| H-5 | 8.0 - 8.5 | Doublet (d) | 8.0 - 9.0 | Located on the pyridine ring, deshielded by the ring current and the adjacent nitrogen atom. Coupled to H-7. |
| H-7 | 7.5 - 8.0 | Doublet (d) | 8.0 - 9.0 | Also on the pyridine ring, but generally upfield relative to H-5. Coupled to H-5. |
| Aryl-H | 7.0 - 8.0 | Multiplet (m) | Varies | Chemical shifts and multiplicities depend on the substitution pattern of the aryl ring. |
| 2-CH₃ | 2.5 - 3.0 | Singlet (s) | N/A | Methyl group attached to the electron-deficient thiazole ring. |
Expert Insight: The precise chemical shifts of the pyridine protons (H-5 and H-7) are sensitive to the nature and substitution pattern of the 6-aryl group. Electron-donating groups on the aryl ring will tend to shift these protons slightly upfield, while electron-withdrawing groups will cause a downfield shift. This is a critical diagnostic feature for confirming the successful installation of the aryl moiety at the C-6 position.
Experimental Protocol for ¹H NMR Sample Preparation
A high-quality NMR spectrum is contingent upon proper sample preparation.[2] The following protocol is a self-validating system to ensure reproducible and reliable results.
-
Sample Weighing: Accurately weigh 5-10 mg of the purified 6-aryl-2-methylthiazolo[5,4-b]pyridine product.[3]
-
Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common first choice for many organic compounds.[4][5] If solubility is an issue, dimethyl sulfoxide-d₆ (DMSO-d₆) can be used.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, small vial.[5] Gentle warming or vortexing can aid dissolution.
-
Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[2]
-
Internal Standard: For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm), although referencing to the residual solvent peak is also common.[1]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
Caption: Workflow for the preparation of a high-quality ¹H NMR sample.
Comparative Analysis: ¹H NMR vs. Alternative Spectroscopic and Crystallographic Techniques
While ¹H NMR is indispensable, a comprehensive structural elucidation often relies on a combination of analytical techniques. Below is a comparison of ¹H NMR with other commonly employed methods for characterizing 6-aryl-2-methylthiazolo[5,4-b]pyridines.
¹³C NMR Spectroscopy
Carbon-13 NMR provides complementary information to ¹H NMR by probing the carbon skeleton of the molecule.
| Technique | Advantages | Disadvantages |
| ¹³C NMR | - Provides the number of unique carbon environments. - Chemical shifts are indicative of the carbon's hybridization and electronic environment. | - Lower natural abundance of ¹³C results in lower sensitivity, requiring more sample or longer acquisition times. - Does not typically show coupling between adjacent carbons. |
Expert Insight: In the ¹³C NMR spectrum of a 6-aryl-2-methylthiazolo[5,4-b]pyridine, the quaternary carbons of the fused ring system are particularly diagnostic. For instance, the carbon at the junction of the two rings (C-7a) and the carbon bearing the methyl group (C-2) will have characteristic chemical shifts that can be confirmed with 2D NMR techniques like HMBC.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of the compound.
| Technique | Advantages | Disadvantages |
| MS | - High-Resolution Mass Spectrometry (HRMS) provides a highly accurate molecular formula.[4] - Fragmentation patterns can offer structural clues.[6] | - Does not provide detailed information about the connectivity of atoms. - Isomers often cannot be distinguished by mass alone. |
Expert Insight: For 6-aryl-2-methylthiazolo[5,4-b]pyridines, HRMS is crucial for confirming the successful incorporation of the aryl group and for ensuring the correct elemental composition of the final product. The fragmentation pattern in EI-MS may show characteristic losses of the methyl group or cleavage of the aryl substituent.
Single Crystal X-ray Diffraction
X-ray crystallography provides the most definitive structural information by determining the precise three-dimensional arrangement of atoms in a crystalline solid.
| Technique | Advantages | Disadvantages |
| X-ray Crystallography | - Provides an unambiguous determination of the molecular structure, including stereochemistry and conformation.[7] | - Requires a single, high-quality crystal, which can be challenging to grow. - The solid-state structure may not always represent the conformation in solution. |
Expert Insight: While not always feasible, obtaining a single crystal X-ray structure of a 6-aryl-2-methylthiazolo[5,4-b]pyridine derivative is the gold standard for structural proof.[8] The crystallographic data can be used to definitively assign the regiochemistry of the aryl substitution and to understand the intermolecular interactions in the solid state.
Caption: A logical workflow for the comprehensive structural elucidation of 6-aryl-2-methylthiazolo[5,4-b]pyridines.
Conclusion: An Integrated Approach for Unwavering Confidence
The structural elucidation of novel compounds like 6-aryl-2-methylthiazolo[5,4-b]pyridines demands a meticulous and multi-faceted analytical approach. ¹H NMR spectroscopy serves as the foundational technique, providing rapid and detailed insights into the molecular architecture. However, for absolute and irrefutable structural assignment, it is imperative to integrate data from complementary techniques. The combination of ¹H and ¹³C NMR provides a comprehensive picture of the proton and carbon frameworks, while high-resolution mass spectrometry validates the elemental composition. When the highest level of certainty is required and suitable crystals can be obtained, single-crystal X-ray diffraction offers the ultimate structural proof. By judiciously applying these techniques and understanding their individual strengths and limitations, researchers and drug development professionals can proceed with unwavering confidence in the structural integrity of their synthesized molecules, a critical step in the journey of drug discovery.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, characterization, and evaluation of pyrimidinone-linked thiazoles: DFT analysis, molecular docking, corrosion inhibition, and bioactivity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Visible-light driven regioselective synthesis, characterization and binding studies of 2-aroyl-3-methyl-6,7-dihydro-5H-thiazolo[3,2-a]pyrimidines with DNA and BSA using biophysical and computational techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. Ethyl 6-methyl-8-phenyl-1,2,4-triazolo[1,5-a]pyridine-7-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Navigating the Analytical Maze: A Comparative Guide to the Mass Spectrometry of 6-amino-2-methylthiazolo[5,4-b]pyridine Derivatives
In the landscape of modern drug discovery and development, the structural characterization of novel chemical entities is a cornerstone of progress. Among the myriad of heterocyclic scaffolds, 6-amino-2-methylthiazolo[5,4-b]pyridine derivatives have emerged as a class of significant interest, demonstrating potential in areas such as oncology research through the inhibition of critical cellular pathways.[1] The journey from synthesis to a viable drug candidate, however, is paved with rigorous analytical challenges. Ensuring the identity, purity, and stability of these molecules requires a sophisticated analytical arsenal, with mass spectrometry (MS) standing as the undisputed champion for its sensitivity and specificity.
This guide provides an in-depth, comparative analysis of mass spectrometry techniques for the characterization of 6-amino-2-methylthiazolo[5,4-b]pyridine derivatives. We will move beyond a simple recitation of protocols to dissect the rationale behind methodological choices, empowering researchers to develop robust, self-validating analytical systems. Our exploration will be grounded in the principles of mass spectrometry, drawing on data from analogous heterocyclic systems to build a predictive framework for this specific class of compounds.
The Analytical Imperative: Why Mass Spectrometry Reigns Supreme
While traditional techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable for the definitive structural elucidation of novel compounds, and High-Performance Liquid Chromatography (HPLC) is a workhorse for purity assessment, mass spectrometry offers an unparalleled combination of sensitivity, speed, and structural insight, particularly when dealing with the low concentrations often encountered in biological matrices.[2] For heterocyclic aromatic amines, LC-MS provides accurate measurement with high specificity and superior sensitivity compared to other detectors.[3][4]
A Tale of Two Ions: A Comparative Look at Ionization Techniques
The first critical choice in any MS-based analysis is the ionization source. The physicochemical properties of the 6-amino-2-methylthiazolo[5,4-b]pyridine core—a polar, heteroaromatic system—make it amenable to several soft ionization techniques. The selection of the optimal source is paramount for achieving reproducible and sensitive detection.
| Ionization Technique | Principle | Best Suited For | Advantages for Thiazolopyridines | Disadvantages for Thiazolopyridines |
| Electrospray Ionization (ESI) | Formation of ions from a solution by creating a fine spray of charged droplets. | Polar and large biomolecules.[5] | High sensitivity for polar molecules, readily forms protonated molecules [M+H]+.[2] | Potential for ion suppression in complex matrices.[5] |
| Atmospheric Pressure Chemical Ionization (APCI) | Gas-phase ionization initiated by a corona discharge. | Less polar, thermally stable compounds.[5][6] | Can be more robust to matrix effects than ESI, efficient for aromatic nitrogen compounds.[5][7] | Requires thermal stability of the analyte.[8] |
| Atmospheric Pressure Photoionization (APPI) | Gas-phase ionization using photons. | Weakly polar and non-polar compounds.[6] | Can ionize compounds that are challenging for ESI and APCI.[9] | May require a dopant for efficient ionization. |
| Matrix-Assisted Laser Desorption/Ionization (MALDI) | Laser energy is absorbed by a matrix, leading to desorption and ionization of the analyte. | Large biomolecules and high-throughput screening.[5] | High throughput capabilities.[5] | Can be challenging for small molecules due to matrix interference. |
For 6-amino-2-methylthiazolo[5,4-b]pyridine derivatives, Electrospray Ionization (ESI) in positive ion mode is typically the most effective starting point. The presence of the basic amino group and the nitrogen atoms in the pyridine and thiazole rings readily accept a proton, leading to the formation of a stable [M+H]+ ion. This is a common characteristic for many nitrogen-containing heterocyclic compounds.[7][10]
However, in situations where matrix effects are a significant concern, or for less polar derivatives, Atmospheric Pressure Chemical Ionization (APCI) presents a viable alternative. APCI can be less susceptible to ion suppression and is effective for a broad range of compounds with low to moderate polarity.[5][8]
Deciphering the Fragments: Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
While a full scan mass spectrum provides the molecular weight of the compound, tandem mass spectrometry (MS/MS) is essential for confirming the structure and identifying metabolites or degradation products. By isolating the precursor ion (e.g., the [M+H]+ ion) and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is generated.
Based on the analysis of related thiazole and pyridine-containing heterocyclic systems, a plausible fragmentation pathway for the 6-amino-2-methylthiazolo[5,4-b]pyridine core can be predicted. The fragmentation is likely to initiate at the weaker bonds and involve the loss of small, stable neutral molecules.
A proposed fragmentation pathway is illustrated below:
Caption: Predicted fragmentation of 6-amino-2-methylthiazolo[5,4-b]pyridine.
The Right Tool for the Job: A Comparison of Mass Analyzers
The choice of mass analyzer will dictate the resolution, mass accuracy, and speed of the analysis. For drug development applications, high-resolution mass spectrometry (HRMS) is often preferred for its ability to provide unambiguous elemental compositions.
| Mass Analyzer | Key Features | Advantages for Thiazolopyridine Analysis | Disadvantages |
| Quadrupole | Fast scanning, unit mass resolution. | Excellent for quantitative analysis in Multiple Reaction Monitoring (MRM) mode.[2] | Lower resolution and mass accuracy. |
| Time-of-Flight (TOF) | High resolution, excellent mass accuracy. | Provides accurate mass measurements for formula confirmation.[11] | Can have a more limited dynamic range than quadrupoles. |
| Orbitrap | Very high resolution and mass accuracy. | Unambiguous elemental composition determination. | Slower scan speeds compared to TOF. |
| Ion Trap | Good sensitivity, MSn capabilities. | Useful for detailed structural elucidation through multiple stages of fragmentation. | Lower resolution and mass accuracy. |
For initial screening and quantification, a triple quadrupole (QqQ) instrument is often the workhorse, offering excellent sensitivity and selectivity in MRM mode.[12] However, for metabolite identification and structural confirmation in a research and development setting, a Quadrupole Time-of-Flight (Q-TOF) or an Orbitrap-based instrument is highly recommended due to their high resolution and mass accuracy.[11]
Beyond Mass Spectrometry: A Holistic Analytical Approach
While this guide focuses on mass spectrometry, a comprehensive analytical strategy will incorporate orthogonal techniques to ensure the highest level of confidence in the data.
-
High-Performance Liquid Chromatography (HPLC) with UV detection: Essential for purity assessment and as a front-end separation technique for LC-MS.[2] Reversed-phase HPLC with a C18 column is a common starting point for these types of molecules.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The gold standard for unambiguous structural elucidation of the parent compound and its major impurities.[2]
-
Supercritical Fluid Chromatography (SFC): An emerging technique for the analysis of polar compounds and isomers, which can be a challenge for traditional LC methods.[13]
Recommended Experimental Workflow
The following is a recommended starting point for the LC-MS/MS analysis of 6-amino-2-methylthiazolo[5,4-b]pyridine derivatives. Optimization will be necessary based on the specific derivative and the analytical goals.
Caption: A typical LC-MS/MS workflow for thiazolopyridine analysis.
Experimental Protocol: LC-MS/MS Analysis
-
Sample Preparation:
-
Prepare a stock solution of the 6-amino-2-methylthiazolo[5,4-b]pyridine derivative in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a concentration of 1 mg/mL.
-
Prepare a series of working standards by serial dilution of the stock solution.
-
For analysis in complex matrices, a sample clean-up step such as solid-phase extraction (SPE) may be necessary.[14]
-
-
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical starting gradient would be 5-95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
MS Conditions:
-
Ion Source: Electrospray Ionization (ESI) in positive ion mode.
-
Capillary Voltage: 3.5 kV.
-
Gas Temperature: 300 °C.
-
Gas Flow: 8 L/min.
-
Full Scan Range: m/z 100-500.
-
MS/MS: Isolate the [M+H]+ ion and apply a collision energy of 10-40 eV to induce fragmentation.
-
Conclusion
The successful analysis of 6-amino-2-methylthiazolo[5,4-b]pyridine derivatives hinges on a thoughtful and informed approach to mass spectrometry. By understanding the interplay between ionization techniques, mass analyzers, and the inherent chemical properties of the analyte, researchers can develop robust and reliable methods for structural confirmation, purity assessment, and quantification. This guide provides a foundational framework for these endeavors, emphasizing the importance of a multi-faceted analytical strategy to navigate the complexities of modern drug development.
References
- 1. 6-Methylthiazolo[5,4-b]pyridin-2-amine|CAS 1206549-77-0 [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jfda-online.com [jfda-online.com]
- 5. Expert insights from Professor John Langley on how ESI, MALDI, and APCI impact data quality, reproducibility, and experimental success. | Separation Science [sepscience.com]
- 6. acdlabs.com [acdlabs.com]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of heterocyclic amines by liquid chromatography-quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
- 13. mdpi.com [mdpi.com]
- 14. wjgnet.com [wjgnet.com]
A Comparative Guide to the Reactivity of 6-Bromo- vs. 6-Chlorothiazolo[5,4-b]pyridine in Key Cross-Coupling and Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, the thiazolo[5,4-b]pyridine scaffold is a privileged heterocyclic motif due to its presence in a multitude of biologically active compounds.[1] Functionalization of this core, particularly at the 6-position, is a common strategy for modulating pharmacological properties. The choice of the halide at this position—typically bromine or chlorine—is a critical decision that dictates the synthetic routes available and the overall efficiency of the drug discovery process. This guide provides an in-depth comparison of the reactivity of 6-Bromo- and 6-Chlorothiazolo[5,4-b]pyridine in cornerstone synthetic transformations, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, as well as Nucleophilic Aromatic Substitution (SNAr).
The Decisive Role of the Halogen in Catalytic Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of aryl halides in these transformations is fundamentally linked to the C-X bond strength (C-Br < C-Cl) and the ease of oxidative addition to the palladium(0) catalyst, which is typically the rate-determining step.
Suzuki-Miyaura Coupling: A Tale of Two Halides
The Suzuki-Miyaura reaction, which forges a C-C bond between an organoboron reagent and an organic halide, is a widely used transformation.[2] The established reactivity trend for aryl halides in this reaction is I > Br > OTf >> Cl. This trend is a direct consequence of the C-X bond dissociation energies. The weaker C-Br bond in 6-bromothiazolo[5,4-b]pyridine allows for a more facile oxidative addition to the palladium(0) catalyst compared to the stronger C-Cl bond in its chloro-analogue.
This inherent reactivity difference often translates to milder reaction conditions, lower catalyst loadings, and shorter reaction times for the bromo-substrate. While modern advancements in ligand design have enabled the efficient coupling of aryl chlorides, these reactions often require more specialized and expensive ligands, higher temperatures, and longer reaction times to achieve comparable yields to their bromo counterparts.[3][4]
Table 1: Predicted Comparative Performance in Suzuki-Miyaura Coupling
| Feature | 6-Bromothiazolo[5,4-b]pyridine | 6-Chlorothiazolo[5,4-b]pyridine |
| Relative Reactivity | Higher | Lower |
| Typical Reaction Temp. | 80-100 °C | 100-140 °C |
| Catalyst Loading | Lower | Higher |
| Ligand Choice | Standard phosphine ligands often suffice | Bulky, electron-rich phosphine ligands often required |
| Reaction Time | Shorter | Longer |
Experimental Protocol: Suzuki-Miyaura Coupling of a Thiazolo[5,4-b]pyridine Precursor
The following protocol is adapted from the synthesis of a precursor to thiazolo[5,4-b]pyridine derivatives and illustrates a typical setup for a Suzuki coupling with a bromo-substituted pyridine ring.[5]
-
To a solution of 3-amino-5-bromo-2-chloropyridine (1.0 equiv) in a 2:1 mixture of 1,2-dimethoxyethane and water, add the desired arylboronic acid (1.2 equiv) and sodium carbonate (2.0 equiv).
-
De-gas the mixture with argon for 15 minutes.
-
Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equiv).
-
Heat the reaction mixture at 100 °C for 3 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Diagram: Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination: A Clear Distinction in Reactivity
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[6] Similar to the Suzuki-Miyaura coupling, the reactivity of the aryl halide is a key factor. Studies on di-halogenated heterocyclic systems have demonstrated a clear preference for the reaction at the bromo-position over the chloro-position under carefully controlled conditions.[7][8] This selectivity allows for sequential functionalization, a valuable tool in the synthesis of complex molecules.
For 6-bromothiazolo[5,4-b]pyridine, amination can be achieved with a wide range of amines under relatively mild conditions. In contrast, the amination of 6-chlorothiazolo[5,4-b]pyridine would likely require more forcing conditions, specialized catalyst systems (e.g., those with bulky, electron-rich ligands like XPhos or RuPhos), and may be more susceptible to side reactions.[9]
Table 2: Predicted Comparative Performance in Buchwald-Hartwig Amination
| Feature | 6-Bromothiazolo[5,4-b]pyridine | 6-Chlorothiazolo[5,4-b]pyridine |
| Relative Reactivity | Higher | Lower |
| Selectivity in Dihalo-systems | Preferentially reacts over chloro | Less reactive, allowing for selective reaction at bromo |
| Typical Reaction Temp. | 80-110 °C | 100-150 °C |
| Base | NaOtBu, K₂CO₃, Cs₂CO₃ | Stronger bases often required (e.g., LHMDS) |
| Ligand Choice | Broader range of effective ligands | More specialized, bulky ligands often necessary |
Experimental Protocol: Buchwald-Hartwig Amination of a Bromo-substituted Heterocycle
The following is a general protocol for the Buchwald-Hartwig amination of an aryl bromide, which can be adapted for 6-bromothiazolo[5,4-b]pyridine.
-
In an oven-dried flask, combine 6-bromothiazolo[5,4-b]pyridine (1.0 equiv), the desired amine (1.2 equiv), and a strong base such as sodium tert-butoxide (1.4 equiv).
-
Add a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv) and a suitable phosphine ligand (e.g., BINAP, 0.04 equiv).
-
Add anhydrous solvent (e.g., toluene or dioxane).
-
De-gas the mixture with argon and heat to 80-110 °C until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction, quench with water, and extract with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Sonogashira Coupling: Alkynylation with a Halogen Preference
The Sonogashira coupling reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[10] The reactivity trend of the aryl halide in Sonogashira coupling mirrors that of Suzuki and Buchwald-Hartwig reactions: I > Br > Cl > F.
Therefore, 6-bromothiazolo[5,4-b]pyridine is expected to undergo Sonogashira coupling more readily than its chloro counterpart. A study on the Sonogashira coupling of 6-bromo-3-fluoro-2-cyanopyridine provides a relevant precedent, demonstrating that bromo-substituted pyridines are viable substrates for this transformation.[11][12] The coupling of 6-chlorothiazolo[5,4-b]pyridine would likely necessitate higher temperatures, longer reaction times, and potentially higher catalyst loadings to achieve comparable yields.
Table 3: Predicted Comparative Performance in Sonogashira Coupling
| Feature | 6-Bromothiazolo[5,4-b]pyridine | 6-Chlorothiazolo[5,4-b]pyridine |
| Relative Reactivity | Higher | Lower |
| Typical Reaction Temp. | Room temperature to 80 °C | 60-120 °C |
| Catalyst System | Pd/Cu catalysis is standard | May require more active catalyst systems |
| Side Reactions | Homocoupling of the alkyne (Glaser coupling) can occur | Homocoupling can also be an issue, potentially exacerbated by longer reaction times |
Experimental Protocol: Sonogashira Coupling of a Bromo-substituted Pyridine
This protocol is based on the Sonogashira coupling of a bromo-substituted pyridine derivative and can be adapted for 6-bromothiazolo[5,4-b]pyridine.[11]
-
To a degassed solution of 6-bromothiazolo[5,4-b]pyridine (1.0 equiv) in a mixture of THF and triethylamine (2:1), add the terminal alkyne (1.1 equiv).
-
Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv) and copper(I) iodide (CuI, 0.1 equiv).
-
Stir the reaction mixture at room temperature to 50 °C for 12-24 hours, monitoring for completion.
-
Once complete, filter the reaction mixture through a pad of celite and concentrate the filtrate.
-
Purify the crude product via column chromatography.
Nucleophilic Aromatic Substitution (SNAr): A Shift in Reactivity Paradigm
In contrast to palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides in SNAr reactions is governed by the electronegativity of the halogen and its ability to stabilize the intermediate Meisenheimer complex. The generally accepted reactivity order for SNAr is F > Cl > Br > I.[13] This is because the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic and better able to stabilize the negative charge in the intermediate.
Therefore, for SNAr reactions, 6-chlorothiazolo[5,4-b]pyridine is expected to be more reactive than 6-bromothiazolo[5,4-b]pyridine. This reversal in reactivity compared to cross-coupling reactions provides a complementary synthetic strategy. If a desired transformation can proceed via an SNAr mechanism, the chloro-substituted starting material would be the more judicious choice.
Table 4: Predicted Comparative Performance in Nucleophilic Aromatic Substitution (SNAr)
| Feature | 6-Bromothiazolo[5,4-b]pyridine | 6-Chlorothiazolo[5,4-b]pyridine |
| Relative Reactivity | Lower | Higher |
| Reaction Conditions | More forcing conditions (higher temp., stronger nucleophile) | Milder conditions may suffice |
| Leaving Group Ability | Good | Better |
Diagram: SNAr Reaction Mechanism
Caption: The two-step mechanism of Nucleophilic Aromatic Substitution (SNAr).
Conclusion: A Strategic Choice Based on Desired Transformation
The choice between 6-bromo- and 6-chlorothiazolo[5,4-b]pyridine is a strategic one that should be dictated by the intended synthetic transformation.
-
For palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira) , 6-bromothiazolo[5,4-b]pyridine is the more reactive and generally preferred substrate. It allows for milder reaction conditions, a broader range of coupling partners, and often higher yields with standard catalytic systems.
-
For Nucleophilic Aromatic Substitution (SNAr) reactions , 6-chlorothiazolo[5,4-b]pyridine is the more reactive substrate due to the higher electronegativity of chlorine, which better stabilizes the key anionic intermediate.
By understanding these fundamental principles of reactivity, researchers can make informed decisions in their synthetic planning, leading to more efficient and successful development of novel thiazolo[5,4-b]pyridine-based compounds.
References
- 1. library.dmed.org.ua [library.dmed.org.ua]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent advances in Sonogashira reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Scientist's Guide to the Biological Activity Screening of 6-Substituted Thiazolo[5,4-b]pyridine Analogs: A Comparative Analysis
Introduction
In the landscape of medicinal chemistry, the quest for novel therapeutic agents is often centered on identifying "privileged structures"—molecular scaffolds that can interact with multiple biological targets. The thiazolo[5,4-b]pyridine core is one such scaffold.[1] Its fusion of the electron-rich thiazole ring and the electron-deficient pyridine ring creates a unique electronic and structural framework, making it a cornerstone for designing potent and selective inhibitors.[2] Derivatives of this heterocyclic system have demonstrated a remarkable breadth of biological activities, including anticancer, anti-inflammatory, antimicrobial, and tuberculostatic effects.[2][3][4]
The functionalization at the 6-position of the thiazolo[5,4-b]pyridine ring, in particular, has emerged as a critical strategy for modulating biological activity and optimizing pharmacokinetic properties.[5] This guide provides drug development professionals with a comprehensive, technically grounded framework for the biological activity screening of novel 6-substituted thiazolo[5,4-b]pyridine analogs. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, establish a self-validating screening cascade, and present comparative data to guide structure-activity relationship (SAR) studies and lead candidate selection.
The Screening Cascade: A Strategic Workflow for Hit Identification and Validation
The evaluation of a new compound library is not a single experiment but a phased campaign. The goal is to efficiently and economically filter a large number of synthesized analogs down to a few promising lead candidates. This is achieved through a screening cascade that begins with broad, high-throughput assays and progresses to more specific, resource-intensive biological evaluations.[6] The rationale is to fail compounds early and cheaply, dedicating resources only to those with the highest potential.
References
- 1. Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. science2016.lp.edu.ua [science2016.lp.edu.ua]
- 5. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Palladium Catalysis: Optimizing Cross-Coupling Reactions with 6-Bromo-2-methylthiazolo[5,4-b]pyridine
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Thiazolo[5,4-b]pyridine Scaffold
The thiazolo[5,4-b]pyridine core is a privileged heterocyclic scaffold, frequently encountered in medicinal chemistry and materials science. Its unique electronic properties and structural rigidity make it a cornerstone for developing novel kinase inhibitors, therapeutic agents, and functional organic materials.[1] Functionalization of this core is paramount for modulating biological activity and tuning material properties. Palladium-catalyzed cross-coupling reactions provide the most powerful and versatile platform for achieving this, allowing for the precise installation of diverse substituents.
This guide focuses on 6-Bromo-2-methylthiazolo[5,4-b]pyridine, a key building block where the bromine atom at the C6-position serves as a versatile handle for derivatization. We will conduct a comparative study of various palladium catalyst systems for the most common and impactful cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck. Our objective is to provide an in-depth, data-driven comparison that moves beyond mere protocols to explain the causality behind catalyst selection, empowering researchers to optimize their synthetic strategies.
Pillar 1: Foundational Principles of Palladium Catalysis on Nitrogen Heterocycles
Successfully coupling nitrogen-containing heterocycles like this compound presents unique challenges. The Lewis basic nitrogen atom can coordinate to the palladium center, potentially inhibiting the catalyst and impeding the catalytic cycle.[2] Therefore, the choice of catalyst system is not merely an option but a critical determinant of success.
A catalytic system is a synergistic combination of four key components:
-
Palladium Precursor: This is the source of the active Pd(0) catalyst. Common precursors include Pd(OAc)₂, Pd₂(dba)₃, or pre-formed complexes.
-
Ligand: This is arguably the most critical component. The ligand stabilizes the palladium center, modulates its reactivity, and influences the rates of key steps like oxidative addition and reductive elimination. For challenging heterocyclic substrates, bulky and electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs) are often required to achieve high efficiency.[3]
-
Base: The base is essential for activating one of the coupling partners (e.g., the boronic acid in a Suzuki reaction or the amine in a Buchwald-Hartwig reaction) and neutralizing the HX generated during the cycle.[4]
-
Solvent: The solvent must solubilize the reactants and facilitate the reaction, with common choices including ethereal solvents like dioxane or THF, and polar aprotics like DMF.
Modern approaches have increasingly shifted from generating the active catalyst in-situ to using well-defined, air- and moisture-stable palladium precatalysts (e.g., palladacycles).[2][3][5] These advanced systems offer superior reproducibility, are effective at lower catalyst loadings, and simplify reaction setup.[2][3]
Pillar 2: Comparative Analysis of Key Coupling Reactions
The optimal palladium catalyst is highly dependent on the desired transformation. Below, we compare catalytic systems for four major classes of coupling reactions. The presented data, synthesized from literature on similar bromopyridine substrates, serves as a comparative guide.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is the preeminent method for creating biaryl and hetero-biaryl linkages by coupling the aryl bromide with a boronic acid or ester.[6] Given the electron-deficient nature of the thiazolo[5,4-b]pyridine ring, a highly active catalyst is necessary to drive the reaction to completion.
Catalyst Performance Comparison: While traditional catalysts like Pd(PPh₃)₄ can be effective, they often require higher catalyst loadings and temperatures.[7][8] Modern systems based on ligands like dppf or bulky biarylphosphines (Buchwald ligands) offer significantly improved performance, enabling reactions at lower temperatures and with greater functional group tolerance.[1][3]
| Catalyst System | Ligand Type | Typical Base | Solvent | Temperature (°C) | Relative Performance |
| Pd(PPh₃)₄ | Monodentate Phosphine | K₂CO₃, Cs₂CO₃ | Dioxane/H₂O | 90-110 | Good, but can be sluggish |
| Pd(dppf)Cl₂ | Bidentate Ferrocenyl Phosphine | Na₂CO₃, K₃PO₄ | DME, THF | 80-100 | Excellent, widely applicable[1] |
| XPhos Pd G3 | Bulky Biaryl Phosphine | K₃PO₄, CsF | Dioxane, t-AmylOH | RT - 80 | Superior for challenging substrates |
Experimental Workflow: Suzuki-Miyaura Coupling
The following diagram outlines a typical workflow for setting up a Suzuki-Miyaura reaction under an inert atmosphere.
References
- 1. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 5. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tcichemicals.com [tcichemicals.com]
- 7. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]
- 8. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Structural Validation of Suzuki Products Using 2D NMR Techniques
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, technically-grounded comparison of key two-dimensional (2D) Nuclear Magnetic Resonance (NMR) techniques for the unambiguous structural validation of Suzuki coupling products. As a senior application scientist, my aim is to move beyond a simple recitation of protocols and delve into the causality behind experimental choices, ensuring a robust and self-validating approach to structural elucidation.
The Imperative of Unambiguous Structural Validation
The formation of the new carbon-carbon bond in a Suzuki reaction is generally reliable. However, the potential for side reactions, such as homocoupling of the boronic acid starting material, or unexpected rearrangements, necessitates a rigorous analytical confirmation of the final product's constitution and connectivity. While one-dimensional (1D) ¹H and ¹³C NMR provide initial and valuable insights, they often fall short in complex molecules where signal overlap and the absence of direct scalar coupling across the newly formed biaryl linkage can lead to ambiguity.[1] 2D NMR spectroscopy overcomes these limitations by spreading spectral information across two frequency dimensions, revealing correlations between nuclei that definitively establish the molecular framework.[2]
Core 2D NMR Techniques for Suzuki Product Validation: A Comparative Overview
The three principal 2D NMR experiments for the structural validation of small organic molecules are Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC).[3] Each provides a unique and complementary piece of the structural puzzle.
Correlation Spectroscopy (COSY): Mapping ¹H-¹H Connectivity
The COSY experiment is a homonuclear technique that identifies protons that are spin-spin coupled to each other, typically through two or three bonds.[3] In a COSY spectrum, the 1D ¹H NMR spectrum is plotted on both axes, and cross-peaks appear off the diagonal, indicating which protons are coupled.
Causality of Experimental Choice: For a Suzuki product, COSY is invaluable for confirming the integrity of the individual aromatic or heteroaromatic rings. By tracing the correlations, one can walk through the spin systems of each ring, confirming substitution patterns and the relative positions of protons. For example, in a substituted phenyl ring, the characteristic coupling patterns (e.g., ortho, meta, para couplings) will be clearly delineated by the COSY cross-peaks.
Heteronuclear Single Quantum Coherence (HSQC): Direct ¹H-¹³C One-Bond Correlations
HSQC is a heteronuclear experiment that reveals which protons are directly attached to which carbon atoms.[3] The ¹H spectrum is displayed on one axis and the ¹³C spectrum on the other. A cross-peak indicates a direct one-bond C-H connection.
Causality of Experimental Choice: The primary utility of HSQC in validating Suzuki products is the definitive assignment of protonated carbons. This is a crucial step in building the molecular framework and is significantly more reliable than relying on ¹³C chemical shift predictions alone. An edited HSQC can further differentiate between CH, CH₂, and CH₃ groups, providing additional structural information.[4]
Heteronuclear Multiple Bond Correlation (HMBC): Unveiling Long-Range ¹H-¹³C Connectivity
The HMBC experiment is arguably the most powerful tool for confirming the overall structure of a Suzuki product. It shows correlations between protons and carbons that are separated by two or three bonds (and sometimes four in conjugated systems).[3] Crucially, direct one-bond correlations are typically suppressed.
Causality of Experimental Choice: The key to validating a Suzuki product lies in confirming the connectivity between the two coupled ring systems. Since there is no proton-proton coupling across the newly formed C-C bond, COSY cannot provide this information. This is where HMBC excels. By observing a correlation between a proton on one ring and a carbon on the other (typically a three-bond correlation, ³JCH), the successful formation of the biaryl linkage is unequivocally confirmed. For instance, a correlation from a proton ortho to the new C-C bond on ring A to the ipso-carbon of ring B is definitive proof of the desired coupling.
Comparative Analysis of 2D NMR Techniques for Suzuki Product Validation
| Technique | Information Provided | Strengths for Suzuki Product Validation | Limitations for Suzuki Product Validation |
| COSY | ¹H-¹H scalar coupling correlations (typically 2-3 bonds).[3] | - Confirms proton connectivity within each aromatic/heteroaromatic ring.- Helps to establish substitution patterns.[2] | - Does not provide information across the newly formed C-C bond.- Can be complex to interpret in cases of severe signal overlap. |
| HSQC | Direct one-bond ¹H-¹³C correlations.[3] | - Unambiguously assigns protonated carbons.- Edited HSQC can distinguish between CH, CH₂, and CH₃ groups.[4] | - Provides no information about quaternary carbons.- Does not directly confirm the connectivity between the two coupled rings. |
| HMBC | Long-range ¹H-¹³C correlations (2-4 bonds).[3] | - Crucially, confirms the connectivity between the two coupled rings. - Helps to assign quaternary carbons.- Provides a comprehensive map of the carbon skeleton. | - The absence of a correlation does not definitively rule out a particular connectivity, as the magnitude of long-range coupling constants can be small.[5] |
Experimental Workflow for 2D NMR Validation of a Suzuki Product
The following provides a detailed, step-by-step methodology for the acquisition and analysis of 2D NMR data for a model Suzuki coupling product.
Step 1: Sample Preparation
-
Purity is Paramount: Ensure the sample is of high purity. Residual starting materials or byproducts will complicate spectral analysis. Purification is typically achieved via column chromatography or recrystallization.[1]
-
Solvent Selection: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆). The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with key resonances of the analyte.
-
Filtration: Filter the solution through a small plug of glass wool into a clean, dry NMR tube to remove any particulate matter.
Step 2: Acquisition of 1D NMR Spectra
-
¹H NMR: Acquire a standard 1D ¹H NMR spectrum. This will be used for initial assessment and as a reference for the 2D spectra.
-
¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. This will provide the carbon chemical shifts. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can also be run to differentiate between CH, CH₂, and CH₃ carbons.[4]
Step 3: Acquisition of 2D NMR Spectra
The following are general acquisition parameters. These may need to be optimized based on the specific instrument and sample.
-
gCOSY (gradient-selected COSY):
-
This is a standard homonuclear correlation experiment.[3]
-
The spectral width in both dimensions should be set to encompass all proton signals.
-
-
gHSQC (gradient-selected HSQC):
-
This experiment correlates ¹H and ¹³C nuclei over one bond.[3]
-
The ¹H spectral width is set as in the 1D ¹H spectrum.
-
The ¹³C spectral width should cover the expected range of carbon chemical shifts (e.g., 0-160 ppm for many aromatic compounds).
-
-
gHMBC (gradient-selected HMBC):
-
This experiment detects long-range ¹H-¹³C correlations.[3]
-
The spectral widths for ¹H and ¹³C are set similarly to the HSQC experiment.
-
A key parameter is the long-range coupling delay, which is typically optimized for a J-coupling of 8-10 Hz.
-
Step 4: Data Processing and Analysis
-
Fourier Transformation: Process the acquired data using appropriate window functions (e.g., sine-bell) and perform a two-dimensional Fourier transform.
-
Phasing and Baseline Correction: Phase the spectra and apply baseline correction for optimal presentation.
-
Cross-Peak Analysis:
-
COSY: Identify cross-peaks to establish proton-proton coupling networks within each ring system.
-
HSQC: Correlate each proton signal to its directly attached carbon.
-
HMBC: Systematically analyze the long-range correlations. Critically, look for correlations between protons on one ring and carbons on the other to confirm the Suzuki coupling.
-
Visualizing the Workflow and Logic
Caption: Workflow for the validation of a Suzuki product structure.
Logical Relationships in 2D NMR Data Interpretation
Caption: Logical flow from 2D NMR data to final structure.
Conclusion
The suite of 2D NMR experiments—COSY, HSQC, and HMBC—provides a powerful and self-validating toolkit for the structural elucidation of Suzuki coupling products. While 1D NMR is essential for an initial assessment, it is the comprehensive connectivity information from 2D NMR, particularly the inter-ring correlations observed in the HMBC spectrum, that provides the definitive proof of structure required in a rigorous drug discovery and development setting. By understanding the specific strengths and limitations of each technique and following a systematic experimental and analytical workflow, researchers can ensure the integrity of their synthetic products and the reliability of their subsequent biological data.
References
A Senior Scientist's Comparative Guide to HPLC Purity Assessment of 6-Bromo-2-methylthiazolo[5,4-b]pyridine Derivatives
Introduction: The Critical Role of Purity in Thiazolopyridine-Based Drug Discovery
The 6-Bromo-2-methylthiazolo[5,4-b]pyridine scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous compounds under investigation for a range of therapeutic applications. As with any active pharmaceutical ingredient (API) candidate, establishing its purity profile is not merely a quality control checkbox; it is a fundamental requirement for ensuring safety, efficacy, and reproducibility in preclinical and clinical development. The presence of even minute quantities of process-related impurities or degradation products can have profound biological consequences.
High-Performance Liquid Chromatography (HPLC) stands as the definitive technique for this purpose, offering the high resolution and quantitative accuracy required to separate the main component from structurally similar impurities.[1] This guide provides an in-depth, experience-driven comparison of reversed-phase HPLC (RP-HPLC) methodologies for assessing the purity of this compound and its derivatives. We will delve into the causality behind experimental choices, present detailed protocols, and compare the performance of different analytical approaches, grounding our recommendations in established scientific principles and regulatory expectations.[2]
Understanding the Analyte: Physicochemical Drivers of HPLC Method Development
Before designing a separation method, one must understand the analyte. This compound (M.W. 229.1 g/mol , Formula: C₇H₅BrN₂S) is a heterocyclic aromatic compound.[3][4] Its structure contains a thiazole ring fused to a pyridine ring.
Key characteristics influencing HPLC behavior:
-
Basicity: The pyridine nitrogen atom is basic, meaning its ionization state is dependent on the mobile phase pH.[5] Operating at a low pH (e.g., pH 2-4) ensures this nitrogen is consistently protonated, which is crucial for achieving sharp, symmetrical peak shapes and reproducible retention times.[5]
-
Hydrophobicity: The presence of the bromo- and methyl-substituents, along with the fused aromatic system, imparts significant hydrophobicity, making it an ideal candidate for reversed-phase chromatography.
-
UV Absorbance: The conjugated aromatic system acts as a strong chromophore, allowing for sensitive detection using a standard UV detector, typically in the 220-280 nm range.[6]
The following diagram illustrates the logical workflow for developing a robust HPLC purity method, starting from these fundamental properties.
Caption: Logical workflow for HPLC method development.
Comparative Analysis of HPLC Column Chemistries
The choice of the stationary phase is the most critical factor in achieving successful separation. While the C18 (octadecyl) column is the workhorse of reversed-phase chromatography, alternative chemistries can provide unique selectivity for complex impurity profiles.[7]
-
C18 (L1 Packing): This is the default starting point. It separates analytes primarily based on hydrophobicity. For our target molecule, a C18 column will provide excellent retention and is highly likely to resolve non-polar process impurities.
-
Phenyl-Hexyl (L11 Packing): Phenyl-based columns offer a different separation mechanism. In addition to hydrophobic interactions, they provide π-π interactions with aromatic analytes.[7] This can be highly advantageous for separating impurities that have similar hydrophobicity but differ in their aromatic structure, such as isomers or analogues with different substitution patterns.
Head-to-Head Performance Data
The following table compares the performance of two representative HPLC methods for a hypothetical sample of this compound containing two common potential impurities: a starting material (Impurity A, more polar) and a closely related analogue (Impurity B, similar polarity).
| Parameter | Method A: C18 Workhorse | Method B: Phenyl-Hexyl Alternative | Rationale for Comparison |
| Column | C18, 250 x 4.6 mm, 5 µm | Phenyl-Hexyl, 250 x 4.6 mm, 5 µm | Comparing hydrophobic vs. mixed-mode (hydrophobic + π-π) interactions. |
| Mobile Phase A | 0.1% Formic Acid in Water | 20mM Ammonium Acetate, pH 4.0 | Formic acid is a simple, effective acidifier. Ammonium acetate provides buffering capacity for enhanced reproducibility.[8][9] |
| Mobile Phase B | Acetonitrile | Methanol | Acetonitrile often provides sharper peaks and lower backpressure. Methanol can offer different selectivity. |
| Gradient | 10% to 90% B over 20 min | 30% to 95% B over 20 min | Standard gradient to elute a range of polar and non-polar compounds. |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | Standard analytical flow rate. |
| Temperature | 30 °C | 30 °C | Controlled temperature ensures retention time stability. |
| Detection | UV at 265 nm | UV at 265 nm | Wavelength selected based on UV absorbance maximum of the analyte. |
| Retention Time (API) | 12.5 min | 14.2 min | Phenyl-Hexyl with Methanol often results in longer retention for aromatic compounds. |
| Resolution (API/Impurity B) | 1.8 | 2.6 | The Phenyl-Hexyl column provides superior resolution for the closely-eluting aromatic analogue due to π-π interactions. |
| Tailing Factor (API) | 1.2 | 1.1 | Both methods produce excellent peak shape, well within the acceptable range of 0.8-1.5.[1] |
| Theoretical Plates (API) | >15,000 | >18,000 | Both columns demonstrate high efficiency. |
Experimental Protocol: A Validated Stability-Indicating RP-HPLC Method
This section provides a detailed protocol for a robust, stability-indicating method based on the principles discussed above. This method is designed to be self-validating and meets the stringent requirements for pharmaceutical analysis.[10][11]
1. Instrumentation and Reagents
-
HPLC system with a gradient pump, autosampler, column thermostat, and UV/PDA detector.
-
HPLC-grade Acetonitrile and Water.
-
Formic acid (≥99% purity).
-
Reference Standard (RS) of this compound.
-
Test Sample of this compound.
2. Chromatographic Conditions
-
Column: Phenyl-Hexyl, 250 x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% (v/v) Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 265 nm.
-
Injection Volume: 10 µL.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 20 25.0 95 30.0 95 30.1 20 | 35.0 | 20 |
3. Solution Preparation
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard Solution (0.5 mg/mL): Accurately weigh ~25 mg of the Reference Standard into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent.
-
Sample Solution (0.5 mg/mL): Prepare the test sample in the same manner as the Standard Solution.
4. System Suitability Testing (SST)
-
Inject the Standard Solution five replicate times.
-
Acceptance Criteria:
5. Analysis Procedure
-
Once the system suitability criteria are met, inject the Diluent (as a blank) to ensure no carryover.
-
Inject the Sample Solution in duplicate.
-
Calculate the purity by the area normalization method, reporting any impurity greater than 0.05%.
Trustworthiness Through Validation: The Forced Degradation Mandate
A purity method is only trustworthy if it is stability-indicating . This means the method must be able to separate the intact API from any potential degradation products that may form under stress conditions.[2][12] This is a non-negotiable requirement from regulatory bodies like the ICH and FDA.[2] Forced degradation studies are the cornerstone of this validation.[13]
Caption: Workflow for a forced degradation study.
Protocol: Forced Degradation Study
The goal is to achieve 5-20% degradation of the API. Adjust stress duration as needed.
-
Acid Hydrolysis: Reflux sample solution with 0.1 M HCl at 60°C for 2 hours. Neutralize before injection.[2]
-
Base Hydrolysis: Reflux sample solution with 0.1 M NaOH at 60°C for 2 hours. Neutralize before injection.[2]
-
Oxidative Degradation: Treat sample solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose solid API powder to 80°C in an oven for 48 hours.
-
Photolytic Degradation: Expose solid and solution samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
After stressing, analyze all samples using the proposed HPLC method. The method is considered stability-indicating if all degradation product peaks are baseline-resolved from the main API peak, and the peak purity analysis (using a PDA detector) confirms the API peak is spectrally pure.
HPLC vs. Alternative Purity Methods
While HPLC is the gold standard, it's useful to understand its position relative to other analytical techniques.
| Technique | Resolution & Selectivity | Quantitation | Speed | Primary Application for Purity |
| HPLC | Very High | Excellent | Moderate | Gold Standard: Quantitative purity, impurity profiling, stability studies. |
| UPLC | Extremely High | Excellent | Very Fast | High-throughput screening, complex mixture analysis. Requires specialized high-pressure equipment. |
| GC-MS | High | Good | Fast | Analysis of volatile and thermally stable impurities (e.g., residual solvents). Not suitable for the non-volatile API itself. |
| TLC/HPTLC | Low to Moderate | Semi-Quantitative | Very Fast | Rapid, qualitative screening for major impurities or reaction monitoring. Not suitable for regulatory purity determination. |
Conclusion
The purity assessment of this compound derivatives is a multifaceted task that demands a rigorous and scientifically sound approach. Reversed-phase HPLC is unequivocally the most suitable technique for this purpose. This guide has demonstrated that while a standard C18 column can provide adequate results, exploring alternative selectivities, such as those offered by Phenyl-Hexyl columns, can be crucial for resolving challenging, structurally similar impurities.
A successful method is not merely one that separates components; it is one that is robust, reproducible, and, most critically, stability-indicating. By following a logical development workflow, incorporating forced degradation studies, and adhering to strict system suitability criteria, researchers can develop a trustworthy HPLC method that ensures the quality and integrity of these vital pharmaceutical building blocks.
References
- 1. benchchem.com [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. appchemical.com [appchemical.com]
- 4. PubChemLite - this compound (C7H5BrN2S) [pubchemlite.lcsb.uni.lu]
- 5. welch-us.com [welch-us.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Advanced HPLC Method Development: Best Practices for Pharmaceutical Analysis [uchemark.com]
- 8. helixchrom.com [helixchrom.com]
- 9. Determination of pyridine, 2-picoline, 4-picoline and quinoline from mainstream cigarette smoke by solid-phase extraction liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. Development and Validation of Stability-indicating RP-HPLC Method for Estimation of Pamabrom in Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijtsrd.com [ijtsrd.com]
A Comparative Guide to the Biological Efficacy of Thiazolo[5,4-b]pyridine Isomers for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry, the thiazolo[5,4-b]pyridine scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities.[1] Its structural similarity to biologically significant purine analogs has made it a focal point for the development of novel therapeutic agents, particularly in oncology and infectious diseases. However, the biological efficacy of thiazolo[5,4-b]pyridine derivatives is not solely dependent on the presence of this core structure; the isomeric forms, dictated by the substitution patterns on the pyridine and thiazole rings, play a pivotal role in modulating their pharmacological profiles.
This guide provides a comprehensive comparison of the biological efficacy of various thiazolo[5,4-b]pyridine isomers. We will delve into the structure-activity relationships (SAR) that govern their anticancer and kinase inhibitory activities, with supporting experimental data. Furthermore, we will explore the antimicrobial potential of this scaffold and provide detailed, field-proven protocols for the key assays used to evaluate these biological effects. Our aim is to equip researchers, scientists, and drug development professionals with the in-depth technical insights necessary to navigate the complexities of thiazolo[5,4-b]pyridine isomerism and harness its potential in therapeutic design.
The Critical Role of Isomerism in Modulating Kinase Inhibitory Activity
The thiazolo[5,4-b]pyridine scaffold has proven to be a versatile template for the design of potent kinase inhibitors.[2] Kinases are a class of enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The specific arrangement of substituents on the thiazolo[5,4-b]pyridine core dictates the binding affinity and selectivity of these compounds for their target kinases.
Case Study: Inhibition of c-KIT and PI3K Kinases
Recent studies have highlighted the potential of thiazolo[5,4-b]pyridine derivatives as inhibitors of proto-oncogene receptor tyrosine kinase (c-KIT) and phosphoinositide 3-kinases (PI3Ks), both of which are key targets in cancer therapy.[2][3] A comparative analysis of various positional isomers reveals a striking difference in their inhibitory potency.
For instance, in the pursuit of novel c-KIT inhibitors, a series of thiazolo[5,4-b]pyridine derivatives were synthesized and evaluated. The position and nature of the substituent on the phenyl ring attached to the thiazole moiety were found to be critical for activity. A derivative with a 3-(trifluoromethyl)phenyl group exhibited moderate enzymatic inhibitory activity with an IC50 of 9.87 μM.[2] Further optimization by introducing additional substituents led to the discovery of compound 6r , which demonstrated significantly higher enzymatic and anti-proliferative activities.[2] Notably, 6r displayed an 8.0-fold higher enzymatic inhibitory activity against a drug-resistant c-KIT double mutant compared to the initial lead compound.[2]
Similarly, in the context of PI3K inhibition, the substitution pattern on the thiazolo[5,4-b]pyridine core was a key determinant of efficacy. A compound designated as 19a , featuring a 2-pyridyl and a 4-morpholinyl substituent, exhibited exceptionally potent PI3Kα inhibitory activity with an IC50 of 3.6 nM.[3] Structure-activity relationship studies revealed that replacing the pyridyl group with a phenyl group led to a significant drop in activity, underscoring the importance of this specific isomeric arrangement for potent PI3Kα inhibition.[3]
Table 1: Comparative Efficacy of Thiazolo[5,4-b]pyridine Isomers as Kinase Inhibitors
| Compound ID | Target Kinase | Substitution Pattern | IC50 (nM) | Reference |
| 6h | c-KIT | 3-(trifluoromethyl)phenyl at R1 | 9870 | [2] |
| 6r | c-KIT V560G/D816V | Optimized substituents at R1 and R2 | 4770 | [2] |
| 19a | PI3Kα | 2-pyridyl, 4-morpholinyl | 3.6 | [3] |
| Phenyl analog of 19a | PI3Kα | Phenyl instead of 2-pyridyl | >1000 | [3] |
Anticancer Activity: Beyond Kinase Inhibition
The anticancer properties of thiazolo[5,4-b]pyridine isomers are not limited to their kinase inhibitory effects. These compounds can induce cytotoxicity in cancer cells through various mechanisms. The MTT assay is a widely used colorimetric method to assess the in vitro cytotoxic effects of chemical compounds.
A study exploring novel thiazolo[5,4-b]pyridine derivatives demonstrated their anti-proliferative activity against a panel of human cancer cell lines, including hepatocellular carcinoma (HepG2), breast adenocarcinoma (MCF-7), and colorectal carcinoma (HCT-116). The positioning of substituents on the core structure significantly influenced the cytotoxic potency.
Experimental Protocols
To ensure the reproducibility and validity of the findings presented, this section provides detailed, step-by-step methodologies for the key experiments cited.
Protocol 1: In Vitro Kinase Assay (Radiometric)
This protocol is a generalized procedure for determining the inhibitory activity of test compounds against a specific kinase.
Causality Behind Experimental Choices: The radiometric assay is a highly sensitive and direct method to measure kinase activity. It relies on the transfer of a radiolabeled phosphate group from ATP to a substrate, providing a direct measure of enzyme catalysis. The choice of substrate and kinase concentration is critical to ensure the assay is in the linear range and sensitive to inhibition.
Step-by-Step Methodology:
-
Reaction Buffer Preparation: Prepare a kinase reaction buffer appropriate for the specific kinase being assayed. A typical buffer may contain Tris-HCl, MgCl2, MnCl2, DTT, and a source of ATP.
-
Compound Dilution: Prepare serial dilutions of the test compounds in DMSO. The final DMSO concentration in the assay should be kept low (typically <1%) to avoid solvent effects.
-
Kinase Reaction Mixture: In a microplate, combine the kinase, the specific substrate (e.g., a peptide or protein), and the reaction buffer.
-
Initiation of Reaction: Add the test compound dilutions to the reaction mixture and pre-incubate for a defined period (e.g., 10 minutes) at a specific temperature (e.g., 30°C).
-
Start Phosphorylation: Initiate the phosphorylation reaction by adding [γ-33P]ATP.
-
Incubation: Incubate the reaction mixture for a specific time, allowing for substrate phosphorylation.
-
Termination of Reaction: Stop the reaction by adding a stop solution, such as phosphoric acid.
-
Detection: Transfer a portion of the reaction mixture onto a filter membrane that binds the phosphorylated substrate. Wash the membrane to remove unincorporated [γ-33P]ATP.
-
Quantification: Measure the radioactivity on the filter membrane using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Caption: Workflow for a radiometric in vitro kinase assay.
Protocol 2: MTT Cell Viability Assay
This protocol outlines the procedure for assessing the cytotoxicity of thiazolo[5,4-b]pyridine isomers against cancer cell lines.
Causality Behind Experimental Choices: The MTT assay is a reliable and high-throughput method to measure cell viability.[4] It is based on the principle that viable cells with active mitochondria can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells. This assay provides a quantitative measure of cytotoxicity.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Treat the cells with various concentrations of the thiazolo[5,4-b]pyridine isomers for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
MTT Addition: After the treatment period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. During this time, viable cells will metabolize the MTT into formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO or a solution of SDS in HCl, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the GI50 (concentration that inhibits cell growth by 50%) from the dose-response curve.
Caption: Step-by-step workflow of the MTT cell viability assay.
Conclusion and Future Directions
The biological efficacy of thiazolo[5,4-b]pyridine derivatives is intricately linked to their isomeric forms. Subtle changes in the substitution pattern on the core scaffold can lead to dramatic differences in their ability to inhibit key cellular targets like c-KIT and PI3K, and consequently, their anticancer activity. The structure-activity relationships highlighted in this guide underscore the importance of rational design in the development of potent and selective therapeutic agents based on this versatile heterocyclic system.
While significant progress has been made in understanding the anticancer potential of thiazolo[5,4-b]pyridine isomers, further research is warranted to explore their efficacy in other therapeutic areas, such as antimicrobial and anti-inflammatory applications. A systematic comparison of different thiazolo-pyridine scaffold isomers (e.g., [5,4-b] vs. [4,5-b]) under standardized assay conditions would provide invaluable insights for future drug discovery efforts. The detailed experimental protocols provided herein serve as a foundation for such comparative studies, ensuring data integrity and reproducibility. As our understanding of the nuanced structure-activity relationships of these compounds deepens, so too will our ability to design next-generation therapeutics with enhanced efficacy and safety profiles.
References
A Senior Application Scientist's Guide to Alternative Brominated Heterocyclic Building Blocks for Kinase Inhibitor Synthesis
Introduction: The Central Role of Heterocycles in Kinase Inhibition
Protein kinases have become one of the most critical classes of drug targets in modern medicine, particularly in oncology.[1] The development of small-molecule kinase inhibitors, which primarily compete with adenosine triphosphate (ATP) at its binding site, has revolutionized cancer treatment.[1][2] These inhibitors are broadly classified based on their interaction with the DFG motif of the activation loop: Type I inhibitors bind to the active 'DFG-in' conformation, while Type II inhibitors stabilize an inactive 'DFG-out' state, often conferring greater selectivity.[3][4][5] A third class, covalent inhibitors , forms an irreversible bond with a nearby nucleophilic residue, providing potent and sustained target occupancy.[6][7][8]
At the heart of these diverse inhibitors lie heterocyclic scaffolds. These ring systems are masterful at mimicking the adenine core of ATP, forming crucial hydrogen bond interactions with the "hinge" region of the kinase—a conserved backbone that connects the N- and C-lobes of the catalytic domain.[9][10] To move from a simple scaffold to a potent and selective drug candidate, medicinal chemists require a robust toolkit for molecular diversification. This is where brominated heterocycles become indispensable. The carbon-bromine bond serves as a versatile synthetic "handle," enabling the strategic introduction of various molecular fragments through powerful and reliable cross-coupling reactions.[11] This guide provides an in-depth comparison of key brominated heterocyclic building blocks, offering field-proven insights into their selection and application in the synthesis of next-generation kinase inhibitors.
The Power of the C-Br Bond: A Gateway to Molecular Complexity
The utility of brominated heterocycles in drug discovery is intrinsically linked to the evolution of palladium-catalyzed cross-coupling reactions.[12][13][14] These transformations have become the bedrock of modern pharmaceutical synthesis, allowing for the modular and efficient construction of complex molecules under relatively mild conditions.[15] Two reactions, in particular, have had a profound impact:
-
Suzuki-Miyaura Coupling: This reaction forges a new carbon-carbon bond between the brominated heterocycle and an organoboron reagent (e.g., a boronic acid or ester). It is the preeminent method for introducing aryl and heteroaryl groups, which are essential for occupying hydrophobic pockets and establishing key interactions within the kinase active site.[12][15]
-
Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between the brominated heterocycle and an amine.[15][16] Given the prevalence of substituted anilines and other amino-heterocycles in kinase inhibitors for hinge-binding and vectoring into solvent-exposed regions, this reaction is of paramount importance.[16][17]
The C-Br bond offers an optimal balance of reactivity and stability. It is reactive enough to readily undergo oxidative addition to a palladium(0) catalyst but stable enough to be carried through multiple synthetic steps without unwanted side reactions. This reliability is critical for the convergent and flexible synthetic routes required in drug discovery.
Comparative Analysis of Key Brominated Heterocyclic Building Blocks
The choice of a heterocyclic core is a critical decision in kinase inhibitor design, influencing everything from hinge-binding affinity and selectivity to physicochemical properties like solubility. The following sections compare several classes of brominated heterocycles that have proven invaluable in the field.
Bromopyrimidines: The Ubiquitous Hinge-Binder
Pyrimidines are arguably the most common heterocyclic core in kinase inhibitors, largely due to their exceptional ability to act as bioisosteres of the adenine ring of ATP.[18] A typical 2,4-disubstituted pyrimidine can form one or two crucial hydrogen bonds with the kinase hinge region, anchoring the inhibitor in the active site.
A novel series of 5-bromo-pyrimidine derivatives was synthesized from 5-bromo-2,4-dichloro pyrimidine and evaluated for Bcr/Abl tyrosine kinase inhibitory activity.[19] Several of these compounds proved to be potent inhibitors, demonstrating the utility of the bromopyrimidine scaffold as a starting point for developing anticancer agents.[19][20] The synthesis of pyrimidine-based Aurora kinase inhibitors, which are designed to induce the DFG-out conformation, further highlights the versatility of this scaffold.[21][22]
Bromopyridines: A Tool for Fine-Tuning and Polarity Modulation
While less ubiquitous than pyrimidines, pyridine cores are increasingly common in kinase inhibitor design.[18] Substituting a pyridine for a pyrimidine (i.e., removing one of the ring nitrogens) can significantly reduce the polarity of the molecule, which can be advantageous for improving cell permeability and oral bioavailability.[18] This change also alters the hydrogen bonding pattern and the vectors at which substituents project from the core, allowing chemists to explore new regions of chemical space. The pyridylpyrimidinylaminophenyl scaffold, a key component of the groundbreaking drug Imatinib, is a testament to the power of combining these two heterocycles.[23][24]
Bromoindazoles: A Privileged Scaffold in Approved Drugs
The indazole core is a "privileged" pharmacophore in medicinal chemistry, appearing in numerous FDA-approved kinase inhibitors such as Axitinib and Pazopanib.[25] This bicyclic system is a versatile hinge-binder and provides a rigid scaffold from which to project substituents into key pockets of the ATP-binding site. The development of indazole-based inhibitors for a wide range of kinases, including Akt, PLK4, and Tpl2, underscores its broad applicability.[25][26][27][28] The bromine atom can be installed at various positions on the indazole ring, providing multiple handles for synthetic diversification.
Other Promising Scaffolds: Bromoquinolines and Bromoimidazopyridines
The landscape of kinase inhibitor scaffolds is continually expanding. Bromoquinolines offer a larger, more rigid scaffold for exploring extended binding pockets.[29] Imidazo[1,2-a]pyridines are another class of heterocycles that have been successfully developed into potent kinase inhibitors, with brominated versions serving as key intermediates for library synthesis.[30]
Data Presentation: At-a-Glance Comparison
The tables below summarize the key characteristics and typical reaction conditions for these building blocks, providing a rapid reference for experimental design.
Table 1: Comparative Properties of Brominated Heterocyclic Building Blocks
| Heterocycle | Common Kinase Targets | Key Interactions | Prevalence in Approved Drugs | Relative Cross-Coupling Reactivity |
| Bromopyrimidine | EGFR, Bcr/Abl, Aurora, CDK | H-bond acceptor (hinge binding) | High | Excellent |
| Bromopyridine | JNK, Src-family, CDK | H-bond acceptor (hinge binding) | Moderate | Excellent |
| Bromoindazole | VEGFR, Akt, PLK4, Tpl2 | H-bond donor/acceptor (hinge) | High | Very Good |
| Bromoquinoline | EGFR, Src | H-bond acceptor (hinge binding) | Low to Moderate | Good |
Table 2: Representative Palladium-Catalyzed Cross-Coupling Conditions
| Reaction Type | Brominated Heterocycle Example | Coupling Partner | Typical Catalyst/Ligand System | Typical Base | Typical Solvent |
| Suzuki-Miyaura | 2,4-Dichloro-5-bromopyrimidine | 4-Methylphenylboronic acid | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | Na₂CO₃ or K₂CO₃ | Dioxane/H₂O or Toluene/EtOH/H₂O |
| Buchwald-Hartwig | 3-Bromo-5-nitroindazole | Aniline | Pd₂(dba)₃ / XPhos or SPhos | K₂CO₃ or Cs₂CO₃ | Toluene or Dioxane |
| Heck Coupling | 5-Bromoquinoline | Styrene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF |
Visualizing the Synthetic Strategy
Diagrams are essential for conceptualizing the flow and logic of a synthetic campaign.
General Synthetic Workflow for Kinase Inhibitor Assembly
This diagram illustrates a common two-step cross-coupling strategy to build a complex kinase inhibitor from a simple brominated heterocycle.
Caption: A typical convergent synthesis using sequential Suzuki and Buchwald-Hartwig reactions.
Decision Framework for Building Block Selection
Choosing the right starting material is critical. This diagram outlines the logical considerations that guide this choice.
Caption: Logic flow for selecting an appropriate brominated heterocyclic building block.
Experimental Protocols: From Theory to Practice
A protocol is only as good as its reproducibility. The following methods are described with the necessary detail and rationale to ensure their successful implementation.
Protocol 1: Suzuki-Miyaura Cross-Coupling of 3-Bromoindole
This protocol details the synthesis of 3-phenylindole, a common core structure, using a standard palladium catalyst. The choice of a carbonate base and an aqueous solvent system is typical for Suzuki couplings, facilitating the transmetalation step.
Objective: To synthesize 3-phenylindole from 3-bromoindole and phenylboronic acid.
Materials:
-
3-Bromoindole (1.0 mmol, 196 mg)
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg)
-
Palladium(II) acetate [Pd(OAc)₂] (0.05 mmol, 11.2 mg)
-
1,4-Dioxane (5 mL)
-
Deionized Water (1 mL)
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
Vessel Preparation: To a 25 mL Schlenk flask equipped with a magnetic stir bar, add 3-bromoindole (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Catalyst Addition: In a separate vial, weigh palladium(II) acetate (0.05 mmol) and add it to the Schlenk flask. Causality Note: Handling the catalyst quickly minimizes its exposure to air. While Pd(OAc)₂ is a Pd(II) precatalyst, it is reduced in situ to the active Pd(0) species.
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure the removal of all oxygen, which can deactivate the catalyst.
-
Solvent Addition: Using syringes, add 1,4-dioxane (5 mL) and deionized water (1 mL) to the reaction mixture.
-
Reaction: Place the flask in a preheated oil bath at 90°C. Stir the reaction mixture vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the 3-bromoindole starting material is consumed (typically 4-12 hours).
-
Workup: Cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL). Transfer the mixture to a separatory funnel and wash with water (15 mL) and then brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure 3-phenylindole.[11]
Protocol 2: Buchwald-Hartwig Amination of 5-Bromo-1H-indazole
This protocol describes the C-N bond formation using a modern catalyst system. The combination of a palladium precatalyst like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand (e.g., XPhos) is crucial for achieving high yields, especially with less reactive aryl bromides or sterically hindered amines.[17][31] A strong, non-nucleophilic base like cesium carbonate is used to deprotonate the amine without competing in side reactions.
Objective: To synthesize 5-(phenylamino)-1H-indazole from 5-bromo-1H-indazole and aniline.
Materials:
-
5-Bromo-1H-indazole (1.0 mmol, 197 mg)
-
Aniline (1.2 mmol, 112 mg, 109 µL)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 18.3 mg)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 mmol, 19.1 mg)
-
Cesium carbonate (Cs₂CO₃) (1.5 mmol, 489 mg)
-
Toluene (5 mL, anhydrous)
-
Argon or Nitrogen gas supply
Procedure:
-
Vessel Preparation: In an oven-dried Schlenk flask under an inert atmosphere, add 5-bromo-1H-indazole (1.0 mmol), cesium carbonate (1.5 mmol), Pd₂(dba)₃ (0.02 mmol), and XPhos (0.04 mmol). Causality Note: The use of an oven-dried flask and anhydrous solvent is critical, as water can interfere with the catalytic cycle.
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times.
-
Reagent Addition: Add anhydrous toluene (5 mL) followed by aniline (1.2 mmol) via syringe.
-
Reaction: Seal the flask and place it in a preheated oil bath at 110°C. Stir the mixture until TLC analysis indicates complete consumption of the starting bromide (typically 6-18 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove the base and palladium residues.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the desired product.
Conclusion
The strategic use of brominated heterocyclic building blocks is a cornerstone of modern kinase inhibitor synthesis. Their stability, coupled with their predictable and high-yielding reactivity in palladium-catalyzed cross-coupling reactions, provides an unparalleled platform for rapid lead optimization and the exploration of structure-activity relationships. By understanding the distinct properties and applications of scaffolds like pyrimidines, pyridines, and indazoles, researchers can make more informed decisions in the design phase. The robust protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions further empower chemists to translate these designs into tangible molecules with the potential to become life-saving therapeutics. As kinase drug discovery continues to evolve, the indispensable role of these versatile building blocks is set to endure.
References
- 1. Scaffold-based design of kinase inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Exploration of Type II Binding Mode: A Privileged Approach for Kinase Inhibitor Focused Drug Discovery? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lifechemicals.com [lifechemicals.com]
- 8. Advances in covalent kinase inhibitors - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. biorxiv.org [biorxiv.org]
- 11. benchchem.com [benchchem.com]
- 12. pharmtech.com [pharmtech.com]
- 13. jocpr.com [jocpr.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. youtube.com [youtube.com]
- 18. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 26. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 27. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 28. Discovery of indazoles as inhibitors of Tpl2 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. benchchem.com [benchchem.com]
- 30. researchgate.net [researchgate.net]
- 31. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
The Thiazolo[5,4-b]pyridine Scaffold: A Comparative Guide to Structure-Activity Relationships of 6-Substituted Derivatives in Kinase Inhibition
For researchers and drug development professionals navigating the complex landscape of kinase inhibitor design, the thiazolo[5,4-b]pyridine scaffold has emerged as a privileged structure. Its unique electronic properties and structural rigidity make it an attractive starting point for the development of potent and selective inhibitors of a range of protein kinases implicated in diseases such as cancer. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 6-substituted thiazolo[5,4-b]pyridines, offering a comparative perspective against alternative heterocyclic systems and detailing the experimental methodologies crucial for their evaluation.
The Strategic Importance of the 6-Position
The thiazolo[5,4-b]pyridine core, a fusion of thiazole and pyridine rings, presents multiple sites for chemical modification. While substitutions at various positions have been explored, the 6-position has proven to be a critical determinant of biological activity and target selectivity.[1][2] This position often projects into the solvent-exposed region of the ATP-binding pocket of many kinases, allowing for the introduction of a variety of substituents to enhance potency and modulate pharmacokinetic properties.
Unraveling the Structure-Activity Landscape of 6-Substituted Thiazolo[5,4-b]pyridines
Our understanding of the SAR at the 6-position is largely shaped by studies targeting key oncogenic kinases, including c-KIT, Epidermal Growth Factor Receptor (EGFR), and Phosphoinositide 3-kinase (PI3K).
As c-KIT Inhibitors for Imatinib Resistance
A seminal study focused on overcoming imatinib resistance in gastrointestinal stromal tumors (GIST) by functionalizing the 6-position of the thiazolo[5,4-b]pyridine scaffold.[1] This work led to the identification of potent c-KIT inhibitors, with the SAR revealing several key insights:
-
Aromatic Substituents are Key: The introduction of an aryl or heteroaryl group at the 6-position is crucial for activity.
-
The Power of the "6r" Derivative: A derivative, designated as 6r , featuring a 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl group at the 6-position, demonstrated exceptional potency against both wild-type and imatinib-resistant c-KIT mutants.[1]
-
Fine-tuning the Piperazine Moiety: Modifications to the 4-methylpiperazine group of 6r showed that while the removal of the methyl group had a minimal impact on activity, its replacement with larger or more polar groups led to a decrease in potency.[1]
Targeting EGFR in Non-Small Cell Lung Cancer
The versatility of the 6-position extends to the inhibition of EGFR, a key target in non-small cell lung cancer. A novel series of 6-substituted thiazolo[5,4-b]pyridines were designed and synthesized, revealing a distinct SAR profile:
-
Aminopyrimidine as a Key Moiety: The presence of a 2-aminopyrimidin-5-yl group at the 6-position was found to be a critical pharmacophore for potent EGFR-TK inhibition.
-
Sulfonamide Side Chain Optimization: The nature of the sulfonamide group on the phenyl ring at the 2-position of the thiazolo[5,4-b]pyridine core significantly influenced anticancer activity. The lead compound from this series exhibited remarkable potency against various cancer cell lines.
Modulating the PI3K Signaling Pathway
The thiazolo[5,4-b]pyridine scaffold has also been successfully employed to develop potent PI3K inhibitors.[3][4] While these studies primarily focused on substitutions at other positions, they underscore the importance of the overall molecular architecture and provide a basis for future exploration of 6-substituted analogs in this context. Key takeaways from these studies include:
-
The Importance of a Pyridyl Group: A pyridyl group attached to the thiazolo[5,4-b]pyridine core was identified as a key structural unit for high PI3Kα inhibitory potency.[3][4]
-
Sulfonamide Functionality: A sulfonamide moiety was also found to be crucial for potent PI3Kα inhibitory activity.[3][4]
Comparative Analysis with Alternative Heterocyclic Scaffolds
To provide a comprehensive perspective, it is essential to compare the performance of 6-substituted thiazolo[5,4-b]pyridines with that of alternative heterocyclic scaffolds targeting similar kinases.
Pyrazolo[3,4-d]pyrimidines
The pyrazolo[3,4-d]pyrimidine scaffold is a well-established "privileged" structure in kinase inhibitor design, with several approved drugs based on this core.[5][6]
-
CDK2 Inhibition: A series of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][7][8][9]triazolo[1,5-c]pyrimidine derivatives have been identified as potent CDK2 inhibitors, with some compounds exhibiting IC50 values in the nanomolar range.[8][9]
-
EGFR-TK Inhibition: Novel pyrazolo[3,4-d]pyrimidine derivatives have also demonstrated significant inhibitory activity against EGFR tyrosine kinase, with IC50 values as low as 0.034 µM.[10]
Thieno[3,2-b]pyridines
The thieno[3,2-b]pyridine scaffold has emerged as an attractive alternative, leading to the development of highly selective kinase inhibitors.[11][12][13]
-
Selective Haspin Inhibition: This scaffold has been successfully utilized to develop highly selective inhibitors of the kinase Haspin.[11][13]
-
DRAK2 Inhibition for Diabetes: Novel thieno[2,3-b]pyridine derivatives have been developed as potent DRAK2 kinase inhibitors, showing promise for the treatment of type 2 diabetes.[14]
Quantitative Performance Comparison
The following table summarizes the inhibitory activities of representative 6-substituted thiazolo[5,4-b]pyridines and their alternatives against various kinases.
| Scaffold | Compound Example | Target Kinase | IC50 (µM) | Reference |
| Thiazolo[5,4-b]pyridine | 6r | c-KIT | 0.14 | [1] |
| Thiazolo[5,4-b]pyridine | Lead Compound | EGFR-TK | 0.010 - 0.82 | |
| Pyrazolo[3,4-d]pyrimidine | Compound 14 | CDK2 | 0.057 | [8][9] |
| Pyrazolo[3,4-d]pyrimidine | Compound 16 | EGFR-TK | 0.034 | [10] |
| Thieno[3,2-b]pyridine | MU1920 | Haspin | Potent inhibitor | [11][13] |
| Thieno[2,3-b]pyridine | Y17 | DRAK2 | Nanomolar potency | [14] |
Experimental Protocols
To ensure the reproducibility and validation of SAR studies, detailed and robust experimental protocols are paramount.
Synthesis of a Representative 6-Substituted Thiazolo[5,4-b]pyridine (Suzuki Coupling)
The Suzuki-Miyaura cross-coupling reaction is a cornerstone for the synthesis of 6-aryl and 6-heteroaryl thiazolo[5,4-b]pyridines.[7][15][16][17][18] The following is a generalized protocol:
Materials:
-
6-Bromo-thiazolo[5,4-b]pyridine derivative
-
Aryl or heteroaryl boronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh3)4, Pd(dppf)Cl2) (2-5 mol%)
-
Base (e.g., K2CO3, Na2CO3, Cs2CO3) (2-3 equivalents)
-
Solvent (e.g., Dioxane/Water, Toluene/Ethanol/Water, DMF)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a reaction vessel, add the 6-bromo-thiazolo[5,4-b]pyridine derivative, aryl/heteroaryl boronic acid, palladium catalyst, and base.
-
Evacuate and backfill the vessel with an inert gas (repeat 3 times).
-
Add the degassed solvent system to the reaction mixture.
-
Heat the reaction to the desired temperature (typically 80-120 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
References
- 1. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance | MDPI [mdpi.com]
- 3. Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Novel Thiazolo[5,4- b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thieno[3,2-b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Thieno[3,2-b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode. | Semantic Scholar [semanticscholar.org]
- 13. portal.fis.tum.de [portal.fis.tum.de]
- 14. Novel thieno[2,3-b]pyridine derivatives protect islet through DRAK2 kinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. rose-hulman.edu [rose-hulman.edu]
- 16. researchgate.net [researchgate.net]
- 17. Room‐Temperature Suzuki–Miyaura Coupling of Heteroaryl Chlorides and Tosylates [ouci.dntb.gov.ua]
- 18. soc.chim.it [soc.chim.it]
Safety Operating Guide
Proper Disposal of 6-Bromo-2-methylthiazolo[5,4-b]pyridine: A Comprehensive Guide for Laboratory Professionals
Hazard Assessment and Waste Identification
Before any disposal activities commence, a thorough understanding of the potential hazards associated with 6-Bromo-2-methylthiazolo[5,4-b]pyridine is paramount. Based on data from analogous compounds, it is prudent to handle this chemical as a hazardous substance.
Key Physicochemical and Toxicological Properties (Inferred):
| Property | Anticipated Hazard | Source of Information |
| Molecular Formula | C₇H₅BrN₂S | [1] |
| Molecular Weight | 229.1 g/mol | [2] |
| Acute Toxicity | Likely harmful if swallowed. | Based on SDS for similar brominated pyridines[3][4] |
| Skin Corrosion/Irritation | May cause skin irritation. | Based on SDS for similar brominated pyridines[4][5] |
| Eye Damage/Irritation | May cause serious eye irritation. | Based on SDS for similar brominated pyridines[4][5] |
| Respiratory Irritation | May cause respiratory irritation. | Based on SDS for similar brominated pyridines[4] |
| Environmental Hazards | Data not available, but release to the environment should be avoided. Halogenated organic compounds can be persistent and harmful to aquatic life. | [5] |
Due to its chemical structure as a brominated heterocyclic compound, waste containing this compound should be classified as hazardous chemical waste .
Personal Protective Equipment (PPE) and Safety Precautions
Prior to handling this compound for disposal, all personnel must be equipped with the appropriate PPE to minimize exposure risks.
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene).
-
Body Protection: A laboratory coat, buttoned, and closed-toe shoes.
-
Respiratory Protection: If handling the solid form where dust may be generated, a NIOSH-approved respirator is recommended.
All handling and preparation for disposal should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
Segregation and Storage of Waste
Proper segregation of chemical waste is a critical step in preventing dangerous reactions and ensuring compliant disposal.
-
Waste Container: Use a dedicated, clearly labeled, and chemically compatible container for collecting waste this compound. The container must have a secure, leak-proof lid.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Irritant").
-
Incompatible Materials: Store the waste container away from strong oxidizing agents and strong acids to prevent potentially violent reactions.
-
Storage Location: Waste should be stored in a designated, well-ventilated, and secure satellite accumulation area within the laboratory, away from general laboratory traffic.
Step-by-Step Disposal Procedure
The disposal of this compound must adhere to federal, state, and local environmental regulations. Under the Resource Conservation and Recovery Act (RCRA), this waste would likely be classified as a halogenated organic compound.
Waste Classification:
Based on its chemical nature, this waste may fall under the EPA hazardous waste codes for halogenated organic compounds, such as the F002 category for spent halogenated solvents or a U-listed waste if it is a discarded commercial chemical product.[6][7][8][9] The final determination should be made by a certified environmental health and safety (EHS) professional.
Disposal Workflow:
The following diagram illustrates the decision-making process for the disposal of this compound waste.
Caption: Disposal workflow for this compound waste.
Detailed Steps:
-
Waste Collection:
-
Solid Waste: Carefully transfer any solid this compound into the designated hazardous waste container using a chemically resistant scoop or spatula. Avoid generating dust.
-
Liquid Waste: If in solution, transfer the liquid waste into a compatible, labeled container.
-
Contaminated Materials: Any materials grossly contaminated with this compound (e.g., gloves, weigh boats, paper towels) should also be placed in the designated solid hazardous waste container.
-
-
Container Management:
-
Keep the waste container securely closed at all times, except when adding waste.
-
Do not overfill the container. Leave adequate headspace to allow for expansion and prevent spills.
-
-
Final Disposal:
-
DO NOT dispose of this compound down the drain or in the regular trash.[10]
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
The recommended method of disposal for halogenated organic compounds is high-temperature incineration at a licensed hazardous waste disposal facility. This ensures the complete destruction of the compound and minimizes environmental impact.
-
Spill Management
In the event of a spill, immediate and appropriate action is crucial.
-
Evacuate and Secure: Evacuate all non-essential personnel from the immediate area and restrict access.
-
Ventilate: Ensure the area is well-ventilated, using the fume hood if the spill is contained within it.
-
Containment: For small spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill.
-
Cleanup: Wearing appropriate PPE, carefully scoop the absorbent material into a designated hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and EHS department in accordance with your institution's policies.
By adhering to these procedures, you contribute to a culture of safety and environmental responsibility within your laboratory. The principles of proper chemical handling and waste disposal are integral to the scientific process.
References
- 1. appchemical.com [appchemical.com]
- 2. This compound [acrospharma.co.kr]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. echemi.com [echemi.com]
- 5. fishersci.es [fishersci.es]
- 6. wku.edu [wku.edu]
- 7. dam.assets.ohio.gov [dam.assets.ohio.gov]
- 8. Waste Code [rcrainfo.epa.gov]
- 9. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 10. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
